molecular formula C₁₀₁H₁₆₄N₂₄O₂₈S B612631 298202-25-2 CAS No. 298202-25-2

298202-25-2

Cat. No.: B612631
CAS No.: 298202-25-2
M. Wt: 2194.59
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Description

IRBP (1-20), human is the 1-20 fragment of interphotoreceptor retinoid binding protein (IRBP).

Properties

CAS No.

298202-25-2

Molecular Formula

C₁₀₁H₁₆₄N₂₄O₂₈S

Molecular Weight

2194.59

sequence

One Letter Code: GPTHLFQPSLVLDMAKVLLD

Origin of Product

United States

Foundational & Exploratory

CAS 298202-25-2 chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: IRBP (1-20) Human Peptide (CAS 298202-25-2) Subtitle: Structural Characterization, Immunogenicity, and Protocols for Experimental Autoimmune Uveoretinitis (EAU)[1]

Executive Summary

CAS 298202-25-2 , chemically identified as IRBP (1-20), human , is a synthetic dodecapeptide fragment derived from the N-terminus of the Interphotoreceptor Retinoid-Binding Protein (IRBP/RBP3).[1] It is a critical reagent in ocular immunology, specifically engineered to induce Experimental Autoimmune Uveoretinitis (EAU) in H-2ᵇ haplotype mice (e.g., C57BL/6), a strain previously considered resistant to IRBP-induced uveitis.[1]

This guide provides a comprehensive technical analysis of the peptide, from its physicochemical properties and synthesis to its specific mechanism of action in breaking the blood-retina barrier (BRB).

Chemical Identity & Physicochemical Properties

The peptide corresponds to the first 20 amino acids of the human IRBP precursor.[2] It is amphipathic, containing a mix of hydrophobic leucine/valine clusters and charged termini, which dictates its solubility and MHC binding affinity.

Property Technical Specification
Chemical Name IRBP (1-20), human
CAS Number 298202-25-2
Sequence (1-Letter) GPTHLFQPSLVLDMAKVLLD
Sequence (3-Letter) Gly-Pro-Thr-His-Leu-Phe-Gln-Pro-Ser-Leu-Val-Leu-Asp-Met-Ala-Lys-Val-Leu-Leu-Asp
Molecular Formula C₁₀₁H₁₆₄N₂₄O₂₈S
Molecular Weight 2194.59 g/mol (Average)
Isoelectric Point (pI) ~5.8 (Theoretical)
Net Charge (pH 7.0) -1 (approximate; 3 Asp vs 1 Lys + 1 His)
Solubility Water (up to ~8 mg/mL); 10% Acetonitrile/H₂O; DMSO (up to 100 mg/mL)
Appearance White to off-white lyophilized powder

Structural Analysis & Synthesis

Sequence Architecture

The sequence GPTHLFQPSLVLDMAKVLLD exhibits distinct structural motifs:

  • N-Terminal (GPTH): The Gly-Pro motif often induces a turn, potentially exposing the subsequent residues for MHC binding.[1]

  • Hydrophobic Core (LVL...VLL): The presence of multiple Leucine (L) and Valine (V) residues creates a strong hydrophobic face.[1] This is critical for anchoring into the MHC Class II (I-Aᵇ) groove but also contributes to aggregation risks during synthesis and storage.[1]

  • C-Terminal (Asp): The acidic tail aids in solubility but requires care during synthesis to prevent aspartimide formation.[1]

Solid-Phase Peptide Synthesis (SPPS) Protocol

Due to the hydrophobic stretches, standard Fmoc-SPPS requires optimization to prevent chain aggregation (beta-sheet formation) on the resin.[1]

Recommended Workflow:

  • Resin: Wang resin or Rink Amide (depending on desired C-term acid or amide).[1]

  • Coupling Reagents: HBTU/DIEA or DIC/Oxyma for higher efficiency.

  • Deprotection: 20% Piperidine in DMF.

  • Cleavage: 95% TFA, 2.5% TIS, 2.5% H₂O. Note: Methionine (M) at position 14 is susceptible to oxidation; perform cleavage under nitrogen.[1]

SPPS_Workflow Start Resin Loading (Fmoc-Asp) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Coupling (Fmoc-AA + HBTU/DIEA) Wash1->Couple Wash2 DMF Wash Couple->Wash2 Check Kaiser Test (Complete?) Wash2->Check Check->Deprotect No (Next AA) Cleave Cleavage & Global Deprotection (95% TFA) Check->Cleave Yes (End)

Figure 1: Optimized SPPS cycle for IRBP (1-20). Note the iterative loop for chain elongation.

Mechanism of Action: EAU Induction[3][5][6]

The primary application of CAS 298202-25-2 is the induction of uveitis in C57BL/6 mice. Historically, these mice were resistant to bovine IRBP. However, the human IRBP (1-20) sequence contains a cryptic epitope with high affinity for the I-Aᵇ MHC Class II molecule .

Pathogenic Pathway[1][5]
  • Immunization: The peptide is emulsified in Complete Freund's Adjuvant (CFA) to create a depot effect and stimulate innate immunity via TLRs.

  • Antigen Presentation: Dendritic cells present the peptide on MHC-II to naïve CD4+ T cells in draining lymph nodes.

  • Differentiation: In the presence of Pertussis Toxin (PTX), the T-cell response skews heavily toward Th1 (IFN-γ) and Th17 (IL-17) lineages.[1]

  • Breach: Activated T-cells migrate to the eye, cross the Blood-Retina Barrier (BRB), and recognize endogenous IRBP.

  • Damage: Recruitment of macrophages and neutrophils leads to photoreceptor destruction and retinal folding.

EAU_Mechanism cluster_diff T-Cell Differentiation Peptide IRBP (1-20) (CAS 298202-25-2) APC Antigen Presenting Cell (MHC Class II I-Aᵇ) Peptide->APC Uptake NaiveT Naïve CD4+ T Cell APC->NaiveT Presentation Th1 Th1 Cells (IFN-γ) NaiveT->Th1 Th17 Th17 Cells (IL-17) NaiveT->Th17 PTX Pertussis Toxin (Co-adjuvant) PTX->NaiveT Modulation BRB Blood-Retina Barrier Th1->BRB Migration Th17->BRB Migration Retina Retinal Tissue Damage (Photoreceptor Loss) BRB->Retina Infiltration & Inflammation

Figure 2: Pathogenic cascade of IRBP (1-20) induced Experimental Autoimmune Uveoretinitis.[1]

Experimental Protocols

Solubility & Handling
  • Primary Solvent: Sterile distilled water. The peptide is generally soluble up to ~8 mg/mL.

  • Troubleshooting: If the solution appears cloudy (due to hydrophobic aggregation), add 10% Acetic Acid dropwise (if basic residues dominate) or NH₄OH (if acidic).[1] For this specific sequence (Net charge ~ -1), a slight pH adjustment to pH 8-9 with ammonia water can aid dissolution.[1] Alternatively, dissolve in a minimal volume of DMSO before diluting with PBS.

  • Storage: Lyophilized powder is stable at -20°C for 1 year. Reconstituted aliquots must be stored at -80°C. Avoid freeze-thaw cycles.

EAU Induction Protocol (C57BL/6 Model)
  • Reagents:

    • IRBP (1-20) Peptide (2 mg/mL in PBS).[1]

    • Complete Freund's Adjuvant (CFA) containing M. tuberculosis H37Ra (2.5 mg/mL).[1]

    • Pertussis Toxin (PTX).[1][3]

  • Procedure:

    • Emulsification: Mix peptide solution 1:1 with CFA. Emulsify until a stable "water-in-oil" consistency is achieved (drop test: a drop should not disperse on water).[1]

    • Injection (Day 0): Inject 100 µL of emulsion subcutaneously (s.c.) distributed over two sites (e.g., base of tail/flank). Total peptide dose: 200-300 µ g/mouse .[1][4][5][6]

    • Co-Adjuvant (Day 0): Inject 0.5-1.0 µg PTX intraperitoneally (i.p.).

    • Readout: Clinical signs (fundoscopy) typically appear by Day 14-21 .[1]

References

  • Avichezer, D., et al. (2000). "Identification of a new epitope of human IRBP that induces autoimmune uveoretinitis in mice of the H-2b haplotype."[7] Investigative Ophthalmology & Visual Science, 41(1), 127-131.[1][6] Link

  • Caspi, R. R. (2010). "A look at autoimmunity and inflammation in the eye." Journal of Clinical Investigation, 120(9), 3073–3083.[1] Link

  • MedChemExpress. "IRBP (1-20), human - Product Information." Link

  • Cayman Chemical. "IRBP (1-20) (human, rat) (trifluoroacetate salt) Product Data."[1] Link

  • Relvas, L. J., et al. (2015). "P2Y2R Deficiency Attenuates Experimental Autoimmune Uveitis Development."[3] PLOS ONE, 10(2): e0116518.[1][3] Link

Sources

Technical Guide: Human IRBP (1-20) Peptide for EAU Induction

[1][2][3]

Executive Summary

The peptide sequence GPTHLFQPSLVLDMAKVLLD corresponds to the N-terminal 1-20 fragment of human Interphotoreceptor Retinoid-Binding Protein (hIRBP).[1][2][3][4] This peptide is the gold-standard immunogen for inducing Experimental Autoimmune Uveitis (EAU) in C57BL/6 mice (MHC haplotype H-2b).[1] Unlike whole IRBP protein, which elicits a broad, heterogeneous response, the 1-20 peptide targets a specific immunodominant epitope, allowing for precise modeling of posterior uveitis, retinitis, and autoimmune tolerance mechanisms.

This guide details the physicochemical properties, immunological mechanisms, and a field-validated protocol for high-efficiency EAU induction, designed to minimize variability in drug development workflows.

Part 1: Molecular Profile & Handling[1]

Physicochemical Analysis

The hIRBP(1-20) peptide is amphipathic but leans towards hydrophobicity due to a high frequency of Leucine (L) and Valine (V) residues.[1]

ParameterData
Sequence H-Gly-Pro-Thr-His-Leu-Phe-Gln-Pro-Ser-Leu-Val-Leu-Asp-Met-Ala-Lys-Val-Leu-Leu-Asp-OH
Formula C₁₀₁H₁₆₄N₂₄O₂₈S
Molecular Weight ~2194.6 Da
Isoelectric Point (pI) ~5.8 (Theoretical)
Hydrophobicity High (Contains 5 Leucines, 2 Valines, 1 Phenylalanine)
Key Risk Factor Methionine Oxidation (Met-14).[1] Oxidation renders the peptide non-immunogenic.
Solubility and Storage Protocols

Critical Insight: While vendors often claim water solubility, the hydrophobic core can cause aggregation at the high concentrations (2–5 mg/mL) required for emulsion.

  • Reconstitution:

    • Dissolve the lyophilized powder in sterile PBS.

    • Troubleshooting: If the solution remains cloudy, add 0.1% Ammonium Hydroxide (NH₄OH) or adjust pH slightly to >7.[1]5. Avoid acidic buffers, as the peptide precipitates near its pI (~5.8).

  • Storage:

    • Lyophilized: -20°C (stable for 1 year).[1][5]

    • Reconstituted: Aliquot immediately. Store at -80°C. Do not freeze-thaw more than once.

    • Argon Overlay: If possible, overlay aliquots with argon gas before freezing to prevent Methionine-14 oxidation.

Part 2: Immunological Mechanism[1][4][6]

The MHC Class II Restriction

In C57BL/6 mice, hIRBP(1-20) is presented by the MHC Class II molecule I-Aᵇ .[1] This interaction is specific; other strains (e.g., BALB/c, H-2d) do not bind this peptide effectively and are resistant to EAU induced by this specific fragment.[1]

Pathogenic Cascade

The disease is driven primarily by CD4+ Th17 cells (producing IL-17) and, to a lesser extent, Th1 cells (producing IFN-γ).[1]

  • Peripheral Priming: Dendritic cells present the peptide in the context of CFA (providing TLR ligands).

  • Blood-Retina Barrier (BRB) Breach: Pertussis Toxin (PTX) is obligate.[1] It modifies G-protein signaling in endothelial cells, increasing vascular permeability and allowing activated T-cells to enter the eye.

  • Retinal Destruction: T-cells recognize endogenous IRBP presented by retinal microglia, leading to photoreceptor apoptosis and granuloma formation.

Mechanism Diagram

EAU_MechanismPeptidehIRBP(1-20)(GPTHLFQPSLVLDMAKVLLD)APCDendritic Cell(MHC II: I-Ab)Peptide->APCUptakeTcell_NaiveNaive CD4+ T CellAPC->Tcell_NaiveAntigen Presentation+ CFA SignalsTcell_EffectorTh17 / Th1 Cell(Pathogenic)Tcell_Naive->Tcell_EffectorDifferentiationBRBBlood-Retina Barrier(Endothelium)Tcell_Effector->BRBExtravasationPTXPertussis Toxin(Systemic)PTX->BRBIncreases PermeabilityRetinaRetinal Damage(Photoreceptor Loss)BRB->RetinaInfiltrationRetina->RetinaGranulomaFormation

Figure 1: The pathogenic cascade of hIRBP(1-20) induced uveitis.[1][2][5][6][7] Note the critical requirement of PTX for barrier permeabilization.

Part 3: Field-Validated EAU Protocol (C57BL/6)[1]

Scientific Integrity Note: C57BL/6 mice are notoriously more refractory to EAU than Lewis rats. Standard CFA is insufficient. You must enrich CFA with additional Mycobacterium tuberculosis H37Ra to a final concentration of 2.5 mg/mL.

Reagents Preparation
  • Enriched CFA: Add 100 mg M. tuberculosis H37Ra to 40 mL Incomplete Freund's Adjuvant (IFA) or standard CFA to reach 2.5 mg/mL . Vortex heavily.

  • Peptide Solution: Dissolve hIRBP(1-20) in PBS to 3.0 mg/mL .

  • PTX Solution: Dilute Pertussis Toxin to 10 µg/mL in PBS.

Emulsification (The Critical Step)

Method: Syringe-extrusion technique.[1]

  • Mix Peptide Solution and Enriched CFA at a 1:1 ratio (v/v).

  • Connect two glass luer-lock syringes with a 3-way stopcock or connector.

  • Push back and forth vigorously for 10–15 minutes on ice.

  • Quality Check: A drop of emulsion placed on water must remain a tight sphere and not disperse. If it disperses, the emulsion is unstable and will fail to induce disease.

Immunization Workflow
DayActionDose/RouteNotes
Day 0 Primary Injection 200 µL Emulsion (SC)Inject 100 µL into each thigh or flank.[1] Total peptide load: 300 µg .[8][5]
Day 0 PTX Injection 100 µL (IP)Dose: 1.0 µg PTX.[1] Essential for BRB breach.
Day 2 PTX Boost 100 µL (IP)Dose: 1.0 µg PTX. Reinforces barrier permeability.
Day 14 Peak Disease N/AOptimal time for fundoscopy or histology.
Day 21 Resolution N/ADisease typically begins to resolve; fibrosis may appear.
Workflow Visualization

EAU_ProtocolStartStart: Day 0PrepEnrich CFA (2.5mg/mL M.tb)Dissolve Peptide (3mg/mL)Start->PrepEmulsionCreate 1:1 Emulsion(Water-in-Oil)Prep->EmulsionInject_SCSC Injection: 200µL(300µg Peptide total)Emulsion->Inject_SCInject_PTX1IP Injection: PTX(1.0µg)Inject_SC->Inject_PTX1Same DayWaitIncubate 48 HoursInject_PTX1->WaitInject_PTX2Day 2: PTX Boost(1.0µg IP)Wait->Inject_PTX2AnalysisDay 14-21:Fundoscopy & HistologyInject_PTX2->Analysis

Figure 2: Step-by-step workflow for EAU induction in C57BL/6 mice.

Part 4: Troubleshooting & Controls

Why did the model fail?

If mice do not develop retinitis (fundoscopy score < 1), check the following:

  • Peptide Integrity: Was the peptide stored at -20°C? If Met-14 oxidized to methionine sulfoxide, the peptide is useless. Solution: Use Mass Spec to verify the peak (MW 2194.6).[1]

  • Mice Strain: Ensure mice are C57BL/6 (H-2b). BALB/c (H-2d) are non-responders.[1]

  • Microbiome: Commensal bacteria influence Th17 levels. Mice from "too clean" germ-free facilities may have reduced EAU severity.[1] Solution: Co-house with "dirty" mice or adjust PTX dose.

Scoring System (Caspi Scale)
  • Grade 0: Normal retina.

  • Grade 1: Focal vasculitis, few infiltrating cells.

  • Grade 2: Linear vasculitis, multiple chorioretinal lesions.

  • Grade 3: Severe vasculitis, large granulomas, retinal folding.

  • Grade 4: Retinal detachment, complete atrophy.

References

  • Caspi, R. R. (2010).[1] Experimental Autoimmune Uveoretinitis in the Mouse and Rat. Current Protocols in Immunology. Link[1]

  • Avichezer, D., et al. (2000). Identification of a new epitope of human IRBP that induces autoimmune uveoretinitis in mice of the H-2b haplotype.[2][6] Investigative Ophthalmology & Visual Science. Link

  • Silver, P. B., et al. (1995). Identification of a major pathogenic epitope in the human interphotoreceptor retinoid-binding protein (IRBP) molecule recognized by mice of the H-2b haplotype.[2][5][6] Investigative Ophthalmology & Visual Science. Link

  • National Eye Institute (NEI). (n.d.).[1] Methods for Induction of EAU. Laboratory of Immunology. Link

The Immunological Cascade of IRBP 1-20 Induced Autoimmune Uveitis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning Experimental Autoimmune Uveitis (EAU) induced by the N-terminal peptide of Interphotoreceptor Retinoid-Binding Protein (IRBP 1-20). Designed for researchers, scientists, and drug development professionals, this document elucidates the critical pathogenic pathways, details robust experimental protocols, and offers insights into the causality behind methodological choices in this widely utilized model of human autoimmune uveitis.

I. Introduction: Unraveling Autoimmunity in the Eye

Autoimmune uveitis is a significant cause of vision loss, particularly in the working-age population.[1] The experimental autoimmune uveitis (EAU) model is a cornerstone for investigating the pathogenesis of this complex disease and for the preclinical evaluation of novel therapeutic strategies.[2][3] Induction of EAU with the human IRBP peptide 1-20 (amino acid sequence: GPTHLFQPSLVLDMAKVLLD) in susceptible mouse strains, particularly those with the H-2b haplotype like the C57BL/6 mouse, provides a consistent and well-characterized model of posterior uveitis.[4][5][6][7] This peptide represents a major pathogenic epitope that initiates a T-cell mediated autoimmune response targeting the retina.[5][8]

This guide will dissect the intricate immunological cascade, from the initial antigen presentation to the ultimate inflammatory destruction of ocular tissues, providing a comprehensive understanding of the IRBP 1-20 EAU model.

II. The Pathogenic Journey: From Immunization to Ocular Inflammation

The development of IRBP 1-20 induced EAU is a multi-step process involving the activation of the adaptive immune system and the subsequent infiltration of autoreactive immune cells into the immunologically privileged environment of the eye.

A. Initiation Phase: Breaking Tolerance

The journey begins with the subcutaneous immunization of susceptible mice with IRBP 1-20 emulsified in Complete Freund's Adjuvant (CFA) and supplemented with Mycobacterium tuberculosis.[3][9][10] This is a critical step designed to break self-tolerance to the retinal autoantigen.

  • The Role of Adjuvants: CFA acts as a potent immunostimulant, creating a depot of antigen and activating innate immune cells, primarily dendritic cells (DCs) and macrophages, through Toll-like receptors.[9][10] The mycobacterial components of CFA are crucial for driving a strong pro-inflammatory response.

  • Pertussis Toxin (PTX): An intraperitoneal injection of PTX is often administered concurrently.[3][9][11] PTX acts as an additional adjuvant, promoting the maturation of dendritic cells and enhancing the expansion of pathogenic T helper (Th) cells, particularly Th1 and Th17 lineages.[9]

B. T-Cell Priming and Differentiation in Draining Lymph Nodes

Following immunization, antigen-presenting cells (APCs), such as dendritic cells, process the IRBP 1-20 peptide and present it via the Major Histocompatibility Complex (MHC) class II molecules to naive CD4+ T cells in the draining lymph nodes.[1][8] This interaction, in the presence of co-stimulatory signals and a pro-inflammatory cytokine milieu, leads to the activation, proliferation, and differentiation of IRBP-specific autoreactive T cells.

The differentiation of these T cells is heavily skewed towards pro-inflammatory phenotypes:

  • Th1 Cells: Driven by Interleukin-12 (IL-12), these cells are characterized by the production of Interferon-gamma (IFN-γ).[5][12] IFN-γ activates macrophages and promotes a cell-mediated inflammatory response.

  • Th17 Cells: In the presence of cytokines like IL-6 and Transforming Growth Factor-beta (TGF-β), naive T cells differentiate into Th17 cells, which produce IL-17.[12] IL-17 is a potent pro-inflammatory cytokine that recruits neutrophils and other inflammatory cells to the site of inflammation.

  • Th17/Th1 Plasticity: A notable feature of autoimmune uveitis is the plasticity of Th17 cells, which can acquire the ability to produce IFN-γ, becoming highly pathogenic "ex-Th17" or Th17/Th1 cells.[6]

The interplay between these T cell subsets is crucial in orchestrating the autoimmune attack on the retina.

C. Effector Phase: Ocular Infiltration and Tissue Damage

The activated, pathogenic IRBP-specific T cells leave the lymph nodes, enter the systemic circulation, and migrate to the eye.[1] The breakdown of the blood-retinal barrier (BRB), a key event in uveitis, allows for the infiltration of these autoreactive T cells and other inflammatory cells into the delicate retinal tissue.[9]

Once inside the eye, the inflammatory cascade is amplified:

  • Local Antigen Presentation: Resident microglia, the immune cells of the central nervous system, and infiltrating dendritic cells in the retina can present the endogenous IRBP antigen to the infiltrating T cells.[1] This local reactivation of T cells is a critical step in the amplification and perpetuation of the inflammatory response.[1]

  • Cytokine and Chemokine Storm: The reactivated T cells release a barrage of pro-inflammatory cytokines, including IFN-γ, IL-17, and Tumor Necrosis Factor-alpha (TNF-α).[12][13] These cytokines, along with chemokines, attract a larger influx of inflammatory cells, including macrophages and neutrophils, leading to a vicious cycle of inflammation.

  • Tissue Destruction: The inflammatory infiltrate and the cytotoxic molecules released by activated immune cells lead to the characteristic pathological features of EAU, including vasculitis, retinitis, choroiditis, and damage to the photoreceptor cells, ultimately resulting in vision loss.[6]

III. Experimental Workflow: Induction and Assessment of IRBP 1-20 EAU

A robust and reproducible experimental protocol is paramount for studying the mechanisms of autoimmune uveitis and for evaluating potential therapeutics.

A. Materials and Reagents
ReagentSupplierPurpose
Human IRBP 1-20 PeptideCommercially availableUveitogenic antigen
Complete Freund's Adjuvant (CFA)Sigma-AldrichImmunostimulatory adjuvant
Mycobacterium tuberculosis H37RaDifcoComponent of CFA for enhanced immunogenicity
Pertussis Toxin (PTX)List Biological LaboratoriesAdditional adjuvant
C57BL/6J Mice (6-8 weeks old)The Jackson LaboratorySusceptible mouse strain (H-2b)
B. Step-by-Step Protocol for EAU Induction
  • Antigen Emulsion Preparation:

    • Reconstitute the lyophilized IRBP 1-20 peptide in sterile phosphate-buffered saline (PBS) to a final concentration of 2 mg/mL.

    • Prepare CFA supplemented with M. tuberculosis H37Ra to a final concentration of 2.5 mg/mL.

    • Create a stable water-in-oil emulsion by mixing equal volumes of the IRBP 1-20 solution and the supplemented CFA. This is typically achieved by drawing the mixture into and expelling it from a glass syringe repeatedly until a thick, white emulsion is formed. A drop of the emulsion should hold its shape when placed in water.

  • Immunization:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

    • Subcutaneously inject 100-200 µL of the emulsion (containing 100-200 µg of IRBP 1-20) at the base of the tail and in the thighs.[3][11]

    • On the same day, administer an intraperitoneal injection of Pertussis Toxin (typically 1-1.5 µg per mouse).[9][11]

C. Monitoring and Scoring of Uveitis

The onset of EAU in C57BL/6 mice typically occurs between 12-14 days post-immunization, with peak disease severity around days 20-22.[3]

  • Clinical Assessment (Fundoscopy):

    • Dilate the pupils of anesthetized mice with a mydriatic agent (e.g., tropicamide).

    • Using a fundus microscope, examine the retina for signs of inflammation, including optic disc inflammation, vascular cuffing, retinal lesions, and structural damage.

    • Score the severity of the disease on a scale of 0 to 4 based on the extent and nature of the observed pathologies.[3]

  • Histopathological Analysis:

    • At the desired time point, euthanize the mice and enucleate the eyes.

    • Fix the eyes in a suitable fixative (e.g., 4% paraformaldehyde or Davidson's solution).

    • Embed the eyes in paraffin, section them, and stain with hematoxylin and eosin (H&E).

    • Examine the sections under a microscope to assess the inflammatory cell infiltrate in the vitreous, retina, and choroid, as well as the presence of retinal folds, granulomas, and photoreceptor damage.

    • Score the histopathological severity on a scale of 0 to 4.

D. Immunological Readouts

To dissect the cellular and molecular mechanisms, various immunological assays can be performed:

  • Antigen-Specific T Cell Proliferation Assay:

    • Isolate splenocytes or cells from draining lymph nodes at a specific time point post-immunization.

    • Culture the cells in the presence or absence of the IRBP 1-20 peptide.

    • Measure T cell proliferation using methods such as [3H]-thymidine incorporation or CFSE dilution assays.[7]

  • Cytokine Analysis:

    • Collect supernatants from the T cell proliferation assays.

    • Measure the levels of key cytokines (e.g., IFN-γ, IL-17, IL-10, TNF-α) using ELISA or multiplex bead arrays.[9][12]

  • Flow Cytometry:

    • Isolate immune cells from lymphoid organs or the inflamed eyes.

    • Use fluorescently labeled antibodies to identify and quantify different immune cell populations, including Th1, Th17, and regulatory T cells (Tregs).

    • Intracellular cytokine staining can be used to determine the frequency of cytokine-producing T cells.

IV. Visualizing the Pathogenic Cascade

The following diagrams illustrate the key pathways and workflows involved in IRBP 1-20 induced EAU.

EAU_Induction_Workflow cluster_immunization Immunization Phase cluster_priming T-Cell Priming & Differentiation cluster_effector Ocular Inflammation IRBP_1-20 IRBP 1-20 Peptide Emulsion Antigen Emulsion IRBP_1-20->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion PTX Pertussis Toxin (PTX) Immunize_Mouse Subcutaneous & Intraperitoneal Injection PTX->Immunize_Mouse Emulsion->Immunize_Mouse APC Antigen Presenting Cell (APC) Immunize_Mouse->APC Antigen Uptake & Processing Naive_T_Cell Naive CD4+ T Cell APC->Naive_T_Cell MHC-II Presentation Th1 Th1 Cell (IFN-γ) Naive_T_Cell->Th1 IL-12 Th17 Th17 Cell (IL-17) Naive_T_Cell->Th17 IL-6, TGF-β Blood_Vessel Systemic Circulation Th1->Blood_Vessel Th17->Blood_Vessel Eye Eye (Retina) Blood_Vessel->Eye Infiltration Inflammation Uveitis & Tissue Damage Eye->Inflammation Local Reactivation & Cytokine Release

Figure 1: Experimental workflow for the induction of autoimmune uveitis.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Cell IRBP_Peptide IRBP 1-20 MHC_II MHC Class II IRBP_Peptide->MHC_II Processing TCR T-Cell Receptor (TCR) MHC_II->TCR B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Activation T-Cell Activation, Proliferation & Differentiation TCR->Activation CD4 CD4 CD4->MHC_II CD28->Activation

Figure 2: T-cell activation by an antigen-presenting cell.

V. Conclusion and Future Directions

The IRBP 1-20 induced EAU model is an invaluable tool for dissecting the complex immunopathological mechanisms of autoimmune uveitis. A thorough understanding of the underlying cellular and molecular events, coupled with rigorous and well-controlled experimental protocols, is essential for advancing our knowledge and developing effective therapies for this sight-threatening disease.

Future research in this field will likely focus on:

  • The role of the microbiome: Investigating how the gut and other microbial communities influence susceptibility to and severity of autoimmune uveitis.

  • Novel therapeutic targets: Identifying and validating new molecular pathways that can be targeted for therapeutic intervention.

  • Advanced imaging techniques: Utilizing high-resolution, in vivo imaging to longitudinally track cellular and structural changes in the retina during disease progression and in response to treatment.

  • Personalized medicine approaches: Identifying biomarkers that can predict disease course and response to therapy in individual patients.

By continuing to refine and utilize this powerful animal model, the scientific community can move closer to the ultimate goal of preventing and curing autoimmune uveitis.

References

  • Avichezer, D., Chan, C. C., Silver, P. B., et al. (2000). Residues 1-20 of IRBP and whole IRBP elicit different uveitogenic and immunological responses in interferon gamma deficient mice. Experimental Eye Research, 71(2), 111–118.
  • Isca Biochemicals. IRBP (1-20) (human).
  • ResearchGate. hIRBP651-670 induces more severe EAU than hIRBP1-20.
  • McPherson, S. W., Heuss, N. D., & Gregerson, D. S. (2024). Retinal microglia exacerbate uveitis by functioning as local antigen-presenting cells. bioRxiv.
  • Jiang, G., Ke, Y., Sun, D., et al. (2013). Activated γδ T Cells Promote the Activation of Uveitogenic T Cells and Exacerbate EAU Development. Investigative Ophthalmology & Visual Science, 54(7), 4636–4645.
  • MedChemExpress. IRBP (1-20), human TFA.
  • Silver, P. B., Chan, C. C., Wiggert, B., & Caspi, R. R. (1999). Identification of a New Epitope of Human IRBP that Induces Autoimmune Uveoretinitis in Mice of the H-2b Haplotype. Investigative Ophthalmology & Visual Science, 41(2), 437–444.
  • Shao, H., Sun, D., & Kaplan, H. J. (2006). Modulation of IRBP Peptide-Specific T Cell by Gene Transfer. Investigative Ophthalmology & Visual Science, 47(11), 4929–4936.
  • Shao, H., Sun, D., & Kaplan, H. J. (2005). Severe chronic experimental autoimmune uveitis (EAU) of the C57BL/6 mouse induced by adoptive transfer of IRBP1-20-specific T cells. Journal of Leukocyte Biology, 78(4), 865–872.
  • Chen, Y., Zhang, P., & Chen, W. (2022). Combination of αCD4 antibody and retinal antigen injection induces long-term disease control in autoimmune uveitis. Frontiers in Immunology, 13, 989355.
  • Chen, Y., & Chen, W. (2021). Interphotoreceptor Retinoid-Binding Protein (IRBP) in Retinal Health and Disease. Frontiers in Cell and Developmental Biology, 9, 745235.
  • Relvas, L. J. M., Makhoul, M., Dewispelaere, R., et al. (2015). P2Y2R Deficiency Attenuates Experimental Autoimmune Uveitis Development. PLoS ONE, 10(2), e0116518.
  • de S. R. B. de-Faria, W., I. L. de-Faria, A., & P. de-Abreu, J. R. (2004). The anti-IRBP IgG1 and IgG2a response does not correlate with susceptibility to experimental autoimmune uveitis. Brazilian Journal of Medical and Biological Research, 37(10), 1497–1505.
  • L. Copland, D. A., & Dick, A. D. (2020).
  • Luger, D., Silver, P. B., & Caspi, R. R. (2021). Regulated Tristetraprolin Overexpression Dampens the Development and Pathogenesis of Experimental Autoimmune Uveitis. Frontiers in Immunology, 11, 614309.
  • Silver, P. B., Chan, C. C., Wiggert, B., & Caspi, R. R. (2000). Identification of a new epitope of human IRBP that induces autoimmune uveoretinitis in mice of the H-2b haplotype. Investigative Ophthalmology & Visual Science, 41(2), 437–444.
  • Caspi, R. R. (2010). Understanding Autoimmune Uveitis through Animal Models: The Friedenwald Lecture. Investigative Ophthalmology & Visual Science, 51(4), 1842–1850.
  • Bar-Yehuda, S., Luger, D., Ochaion, A., et al. (2011). Inhibition of experimental auto-immune uveitis by the A3 adenosine receptor agonist CF101. International Journal of Molecular Medicine, 28(5), 727–731.
  • L. Copland, D. A., & Dick, A. D. (2022). Experimental Autoimmune Uveitis: An Intraocular Inflammatory Mouse Model. Journal of Visualized Experiments, (179), e63415.

Sources

The Pivotal Role of Interphotoreceptor Retinoid-Binding Protein Fragment 1-20 in Experimental Autoimmune Uveitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Experimental Autoimmune Uveitis (EAU) serves as a critical preclinical model for human non-infectious uveitis, a sight-threatening inflammatory condition. Central to the induction and pathogenesis of EAU in widely used mouse models is the N-terminal fragment of interphotoreceptor retinoid-binding protein, specifically the amino acid sequence 1-20 (IRBP 1-20). This technical guide provides an in-depth exploration of the multifaceted role of IRBP 1-20 in EAU, from its fundamental immunogenic properties to its practical application in disease modeling and its significance in the development of novel therapeutics. We will delve into the cellular and molecular mechanisms by which this peptide breaks immune tolerance, detail standardized protocols for EAU induction, and discuss the immunological assays essential for evaluating disease progression and therapeutic efficacy.

Introduction: Understanding the Landscape of Autoimmune Uveitis and the Significance of IRBP

Autoimmune uveitis is a complex and often debilitating inflammatory disease of the eye, responsible for a significant proportion of legal blindness in the developed world. The intricate interplay of genetic predisposition and environmental triggers is thought to disrupt the eye's immune privilege, leading to an aberrant attack on retinal proteins. The interphotoreceptor retinoid-binding protein (IRBP), a glycolipoprotein crucial for the transport of retinoids between the photoreceptors and the retinal pigment epithelium, has been identified as a primary autoantigen in this process.[1][2]

Experimental Autoimmune Uveitis (EAU) is a well-established animal model that faithfully recapitulates many of the clinical and histopathological features of human posterior uveitis.[3] The induction of EAU through immunization with retinal antigens, such as IRBP or its peptide fragments, has been instrumental in dissecting the immunopathogenic mechanisms of the disease.[4]

The Star Player: IRBP Fragment 1-20 (GPTHLFQPSLVLDMAKVLLD)

The 20-amino acid peptide, IRBP 1-20, represents a major pathogenic T-cell epitope from the first homologous repeat of the IRBP protein.[5] Its significance lies in its ability to consistently induce EAU in mice with the H-2b haplotype, such as the C57BL/6 strain, which is extensively used in immunological research due to the availability of numerous genetically modified lines.[6][7]

Immunogenicity and Uveitogenicity

Immunization with IRBP 1-20 triggers a robust T-cell-mediated immune response, leading to the development of posterior uveitis.[5][8][9] The pathology induced by this peptide is comparable to that caused by the whole IRBP protein, making it a reliable and standardized tool for EAU research.[8][9] The disease is characterized by inflammatory cell infiltration into the ciliary body, choroid, and retina, often leading to retinal damage.[4]

The Cellular and Molecular Cascade: A Mechanistic Overview

The induction of EAU by IRBP 1-20 is a classic example of a T-cell-mediated autoimmune disease.[10] The process is primarily driven by CD4+ T helper (Th) cells, particularly Th1 and Th17 subsets, which are specific for the retinal antigen.[4][11][12]

Here's a step-by-step breakdown of the immunological events:

  • Antigen Presentation: Following subcutaneous immunization with IRBP 1-20 emulsified in Complete Freund's Adjuvant (CFA), antigen-presenting cells (APCs), such as dendritic cells and macrophages, process the peptide and present it via MHC class II molecules to naive CD4+ T cells in the draining lymph nodes.

  • T-Cell Activation and Differentiation: The interaction between the peptide-MHC complex and the T-cell receptor (TCR), along with co-stimulatory signals, leads to the activation and proliferation of IRBP 1-20-specific T cells. The cytokine milieu, influenced by the adjuvants used, directs the differentiation of these T cells into pathogenic Th1 and Th17 effector cells. Th1 cells are characterized by the production of interferon-gamma (IFN-γ), while Th17 cells produce interleukin-17 (IL-17).

  • Breaching the Blood-Retinal Barrier: Activated autoreactive T cells leave the lymph nodes, enter the circulation, and migrate to the eye. The administration of Bordetella pertussis toxin (PTX) as an additional adjuvant is crucial in many protocols, as it increases vascular permeability, including the blood-retinal barrier, facilitating the entry of inflammatory cells into the immunologically privileged ocular environment.[13]

  • Ocular Inflammation and Tissue Damage: Once inside the eye, the reactivated T cells recognize IRBP presented by local APCs. This triggers the release of pro-inflammatory cytokines and chemokines, leading to the recruitment of other inflammatory cells, such as macrophages and neutrophils. This inflammatory cascade results in vasculitis, retinitis, and ultimately, photoreceptor damage.

While CD4+ T cells are the primary drivers, evidence also suggests a role for CD8+ T cells in the pathogenesis of EAU induced by IRBP 1-20.[14] Studies have shown that both CD4+ and CD8+ T cells can recognize epitopes within this 20-mer peptide.[14]

Diagram of the Immunopathogenesis of EAU Induced by IRBP 1-20

EAU_Pathogenesis cluster_periphery Periphery (Lymph Node) cluster_circulation Circulation cluster_eye Eye (Immune Privileged Site) APC Antigen Presenting Cell Naive_T_Cell Naive CD4+ T Cell APC->Naive_T_Cell Antigen Presentation Activated_T_Cell Activated Th1/Th17 Cell Naive_T_Cell->Activated_T_Cell Activation & Differentiation Circulating_T_Cell Circulating Th1/Th17 Cell Activated_T_Cell->Circulating_T_Cell Egress IRBP_1_20 IRBP 1-20 Peptide IRBP_1_20->APC CFA CFA Adjuvant CFA->APC BRB Blood-Retinal Barrier Circulating_T_Cell->BRB Migration Retinal_APC Retinal APC BRB->Retinal_APC Infiltration Inflammation Inflammation & Tissue Damage Retinal_APC->Inflammation Reactivation PTX Pertussis Toxin PTX->BRB Increases Permeability

Immunopathogenesis of EAU induced by IRBP 1-20.

Methodologies: A Practical Guide to EAU Induction and Assessment

The successful and reproducible induction of EAU using IRBP 1-20 is fundamental for preclinical studies. This section provides a detailed, step-by-step protocol and outlines key assessment methods.

Experimental Protocol for EAU Induction in C57BL/6 Mice

This protocol is a synthesis of established methods and best practices in the field.[3][15]

Materials:

  • Human IRBP 1-20 peptide (GPTHLFQPSLVLDMAKVLLD)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Bordetella pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS), sterile

  • 8-12 week old female C57BL/6J mice

Procedure:

  • Preparation of the Emulsion:

    • Reconstitute the lyophilized IRBP 1-20 peptide in sterile PBS to a final concentration of 2.5 mg/mL.

    • In a sterile glass tube, mix equal volumes of the IRBP 1-20 solution and CFA (containing 2.5 mg/mL of M. tuberculosis).

    • Emulsify the mixture by drawing it up and down through a 23-gauge needle and syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

  • Immunization:

    • On day 0, subcutaneously inject 200 µL of the emulsion (containing 500 µg of IRBP 1-20) into the flank or base of the tail of each mouse.

    • Concurrently, administer an intraperitoneal injection of 1.5 µg of PTX in 100 µL of PBS.[15]

  • Post-Immunization Monitoring:

    • Monitor the mice daily for clinical signs of EAU, which typically appear between days 12 and 14 post-immunization and peak around days 20-22.[3]

Causality Behind Experimental Choices:

  • CFA: The mycobacterial component of CFA is a potent activator of innate immunity through Toll-like receptors, driving the differentiation of T cells towards a pro-inflammatory Th1/Th17 phenotype, which is essential for EAU development.[11][16]

  • PTX: PTX acts as a potent adjuvant by ADP-ribosylating G-proteins, which disrupts signaling pathways and enhances the Th1 and Th17 response.[13] It also compromises the blood-retinal barrier, allowing inflammatory cells to access the eye.[13]

  • Peptide Dosage: The optimal dose of IRBP 1-20 is crucial. While too low a dose may not induce disease, excessively high doses can lead to T-cell anergy or apoptosis, or induce regulatory T cells, thereby suppressing the immune response.[13] A dose of 500 µg has been suggested as optimal for EAU induction in C57BL/6 mice.[13]

Assessment of EAU

A multi-faceted approach is necessary for a comprehensive evaluation of EAU severity.

Clinical Assessment (Fundoscopy):

  • Mice are anesthetized, and their pupils are dilated.

  • A fundus camera is used to visualize and score the clinical signs of inflammation, including vasculitis, optic nerve head inflammation, and retinal lesions.

  • A standardized scoring system (e.g., 0-4 scale) is used to quantify disease severity.

Histopathological Analysis:

  • At the end of the experiment, eyes are enucleated, fixed, and embedded in paraffin or OCT.

  • Sections are stained with hematoxylin and eosin (H&E) to visualize the cellular infiltrates and retinal architecture.

  • A semi-quantitative scoring system is used to grade the severity of inflammation and retinal damage.

Immunological Assays:

  • T-cell Proliferation Assay: Draining lymph node cells or splenocytes are harvested from immunized mice and re-stimulated in vitro with IRBP 1-20. T-cell proliferation is measured by [3H]-thymidine incorporation or CFSE dilution. This assay confirms the generation of an antigen-specific T-cell response.[15]

  • Cytokine Profiling: Supernatants from the T-cell proliferation assays are collected and analyzed for the presence of key cytokines such as IFN-γ, IL-17, IL-10, and TNF-α using ELISA or multiplex bead assays. This provides insights into the nature of the T-cell response (e.g., Th1, Th17, or regulatory).[15][17]

  • Flow Cytometry: This powerful technique can be used to phenotype the immune cells infiltrating the eye and to determine the frequency of different T-cell subsets (e.g., CD4+, CD8+, Th1, Th17, Tregs) in lymphoid organs and the eye. Intracellular cytokine staining can directly identify the cytokine-producing cells.[16]

  • Adoptive Transfer: To definitively demonstrate the T-cell-mediated nature of the disease, IRBP 1-20-specific T cells can be isolated from immunized donor mice, activated in vitro, and transferred to naive recipient mice, which will then develop EAU.[15][17][18]

Experimental Workflow for EAU Induction and Analysis

EAU_Workflow cluster_induction EAU Induction (Day 0) cluster_monitoring Disease Monitoring (Day 12-28) cluster_analysis Terminal Analysis (Day 21-28) cluster_immuno_assays Immunological Assays Immunization Subcutaneous Immunization (IRBP 1-20 + CFA) PTX_Injection Intraperitoneal Injection (Pertussis Toxin) Clinical_Scoring Clinical Scoring (Fundoscopy) Immunization->Clinical_Scoring Histopathology Histopathological Analysis Clinical_Scoring->Histopathology Immunological_Assays Immunological Assays T_Cell_Proliferation T-Cell Proliferation Cytokine_Profiling Cytokine Profiling Flow_Cytometry Flow Cytometry Adoptive_Transfer Adoptive Transfer

Sources

Mapping the Battlefield: A Guide to the Immunodominant Epitopes of Human IRBP in C57BL/6 Mice

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Experimental Autoimmune Uveitis (EAU) serves as the cornerstone animal model for human non-infectious posterior uveitis, a significant cause of vision loss. The induction of EAU in the C57BL/6 mouse strain, which is foundational for a vast array of genetically modified models, relies on triggering a T-cell-mediated autoimmune response against retinal proteins. Among these, the human Interphotoreceptor Retinoid-Binding Protein (IRBP) is a principal autoantigen. Understanding the specific fragments of this protein—the immunodominant epitopes—that are recognized by the C57BL/6 immune system is critical for the consistency of the EAU model and for the development of targeted immunotherapies. This guide provides a detailed technical overview of the key uveitogenic epitopes of human IRBP in C57BL/6 mice, the methodologies to assess their immunogenicity, and the mechanistic rationale behind these experimental systems.

The Centrality of the C57BL/6 Model in Uveitis Research

The C57BL/6 mouse is indispensable for modern immunological research due to the extensive availability of transgenic and knockout lines. However, its susceptibility to IRBP-induced EAU is only moderate compared to other strains like the B10.RIII.[1] This moderate susceptibility underscores the importance of using well-characterized, potent immunodominant epitopes to ensure a high incidence and reproducible severity of disease.

The Role of the H-2b Haplotype

The immune response in C57BL/6 mice is governed by the Major Histocompatibility Complex (MHC) haplotype H-2b.[2][3] T-cell activation, the critical event in EAU pathogenesis, is initiated when a T-cell receptor (TCR) recognizes a specific peptide epitope presented by an MHC molecule on the surface of an antigen-presenting cell (APC). In the context of EAU, this involves CD4+ helper T-cells recognizing IRBP-derived peptides presented by MHC class II molecules (specifically I-Aᵇ in C57BL/6 mice).[4][5] The precise fit between the peptide and the MHC class II binding groove is a primary determinant of immunogenicity. Therefore, only certain peptides from the entire human IRBP protein will be effectively presented by H-2b molecules to activate pathogenic T-cells.

Pathogenesis in the C57BL/6 Model

Inducing EAU in C57BL/6 mice with IRBP epitopes typically results in a chronic form of the disease, with peak pathology observed around three weeks post-immunization.[6] The autoimmune response is critically dependent on the co-administration of powerful adjuvants. Complete Freund's Adjuvant (CFA), containing Mycobacterium tuberculosis, activates innate immune pathways, promoting the maturation of APCs and the production of pro-inflammatory cytokines.[7] Pertussis Toxin (PTX) is also required; it acts as an additional adjuvant, facilitating the entry of pathogenic T-cells into the immunologically privileged environment of the eye.[7][8] This T-cell mediated disease is characterized by retinal infiltration of lymphocytes and macrophages, granuloma formation, vasculitis, and ultimately, the destruction of photoreceptor cells.[9]

Key Immunodominant Epitopes of Human IRBP

Through extensive epitope mapping studies, several peptide sequences of human IRBP have been identified as uveitogenic in the H-2b haplotype. The selection of an epitope is a critical experimental choice, directly influencing disease incidence and severity.

Epitope NameAmino Acid SequenceKey Characteristics & Insights
hIRBP 1-20 GPTHLFQPSLVLDMAKVLLDThe first major pathogenic epitope identified for the H-2b haplotype.[10][11] It is a reliable and reproducible inducer of EAU, though it is considered moderately uveitogenic.[1][6] It remains widely used in foundational studies.
hIRBP 651-670 LAQGAYRTAVDLESLASQLTA more recently characterized epitope that elicits EAU with significantly higher severity and incidence in C57BL/6 mice compared to hIRBP 1-20.[12] This epitope is naturally processed from native IRBP and its higher potency makes it an excellent choice for preclinical studies requiring robust disease manifestation.[12]
hIRBP 461-480 FVLSEHFAAYIHQEKIDYLKA secondary pathogenic epitope identified in C57BL/6 mice.[1] It induces EAU with a severity similar to hIRBP 1-20, providing an additional tool for studying epitope spreading and T-cell repertoire.[1]

Core Experimental Workflows: A Self-Validating System

The following section details the essential protocols for studying IRBP epitopes. The causality behind these workflows is to create a closed-loop, self-validating system: the in vivo induction of disease (Workflow 1) must be directly correlated with a measurable, antigen-specific T-cell response in vitro (Workflow 2).

Workflow 1: Induction and Assessment of Experimental Autoimmune Uveitis (EAU)

This workflow is designed to induce ocular inflammation in a controlled and reproducible manner, providing the primary endpoint for assessing an epitope's uveitogenicity.

EAU_Induction_Workflow cluster_prep Phase 1: Preparation cluster_induction Phase 2: Disease Induction cluster_eval Phase 3: Evaluation Peptide Select & Synthesize hIRBP Peptide Emulsion Prepare Peptide/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunize Subcutaneous Immunization (Day 0) Emulsion->Immunize Viscous Emulsion Mice C57BL/6 Mice (6-8 weeks old) Mice->Immunize PTX Intraperitoneal Pertussis Toxin (PTX) (Day 0) Mice->PTX Monitor Clinical Scoring (Fundoscopy) (Days 12-28) Immunize->Monitor PTX->Monitor Adjuvant Effect Histo Histopathology (Endpoint, e.g., Day 21) Monitor->Histo Confirm Severity

Caption: Workflow for EAU induction and assessment in C57BL/6 mice.

Protocol 4.1.1: Preparation of Peptide/CFA Emulsion

  • Rationale: To create a stable water-in-oil emulsion that acts as a depot, slowly releasing the antigen and adjuvant to ensure a sustained immune response.

  • Reconstitute the lyophilized hIRBP peptide (e.g., hIRBP 651-670) in sterile phosphate-buffered saline (PBS) or deionized water to a final concentration of 2-3 mg/mL.

  • In a sterile 2 mL glass Luer-lock syringe, draw up a volume of the peptide solution corresponding to the final desired dose per mouse (e.g., 300 µg in 100 µL).[12]

  • In a second sterile glass Luer-lock syringe, draw up an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 100 µL for a 1:1 ratio).

  • Connect the two syringes using a Luer-lock emulsifying needle or connector.

  • Force the contents back and forth between the syringes for at least 10-15 minutes. The mixture will become increasingly viscous and opaque.

  • Validation Check: Test the emulsion by dropping a small amount into a beaker of cold water. A stable emulsion will form a single, cohesive droplet that does not disperse. If it disperses, continue mixing.

Protocol 4.1.2: Immunization and Disease Monitoring

  • Rationale: To deliver the antigen/adjuvant depot and a systemic co-adjuvant (PTX) to break self-tolerance and initiate the autoimmune cascade.

  • Anesthetize 6-8 week old female C57BL/6 mice.

  • Administer a total of 200 µL of the stable peptide/CFA emulsion via subcutaneous injection, distributed across two sites on the flank or back.[6]

  • On the same day (Day 0), administer a single intraperitoneal (IP) injection of Pertussis Toxin (PTX) at a dose of 0.5 µg per mouse.[12]

  • Beginning around day 12 post-immunization, monitor the mice for clinical signs of EAU using fundoscopy.[6] Grade the disease on a scale of 0-4 based on the severity of inflammation, retinal vasculitis, and structural damage.

  • At a predetermined endpoint (e.g., Day 21 or 28), euthanize the mice. Enucleate the eyes and fix them in formalin for histological processing.

  • Stain paraffin-embedded sections with Hematoxylin and Eosin (H&E) and score for cellular infiltration and retinal damage, providing a quantitative measure of disease severity.

Workflow 2: In Vitro Assessment of Epitope-Specific T-Cell Responses
  • Causality: This workflow validates that the ocular inflammation observed in vivo is driven by T-cells that are specifically reactive to the immunizing peptide. A robust epitope will elicit a strong, specific proliferative response and a characteristic pro-inflammatory cytokine profile.

TCell_Assay_Workflow cluster_harvest Phase 1: Cell Harvest cluster_culture Phase 2: In Vitro Culture cluster_analysis Phase 3: Analysis Mouse Immunized C57BL/6 Mouse (e.g., Day 14-21) Harvest Harvest Draining Lymph Nodes & Spleen Mouse->Harvest SingleCell Prepare Single-Cell Suspension Harvest->SingleCell Culture Culture Cells in 96-well Plate SingleCell->Culture Proliferation T-Cell Proliferation Assay (e.g., CFSE, [3H]-Thymidine) Culture->Proliferation Cytokine Cytokine Profiling (ELISA, Multiplex) Culture->Cytokine Collect Supernatant Stim Stimulate with: 1. Specific IRBP Peptide 2. Negative Control Peptide 3. Mitogen (ConA) Stim->Culture

Caption: Workflow for assessing epitope-specific T-cell responses.

Protocol 4.2.1: T-Cell Proliferation Assay (CFSE-based)

  • Rationale: To quantify the proliferation of T-cells in response to antigenic stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon division, allowing for the tracking of cell generations by flow cytometry.[13][14]

  • Harvest draining lymph nodes (inguinal, axillary) and spleens from immunized mice at Day 14-21.

  • Prepare a single-cell suspension by mechanical disruption through a 70 µm cell strainer. Lyse red blood cells from the spleen using an ACK lysis buffer.

  • Wash and resuspend the cells in PBS at a concentration of 1x10⁷ cells/mL.

  • Add CFSE to a final concentration of 0.5-1 µM. Incubate for 10 minutes at 37°C.[13]

  • Quench the labeling reaction by adding 5 volumes of complete RPMI medium containing 10% Fetal Bovine Serum (FBS).

  • Wash the cells twice with complete RPMI medium.

  • Plate the CFSE-labeled cells in a 96-well round-bottom plate at 2x10⁵ cells per well.

  • Add the stimulating antigens:

    • Test Condition: The immunizing IRBP peptide (e.g., 10 µg/mL).

    • Negative Control: An irrelevant control peptide.

    • Positive Control: A T-cell mitogen like Concanavalin A (ConA) (2.5 µg/mL).

    • Unstimulated Control: Medium only.

  • Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

  • Harvest cells and analyze by flow cytometry. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in the lymphocyte gate.

Protocol 4.2.2: Cytokine Profile Analysis

  • Rationale: To determine the functional phenotype of the responding T-cells (e.g., Th1, Th17), which is crucial for understanding the disease mechanism.[7][9][15]

  • Set up the cell culture as described in Protocol 4.2.1 (steps 1-2, 6-8), but without CFSE labeling.

  • After 48-72 hours of incubation, centrifuge the 96-well plate.

  • Carefully collect the culture supernatant from each well without disturbing the cell pellet.

  • Analyze the supernatants for key cytokines using ELISA or a multiplex bead-based assay (e.g., Luminex).

    • Key Pathogenic Cytokines: Interferon-gamma (IFN-γ) (Th1) and Interleukin-17A (IL-17A) (Th17).

    • Regulatory Cytokine: Interleukin-10 (IL-10).[15]

    • Th2 Cytokine: Interleukin-4 (IL-4) or Interleukin-5 (IL-5) (often low or absent in this model).[3]

Data Interpretation and Validating Trustworthiness

  • Expected Proliferation: A successful experiment will show a high percentage of divided (CFSE-low) cells in wells stimulated with the specific IRBP peptide and ConA, but not in the unstimulated or irrelevant peptide wells.

  • Expected Cytokine Profile: Supernatants from specific IRBP peptide-stimulated wells should contain high levels of IFN-γ and IL-17A.[7][9] This Th1/Th17 signature is the hallmark of EAU pathogenesis.

  • Correlation is Key: The trustworthiness of the model is confirmed when there is a strong positive correlation between high clinical/histological EAU scores in vivo and robust, specific T-cell proliferation and Th1/Th17 cytokine production in vitro. This linkage validates that the observed disease is indeed mediated by an antigen-specific autoimmune response to the chosen epitope.

Conclusion and Future Applications

The identification and characterization of immunodominant epitopes of human IRBP, particularly hIRBP 1-20 and the more potent hIRBP 651-670, have been instrumental in refining the EAU model in C57BL/6 mice.[1][11][12] The detailed workflows provided herein offer a robust, self-validating system for studying the mechanisms of autoimmune uveitis. This model is not only crucial for fundamental research into immune privilege and T-cell-mediated autoimmunity but also serves as a critical preclinical platform for evaluating the efficacy and mechanism of action of novel therapeutics aimed at treating human uveitis.

References

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  • Cosgrove, D., et al. (1993). Targeted disruption of the MHC class II Aa gene in C57BL/6 mice. International Immunology. Available at: [Link]

  • Sun, D., et al. (2019). Comprehensive analysis of a mouse model of spontaneous uveoretinitis using single-cell RNA sequencing. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Shukla, H., et al. (2015). Major histocompatibility complex (MHC) class Ib gene duplications, organization and expression patterns in mouse strain C57BL/6. ResearchGate. Available at: [Link]

Sources

Technical Guide: Pathogenesis and Induction of Uveitis via IRBP 1-20 Peptide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Experimental Autoimmune Uveitis (EAU) induced by the Interphotoreceptor Retinoid-Binding Protein (IRBP) peptide 1-20 is the gold-standard preclinical model for human non-infectious posterior uveitis. Unlike whole-protein models, the IRBP 1-20 peptide (sequence: GPTHLFQPSLVLDMAKVLLD ) offers a precise, MHC Class II-restricted trigger specifically optimized for the C57BL/6 background.

This guide moves beyond basic protocol listing to deconstruct the immunological causality of the model. It details the afferent priming of autoreactive T-cells, the efferent breach of the Blood-Retinal Barrier (BRB), and the effector mechanisms of retinal tissue destruction. It provides a self-validating induction protocol and a standardized scoring system to ensure reproducibility in therapeutic screening.

The Immunological Basis

The efficacy of the IRBP 1-20 model relies on the specific interaction between the peptide antigen and the host immune system.

The Antigenic Trigger
  • Peptide Sequence: Human IRBP 1-20 (GPTHLFQPSLVLDMAKVLLD).[1][2]

  • Host Restriction: C57BL/6 mice (H-2

    
     haplotype).[1][2][3]
    
  • Mechanism: The peptide binds with high affinity to the I-A

    
      MHC Class II molecule on Antigen Presenting Cells (APCs). This specific epitope mimics the endogenous murine IRBP processed naturally in the eye, breaking tolerance.
    
The Th1/Th17 Dichotomy

Historically considered a Th1-mediated disease (IFN-


 driven), modern analysis confirms a critical role for Th17 cells (IL-17 driven).
  • Th1 (IFN-

    
    ):  Associated with intracellular pathogen clearance mechanisms; in EAU, they drive macrophage recruitment and granuloma formation.
    
  • Th17 (IL-17): Crucial for the initial breakdown of the BRB and neutrophil recruitment.

  • Synergy: Successful induction requires an adjuvant strategy (CFA + Pertussis Toxin) that stimulates both pathways.

The Pathogenic Cascade

The disease progresses in three distinct phases: Priming (Afferent) , Trafficking , and Effector (Ocular) .

Phase I: Peripheral Priming (Days 0–7)

Upon subcutaneous immunization, Dendritic Cells (DCs) uptake the emulsified peptide. They migrate to the draining lymph nodes (inguinal/axillary), presenting the antigen to naïve CD4+ T-cells. In the presence of Mycobacterial antigens (from CFA), these T-cells differentiate into effector Th1 and Th17 cells.

Phase II: Trafficking & BRB Breakdown (Days 8–12)

Activated T-cells enter the circulation. Under normal conditions, the BRB excludes them. However, Pertussis Toxin (PTX) is administered to induce systemic vascular permeability and upregulate adhesion molecules (ICAM-1, VCAM-1) on the retinal endothelium, allowing autoreactive T-cells to extravasate.

Phase III: Retinal Destruction (Days 14–21)

Once inside the retina, T-cells encounter endogenous IRBP presented by local APCs (microglia/DCs). This "second hit" causes massive cytokine release, recruiting non-specific leukocytes (macrophages, neutrophils) which cause the bulk of the tissue damage (photoreceptor apoptosis, retinal folding).

Visualization: The EAU Signaling Pathway

EAU_Pathogenesis cluster_periphery Peripheral Immune System (Lymph Node) cluster_interface Blood-Retinal Barrier (BRB) cluster_eye Target Organ (Retina) Antigen IRBP 1-20 (Emulsion) DC Dendritic Cell (MHC-II I-Ab) Antigen->DC Uptake NaiveT Naïve CD4+ T-Cell DC->NaiveT Presentation (Signal 1+2) Th1 Th1 Cell (IFN-γ) NaiveT->Th1 IL-12 (CFA) Th17 Th17 Cell (IL-17) NaiveT->Th17 IL-6/TGF-β Blood Circulation Th1->Blood Recruitment Macrophage/Neutrophil Influx Th1->Recruitment Th17->Blood Th17->Recruitment Endothelium Retinal Endothelium (ICAM-1/VCAM-1) Blood->Endothelium Adhesion Microglia Microglia (Antigen Pres.) Endothelium->Microglia Extravasation PTX Pertussis Toxin PTX->Endothelium Permeability Upregulation Microglia->Recruitment Chemokines (CCL2, CXCL1) Damage Photoreceptor Apoptosis/Folding Recruitment->Damage ROS/Proteases

Figure 1: The mechanistic cascade of IRBP 1-20 induced EAU, illustrating the progression from peripheral priming to retinal structural damage.

Validated Induction Protocol

This protocol is optimized for C57BL/6 mice (Females, 6-8 weeks). Precision in reagent preparation is the primary determinant of success.

Reagent Preparation Table
ComponentConcentration/SpecsRoleCritical Note
IRBP 1-20 Peptide 2.5 mg/mL in PBSAntigenSequence: GPTHLFQPSLVLDMAKVLLD. Purity >95%.
CFA 2.5 mg/mL M. tuberculosis H37RaAdjuvantSupplement standard CFA (usually 1mg/mL) with extra desiccated M. tb.
Pertussis Toxin (PTX) 1.0 µg per dose (in PBS)BRB OpenerFreshly diluted. Do not freeze-thaw repeatedly.
Step-by-Step Induction Workflow

Step 1: Emulsification (The "Drop Test" is Mandatory)

  • Mix IRBP peptide solution (1:1 ratio) with supplemented CFA.

  • Emulsify using two glass syringes connected by a Luer-lock connector. Push back and forth for 10-15 minutes.

  • Validation: Extrude a small drop onto a water surface. It must remain a tight, cohesive sphere and not disperse. If it disperses, continue mixing.

Step 2: Immunization (Day 0)

  • Anesthetize mice (Isoflurane).

  • Inject 200 µL of emulsion subcutaneously (SC). Split the dose: 100 µL into each thigh/flank or the base of the tail.

    • Target Dose: 500 µg peptide per mouse.[4]

  • Immediately inject 1.0 µg PTX intraperitoneally (IP) in 100 µL PBS.

Step 3: PTX Boost (Day 2)

  • Administer a second IP injection of 1.0 µg PTX 48 hours post-immunization.

    • Why? This sustains the BRB breach, maximizing T-cell infiltration during the early trafficking phase.

Longitudinal Disease Assessment

Disease typically manifests by Day 12, peaks between Days 14-21, and resolves into a chronic/sub-clinical phase.

Clinical Scoring (Fundoscopy/OCT)

Based on the authoritative Caspi grading system.

ScoreClinical Appearance (Fundoscopy)OCT Correlate
0 Normal fundus. Sharp disc margins.Distinct retinal layers.[5] No cells in vitreous.
1 Mild disc swelling. Few focal lesions (<5).Minor hyaloid infiltrates.
2 Moderate disc swelling. Vasculitis (cuffing). >5 lesions.[4]Hyper-reflective foci in retina.[6] Vitreous haze.
3 Severe disc swelling (margins lost). Linear lesions.Retinal folds.[7] Subretinal fluid/detachments.
4 "White pupil". Massive retinal atrophy/scarring.Total loss of architecture. Massive infiltration.
Histology (The Terminal Endpoint)

Eyes should be harvested at Day 21 (Peak). Fix in 4% Glutaraldehyde (preserves retinal morphology better than formalin) or Davidson's fixative. Stain with H&E.

Visualization: Assessment Timeline

EAU_Timeline cluster_actions Required Actions Day0 Day 0: Induction (Emulsion + PTX) Day2 Day 2: PTX Boost Day0->Day2 Day7 Day 7-10: Prodromal Phase (No clinical signs) Day2->Day7 Day14 Day 14: Onset of Disease (Vasculitis/Disc Swelling) Day7->Day14 BRB Breakdown Day21 Day 18-21: PEAK DISEASE (Retinal Folds/Detachment) Day14->Day21 Maximal Infiltration Action1 Fundoscopy/OCT Start Day14->Action1 Day28 Day 28+: Resolution/Chronic (Scarring) Day21->Day28 Treg Regulation Action2 Harvest for Histology Day21->Action2

Figure 2: Experimental timeline indicating critical intervention points and disease progression phases.

References

  • Caspi RR. (2010).[8] A look at autoimmunity and inflammation in the eye.[1][3][5][6][7][8][9][10][11][12] Journal of Clinical Investigation, 120(9), 3073–3083.

  • Silver PB, et al. (2015). Characterization of a New Epitope of IRBP That Induces Moderate to Severe Uveoretinitis in Mice With H-2b Haplotype.[3] Investigative Ophthalmology & Visual Science, 56(9), 5439-5449.[10]

  • Agarwal RK, et al. (2012). Simple and rapid method for the induction of experimental autoimmune uveitis in C57BL/6 mice. Methods in Molecular Biology, 900, 443-469.

  • Xu H, et al. (2020).[13] Assessment and In Vivo Scoring of Murine Experimental Autoimmune Uveoretinitis Using Optical Coherence Tomography. PLOS ONE, 15(5), e0233684.

  • Chen W, et al. (2022).[4] Optimization of determinant factors associated with the efficiency of experimental autoimmune uveitis induction in C57BL/6 mice. Annals of Translational Medicine, 10(24), 1334.

Sources

difference between whole IRBP protein and IRBP 1-20 peptide

Author: BenchChem Technical Support Team. Date: February 2026

From Physiological Carrier to Autoimmune Trigger: A Comparative Analysis [1]

Executive Summary

In the field of ophthalmic drug development and retinal research, the Interphotoreceptor Retinoid-Binding Protein (IRBP) occupies two distinct functional realities. As a whole protein , it is a critical physiological chaperone (~140 kDa) essential for the visual cycle, maintaining retinal health by shuttling retinoids.[2] As the IRBP 1-20 peptide , it is a synthetic, truncated immunogen used specifically to induce Experimental Autoimmune Uveitis (EAU) in C57BL/6 mice.[3][4]

This guide dissects the structural, functional, and experimental divergences between these two entities. It is designed to prevent experimental design errors, specifically regarding model selection (strain compatibility) and handling protocols (solubility and stability).[1]

Part 1: Structural and Biochemical Divergence

The transition from whole protein to peptide represents a shift from complex quaternary structure to a linear epitope. This dictates how each molecule must be handled in the laboratory.

Comparative Physicochemical Profile[1]
FeatureWhole IRBP (Native)IRBP 1-20 (Synthetic Peptide)
Molecular Weight ~140 kDa (Glycosylated)~2.2 kDa
Structure 4-domain lipophilic glycoprotein; large hydrophobic pockets.[1]Linear 20-mer: GPTHLFQPSLVLDMAKVLLD
Physiological Role Retinoid transport (Interphotoreceptor Matrix).[1]None (Cryptic epitope).[1]
Solubility Soluble in physiological buffers (PBS).[1]Hydrophobic. Requires pH > 8.0 or organic solvent (e.g., DMSO/Acetic Acid) for initial solubilization.[1]
Stability Heat labile; prone to denaturation.Stable lyophilized; prone to aggregation in neutral aqueous solution.
MHC Restriction Promiscuous (processed into various epitopes).[1]Strictly H-2b (C57BL/6 mice).
Senior Scientist Insight: The Solubility Trap

Critical Protocol Note: A common failure point in EAU induction is the improper solubilization of IRBP 1-20. Due to its hydrophobic residues (Leucine/Valine/Phenylalanine), dissolving this peptide directly in neutral PBS often results in invisible micro-aggregates.

[1] Correct Protocol: Dissolve the peptide first in a minimal volume of dilute ammonia (pH 9) or acetic acid, then dilute to volume with PBS. This ensures the epitope is accessible for MHC loading during emulsification.

Part 2: The Physiological Role (Whole IRBP)[1]

Whole IRBP is the shuttle that keeps the visual cycle running. It operates in the Interphotoreceptor Matrix (IPM), the space between the Retinal Pigment Epithelium (RPE) and the Photoreceptors (PR).[1][2][5]

Mechanism of Action: The Visual Cycle

Whole IRBP protects retinoids from isomerization and oxidation while transporting them. It shuttles all-trans retinol from the PR to the RPE and returns 11-cis retinal to the PR to regenerate rhodopsin.

Visualization: IRBP Transport Pathway

VisualCycle cluster_PR Photoreceptor (Outer Segment) cluster_IPM Interphotoreceptor Matrix (IPM) cluster_RPE Retinal Pigment Epithelium (RPE) PR Rhodopsin Activation Retinol_PR all-trans Retinol PR->Retinol_PR Light Hit IRBP_1 Whole IRBP (Lipid Loaded) Retinol_PR->IRBP_1 Export RPE_Enzymes Isomerohydrolase (RPE65) IRBP_1->RPE_Enzymes Transport IRBP_2 Whole IRBP (Lipid Loaded) IRBP_2->PR Regeneration Retinal_RPE 11-cis Retinal RPE_Enzymes->Retinal_RPE Isomerization Retinal_RPE->IRBP_2 Export

Figure 1: The physiological shuttle function of Whole IRBP in the visual cycle.[1]

Part 3: The Pathological Role (IRBP 1-20 Peptide)[1][3][6]

While whole IRBP can induce uveitis, it requires complex intracellular processing by Antigen Presenting Cells (APCs) to chop the protein into presentable peptides. The IRBP 1-20 peptide bypasses this processing, binding directly to the MHC Class II molecule (specifically I-Ab in C57BL/6 mice).[1]

Why use the Peptide over the Protein?
  • Reproducibility: Whole protein preparations (often bovine) can vary in purity and glycosylation, affecting processing rates.[1] The synthetic peptide is chemically defined.[3]

  • Strain Specificity: C57BL/6 mice (the background for most transgenic models) are historically "moderately" susceptible to whole IRBP.[6] They are highly susceptible to IRBP 1-20 when combined with Pertussis Toxin.[1]

  • Mechanism: The peptide forces a Th1/Th17 polarization more aggressively than the whole protein in B6 mice.

Visualization: EAU Induction Mechanism

EAU_Mechanism Whole Whole IRBP Protein APC Antigen Presenting Cell (Dendritic Cell) Whole->APC Uptake Peptide IRBP 1-20 Peptide MHC MHC Class II (I-Ab) Peptide->MHC Direct Loading (Bypasses Processing) Lysosome Lysosomal Processing APC->Lysosome Internalization Lysosome->MHC Proteolysis required TCell CD4+ T Cell (Naïve) MHC->TCell Presentation Th17 Pathogenic Th1/Th17 TCell->Th17 Differentiation (+ CFA/PTX)

Figure 2: Immunological processing differences.[1] Peptide 1-20 bypasses lysosomal processing.[1]

Part 4: Validated Protocol for EAU Induction (C57BL/6)[1]

This protocol is optimized for the IRBP 1-20 peptide .[7] Using whole protein with this specific protocol in C57BL/6 mice often yields lower disease incidence.

Reagents[1][4]
  • Antigen: Human IRBP 1-20 (Sequence: GPTHLFQPSLVLDMAKVLLD).[1][3][4][8]

  • Adjuvant: Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis H37Ra to a final concentration of 2.5 mg/mL.[1]

  • Co-Adjuvant: Pertussis Toxin (PTX).[1][4][7]

Step-by-Step Workflow
  • Peptide Solubilization:

    • Dissolve IRBP 1-20 in a small volume of DMSO or dilute acetic acid.

    • Dilute with PBS to 2 mg/mL.

  • Emulsification:

    • Mix Peptide solution 1:1 with CFA (containing 2.5 mg/mL M.tb).[1]

    • Emulsify until a stable "water-in-oil" emulsion is formed (drop test: a drop of emulsion should not disperse on water).[1]

    • Final concentration: 1 mg/mL peptide.

  • Induction (Day 0):

    • Inject 200 µL of emulsion subcutaneously (s.c.) distributed over the base of the tail and flanks.

    • Total dose: 200 µg peptide per mouse.[8]

  • Blood-Retina Barrier Breach (Day 0 & Day 2):

    • Inject 0.5 - 1.0 µg Pertussis Toxin (PTX) intraperitoneally (i.p.).[1]

    • Crucial: Repeat PTX injection on Day 2. Without PTX, C57BL/6 mice are resistant to EAU induction by this peptide.

  • Readout (Day 14-21):

    • Peak disease typically occurs around Day 18-21.[1]

    • Assess via fundoscopy (clinical score) or histology (retinal folds, granulomas).[1][4]

References

  • Avichezer, D., et al. (2000). "Identification of a new epitope of human IRBP that induces autoimmune uveoretinitis in mice of the H-2b haplotype."[8][9] Investigative Ophthalmology & Visual Science, 41(1), 127-131.[1][8] Link[1]

  • Caspi, R. R. (2010). "A look at autoimmunity and inflammation in the eye." Journal of Clinical Investigation, 120(9), 3073–3083. Link

  • Mattapallil, M. J., et al. (2011). "Uveitis-associated epitopes of retinal antigens are pathogenic in the humanized mouse model of uveitis and identify autoaggressive T cells."[9] The Journal of Immunology, 187(4), 1977-1985. Link

  • National Eye Institute (NEI). "Interphotoreceptor Retinoid Binding Protein; Myths and Mysteries." PMC, NIH. Link

  • Silver, P. B., et al. (1995). "Identification of a major pathogenic epitope in the human IRBP molecule recognized by mice of the H-2r haplotype." Investigative Ophthalmology & Visual Science, 36(5), 946-954.[1] Link

Sources

The Immunomodulatory Role of CAS 298202-25-2 (IRBP 1-20) in a Preclinical Model of Retinal Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the biological activity of the synthetic peptide CAS 298202-25-2, commonly known as Interphotoreceptor Retinoid-Binding Protein peptide 1-20 (IRBP 1-20), in the context of retinal inflammation. This document is intended for researchers, scientists, and drug development professionals engaged in ophthalmology, immunology, and pharmacology. We will delve into the mechanistic underpinnings of IRBP 1-20-induced autoimmune uveitis, present detailed protocols for its application in preclinical models, and discuss the quantitative assessment of the resulting inflammatory cascade.

Introduction: Unraveling Autoimmune Uveitis with a Specific Peptide Epitope

Autoimmune uveitis is a significant cause of vision loss, characterized by inflammation of the uveal tract of the eye.[1] Experimental Autoimmune Uveitis (EAU) is a widely utilized and robust animal model that recapitulates many aspects of human autoimmune uveitis, serving as a critical platform for investigating disease pathogenesis and evaluating novel therapeutic interventions.[2][3] The induction of EAU is often achieved through immunization with retinal antigens, which trigger a T-cell-mediated autoimmune response.[1]

CAS 298202-25-2, or IRBP 1-20, is a 20-amino-acid synthetic peptide with the sequence Gly-Pro-Thr-His-Leu-Phe-Gln-Pro-Ser-Leu-Val-Leu-Asp-Met-Ala-Lys-Val-Leu-Leu-Asp.[4] It represents a major pathogenic epitope of the human interphotoreceptor retinoid-binding protein for the H-2b haplotype, making it particularly effective for inducing EAU in C57BL/6 mice.[4][5] The C57BL/6 strain, while not the most susceptible to EAU, is invaluable for immunological research due to the extensive availability of genetically modified variants.[6][7] This guide will focus on the biological activity of IRBP 1-20 in this specific and widely used preclinical model.

Mechanism of Action: A T-Cell Driven Inflammatory Cascade

The inflammatory response initiated by IRBP 1-20 is a classic example of a T-cell-mediated autoimmune disease. The process begins with the introduction of the peptide, which acts as an autoantigen, leading to the activation and differentiation of autoreactive T-lymphocytes.

Antigen Presentation and T-Cell Activation

Following subcutaneous administration with an adjuvant, IRBP 1-20 is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. These APCs process the peptide and present it on their Major Histocompatibility Complex (MHC) class II molecules.[8] In the context of the H-2b haplotype of C57BL/6 mice, the I-A subregion of the MHC is implicated in this presentation.[5] Naive CD4+ T-cells with T-cell receptors (TCRs) that recognize the IRBP 1-20/MHC II complex become activated. This activation is a critical initiating event in the pathogenesis of EAU.

cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive CD4+ T-Cell IRBP_1_20_uptake IRBP 1-20 Uptake & Processing MHC_II_Presentation MHC Class II Presentation IRBP_1_20_uptake->MHC_II_Presentation TCR T-Cell Receptor (TCR) MHC_II_Presentation->TCR Antigen Recognition CD4 CD4 MHC_II_Presentation->CD4 T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation Signal 1 CD28 CD28 CD28->T_Cell_Activation B7 B7 B7->CD28 Co-stimulation (Signal 2)

Antigen presentation and initial T-cell activation.
Differentiation into Pathogenic Th1 and Th17 Cells

Upon activation, the naive CD4+ T-cells proliferate and differentiate into effector T-helper (Th) cell subsets. In the context of EAU induced by IRBP 1-20, two key pathogenic lineages emerge: Th1 and Th17 cells.[9]

  • Th1 Cells: Driven by the cytokine Interleukin-12 (IL-12), Th1 cells are characterized by the production of Interferon-gamma (IFN-γ).[10] IFN-γ is a potent pro-inflammatory cytokine that activates macrophages and enhances their phagocytic activity.

  • Th17 Cells: The differentiation of Th17 cells is promoted by a cytokine milieu including Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). These cells are defined by their secretion of Interleukin-17 (IL-17), another key pro-inflammatory cytokine that recruits neutrophils and other inflammatory cells to the site of inflammation.[11][12]

The balance between these T-cell subsets, along with the regulatory T-cells (Tregs) that suppress excessive inflammation, is crucial in determining the severity of the disease.[9][13][14]

cluster_Th1 Th1 Differentiation cluster_Th17 Th17 Differentiation Activated_T_Cell Activated CD4+ T-Cell IL12 IL-12 Activated_T_Cell->IL12 TGFb_IL6 TGF-β, IL-6 Activated_T_Cell->TGFb_IL6 Th1 Th1 Cell IL12->Th1 IFNg IFN-γ Th1->IFNg Th17 Th17 Cell TGFb_IL6->Th17 IL17 IL-17 Th17->IL17

Differentiation of activated T-cells into Th1 and Th17 lineages.
Infiltration into the Retina and Inflammatory Damage

The activated autoreactive Th1 and Th17 cells leave the lymph nodes, enter the bloodstream, and subsequently infiltrate the eye. The breakdown of the blood-retinal barrier, a key event in uveitis, facilitates this infiltration. Once in the retina, these T-cells are reactivated by local APCs presenting endogenous IRBP. This leads to the release of pro-inflammatory cytokines, chemokines, and other inflammatory mediators, resulting in a cascade of events that cause retinal inflammation. This includes vasculitis, vitritis, choroiditis, and damage to the photoreceptor layer, ultimately leading to vision impairment.

Experimental Protocol: Induction of EAU in C57BL/6 Mice

The successful and reproducible induction of EAU using IRBP 1-20 in C57BL/6 mice requires careful attention to several critical factors. The following protocol is a synthesis of best practices from published literature.[2][6][7]

Materials
  • Animals: 6-8 week old female C57BL/6 mice.

  • Peptide: IRBP 1-20 (CAS 298202-25-2), lyophilized powder.

  • Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.

  • Co-adjuvant: Pertussis toxin (PTX) solution.

  • Buffers and Media: Sterile phosphate-buffered saline (PBS), sterile saline.

  • Equipment: Syringes (1 mL), needles (27G or 30G), emulsification device (e.g., two-syringe method or sonicator), animal handling and injection equipment.

Step-by-Step Methodology
  • Peptide Reconstitution:

    • Reconstitute the lyophilized IRBP 1-20 peptide in sterile PBS or sterile water to a stock concentration of 2 mg/mL. Ensure complete dissolution. The peptide solution can be stored at -20°C for short-term use or -80°C for long-term storage.[4]

  • Emulsion Preparation:

    • The effective emulsification of the peptide with CFA is critical for a robust immune response.

    • Syringe Method: Prepare a 1:1 (v/v) emulsion of the IRBP 1-20 solution and CFA. For example, mix 100 µL of the 2 mg/mL peptide solution with 100 µL of CFA. Draw the mixture back and forth between two interconnected syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

    • Sonication Method: For a potentially more potent and consistent emulsion, sonicate the mixture of IRBP 1-20 and CFA. This method can lead to an earlier onset and higher incidence of EAU.[7]

  • Immunization:

    • Administer a total of 100 µL of the emulsion subcutaneously, distributed across two sites on the flank of each mouse.

    • The optimal dose of IRBP 1-20 for C57BL/6 mice is a subject of optimization, with studies suggesting that 500 µg per mouse yields a high incidence and severity of EAU.[6] To achieve this dose, the concentration of the peptide in the initial solution should be adjusted accordingly.

    • On the same day as the peptide immunization (Day 0), administer an intraperitoneal (i.p.) injection of pertussis toxin. A single injection of 1000 ng of PTX has been shown to induce severe EAU.[6]

Timeline of Disease Progression
  • Onset of clinical signs: 8-12 days post-immunization.

  • Peak of inflammation: 18-20 days post-immunization.[6]

  • Th17 cell peak in draining lymph nodes: 14-18 days post-immunization.[6]

Quantitative and Qualitative Assessment of Retinal Inflammation

A multi-faceted approach is necessary for a comprehensive evaluation of EAU severity.

Clinical Assessment
  • Fundoscopy: In vivo imaging of the retina allows for the scoring of clinical signs of inflammation, including optic disc inflammation, vasculitis, and retinal lesions.[15][16]

Histopathology
  • Tissue Processing: At the desired time point (typically the peak of inflammation), euthanize the mice and enucleate the eyes. Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde), embed in paraffin or OCT, and section for histological staining.

  • Staining and Scoring: Hematoxylin and eosin (H&E) staining is commonly used to visualize the inflammatory cell infiltrate and structural damage to the retina. A standardized scoring system is used to grade the severity of inflammation based on the extent of cellular infiltration and retinal damage.

Immunological Assessment
  • Cytokine Analysis: Draining lymph nodes and spleens can be harvested to assess the T-cell response. Cells can be re-stimulated in vitro with IRBP 1-20, and the supernatant can be analyzed for the presence of key cytokines like IFN-γ and IL-17 using ELISA or other immunoassays.[4]

  • Flow Cytometry: This technique can be used to quantify the percentage of Th1 (CD4+IFN-γ+) and Th17 (CD4+IL-17+) cells in lymphoid organs and in the inflamed retinal tissue.

Functional Assessment
  • Electroretinography (ERG): ERG measures the electrical response of the retina to a light stimulus and provides a quantitative assessment of retinal function. A reduction in the amplitude of the a- and b-waves is indicative of photoreceptor and inner retinal dysfunction, respectively, which is a hallmark of severe EAU.[16]

Advanced Imaging
  • Optical Coherence Tomography (OCT): OCT is a non-invasive imaging technique that provides high-resolution cross-sectional images of the retina, allowing for the visualization and quantification of retinal edema, cellular infiltrates, and structural changes over time in the same animal.[15][17][18][19]

Table 1: Optimized Parameters for EAU Induction in C57BL/6 Mice with IRBP 1-20

ParameterRecommended ValueReference
Mouse Strain C57BL/6 (female, 6-8 weeks)[6][7]
IRBP 1-20 Dose 500 µ g/mouse [6]
Adjuvant Complete Freund's Adjuvant (CFA)[2][6]
Pertussis Toxin (PTX) Dose 1000 ng/mouse (single i.p. injection)[6]
Emulsification Method Sonication (for higher incidence and earlier onset)[7]
Disease Onset 8-12 days post-immunization[6]
Peak Disease 18-20 days post-immunization[6]

Conclusion

The synthetic peptide CAS 298202-25-2 (IRBP 1-20) is a potent and specific tool for inducing Experimental Autoimmune Uveitis in C57BL/6 mice. Its biological activity is centered on the activation and differentiation of autoreactive CD4+ T-cells into pathogenic Th1 and Th17 lineages, which subsequently infiltrate the retina and cause inflammation. A thorough understanding of the underlying mechanisms, coupled with a well-defined and optimized experimental protocol, is essential for leveraging this model to investigate the pathophysiology of autoimmune uveitis and to evaluate the efficacy of novel therapeutic strategies. This guide provides a comprehensive framework for researchers to confidently and reproducibly utilize IRBP 1-20 in their preclinical studies of retinal inflammation.

References

  • Optimization of determinant factors associated with the efficiency of experimental autoimmune uveitis induction in C57BL/6 mice. PubMed. [Link]

  • Mesenchymal Stem Cells Induce Functionally Active T-Regulatory Lymphocytes in a Paracrine Fashion and Ameliorate Experimental Autoimmune Uveitis. IOVS. [Link]

  • Regulatory T Cells: Therapeutic Opportunities in Uveitis. Frontiers. [Link]

  • T cells in ocular autoimmune uveitis: Pathways and therapeutic approaches. PubMed. [Link]

  • Experimental Autoimmune Uveitis: An Intraocular Inflammatory Mouse Model. JoVE. [Link]

  • Autoreactive T Cells in Immunopathogenesis of TB-Associated Uveitis. IOVS. [Link]

  • Characterization of a New Epitope of IRBP That Induces Moderate to Severe Uveoretinitis in Mice With H-2b Haplotype. PMC. [Link]

  • Optimization of determinant factors associated with the efficiency of experimental autoimmune uveitis induction in C57BL/6 mice. PubMed Central. [Link]

  • Quantitative Assessment of Experimental Ocular Inflammatory Disease. ResearchGate. [Link]

  • The critical points in induction of experimental autoimmune uveitis. Semantic Scholar. [Link]

  • Autoimmune uveitis attenuated in diabetic mice through imbalance of Th1/Th17 differentiation via suppression of AP-1 signaling pathway in Th cells. Frontiers. [Link]

  • Identification of a New Epitope of Human IRBP that Induces Autoimmune Uveoretinitis in Mice of the H-2b Haplotype. IOVS. [Link]

  • Quantitative Assessment of Experimental Ocular Inflammatory Disease. PMC. [Link]

  • Role of CD4+ T cell-derived cytokines in the pathogenesis of uveitis. PMC. [Link]

  • Inflammation-inducing Th1 and Th17 Cells Differ in Their Expression Patterns of Apoptosis-related Molecules. NIH. [Link]

  • Contribution of Th1 and Th17 lineage cytokines to pathogenesis of ocular autoimmunity. ARVO Journals. [Link]

  • Regulation of Th1 and Th17 cell differentiation in uveitis. ResearchGate. [Link]

  • Quantitative Assessment of Experimental Ocular Inflammatory Disease. PubMed. [Link]

  • Th1 and Th17 cells: Adversaries and collaborators. PMC. [Link]

  • Clinical and Functional Evaluation of Ocular Inflammatory Disease Using the Model of Experimental Autoimmune Uveitis. PubMed Central. [Link]

  • Mouse γδ T cells are capable of expressing MHC class II molecules, and of functioning as antigen-presenting cells. PMC. [Link]

  • Th17 Activation and Th17/Treg Imbalance in Prolonged Anterior Intraocular Inflammation after Ocular Alkali Burn. MDPI. [Link]

  • Quantitative Assessment of Anterior Segment Inflammation in a Rat Model of Uveitis Using Spectral-Domain Optical Coherence Tomography. PubMed Central. [Link]

  • The anti-IRBP IgG1 and IgG2a response does not correlate with susceptibility to experimental autoimmune uveitis. SciELO. [Link]

Sources

Methodological & Application

Precision Protocol: Inducing EAU with IRBP 1-20 in C57BL/6 Mice

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

Experimental Autoimmune Uveitis (EAU) in C57BL/6 mice induced by the Human IRBP 1-20 peptide is the gold-standard model for studying chronic, non-infectious posterior uveitis. Unlike the B10.RIII model (which is acute and monophasic), the C57BL/6 model mimics the chronic, relapsing nature of human disease, making it superior for evaluating long-term therapeutic efficacy.

Mechanistic Causality: The induction relies on molecular mimicry and T-cell receptor (TCR) bias . The human IRBP 1-20 peptide binds with moderate affinity to the MHC Class II molecule (I-A^b) in C57BL/6 mice. However, because it is a "sub-dominant" epitope compared to others (like IRBP 651-670), successful induction requires a high-potency adjuvant system :

  • Antigen: Human IRBP 1-20 (breaks tolerance).[1][2]

  • Depot Effect: Complete Freund’s Adjuvant (CFA) creates a slow-release antigen depot.

  • TLR Activation: Supplemented Mycobacterium tuberculosis (M.tb) activates TLR2/4, driving a Th1/Th17 polarization.

  • Blood-Retina Barrier (BRB) Permeability: Pertussis Toxin (PTX) is obligate to breach the BRB and facilitate T-cell migration into the eye.

Critical Materials & Reagents

A. The Antigen
  • Peptide: Human IRBP 1-20[1][3][4][5][6][7][8][9][10][11][12]

  • Sequence: GPTHLFQPSLVLDMAKVLLD (Gly-Pro-Thr-His-Leu-Phe-Gln-Pro-Ser-Leu-Val-Leu-Asp-Met-Ala-Lys-Val-Leu-Leu-Asp)[1]

  • Purity: >95% (HPLC purified).

  • Solvent: Resuspend in sterile PBS. Avoid DMSO if possible to prevent non-specific toxicity, though trace amounts (<1%) are acceptable if solubility is poor.

B. The Adjuvant System (Critical Failure Point)

Standard commercial CFA (1 mg/mL M.tb) is insufficient for this model. You must fortify it.

  • Base: Complete Freund’s Adjuvant (CFA) containing M. tuberculosis H37Ra.[8][12]

  • Supplement: Desiccated M. tuberculosis H37Ra antigen.

  • Target Concentration: 2.5 mg/mL .

    • Protocol: Add 15 mg of desiccated M.tb to 10 mL of commercial CFA (already 1 mg/mL). Vortex heavily or sonicate to disperse clumps.

C. Co-Adjuvant
  • Toxin: Bordetella Pertussis Toxin (PTX).[8][12]

  • Preparation: Reconstitute in sterile PBS + 1% BSA (stabilizer).

  • Dose: 0.5 – 1.0 µg per mouse (Intraperitoneal).

Experimental Workflow Visualization

The following diagram illustrates the critical timeline and cellular events driving the pathology.

EAU_Timeline Day0 Day 0: Induction (s.c. Emulsion + i.p. PTX) Day7 Day 7-9: Systemic Priming (LN T-cell Expansion) Day0->Day7 Ag Presentation Th1/Th17 Pol. Day14 Day 12-14: Disease Onset (BRB Breakdown) Day7->Day14 T-cell Migration to Eye Day21 Day 18-22: Peak Inflammation (Retinal Folds/Granulomas) Day14->Day21 Recruitment of Macrophages/Granulocytes Day28 Day 28+: Chronic Phase (Scarring/Resolution) Day21->Day28 Structural Damage

Caption: Temporal progression of IRBP 1-20 induced EAU in C57BL/6 mice, highlighting the lag phase (priming) versus the effector phase (retinal damage).

Step-by-Step Induction Protocol

Phase 1: Emulsion Preparation (The "Drop Test" Standard)

Why this matters: A loose emulsion releases antigen too quickly, causing tolerance or anaphylaxis rather than immunity. A stable emulsion ensures sustained release.

  • Aqueous Phase: Dissolve IRBP 1-20 in PBS to a concentration of 5 mg/mL .

  • Oil Phase: Prepare CFA supplemented with M.tb to 2.5 mg/mL .

  • Ratio: 1:1 (v/v). Final concentration of peptide will be 2.5 mg/mL.[8]

  • Mixing:

    • Use two glass luer-lock syringes connected by a 3-way stopcock or a micro-emulsifying needle.

    • Push back and forth vigorously for 10-15 minutes.

    • Cooling: If the barrel gets hot, pause on ice. Heat denatures the peptide.

  • Validation (The Drop Test):

    • Fill a beaker with water.

    • Eject one drop of emulsion onto the water surface.

    • Pass: The drop remains a tight, white sphere and does not disperse.

    • Fail: The drop spreads (looks like an oil slick). Do not inject. Re-emulsify.

Phase 2: Injection (Day 0)
  • Anesthesia: Isoflurane (2-3%).

  • Site Prep: Shave the lower back/flanks. Clean with ethanol.

  • Primary Immunization (s.c.):

    • Inject 200 µL of emulsion total per mouse.

    • Split the dose: 100 µL at the base of the tail and 100 µL in the flank, or distributed across two sites on the thighs.

    • Target Load:500 µg peptide per mouse .[2][13] (Note: Lower doses like 200 µg can work but 500 µg yields higher incidence in resistant C57BL/6 colonies).

  • Co-Adjuvant (i.p.):

    • Immediately inject 1.0 µg PTX in 100 µL PBS intraperitoneally.

Clinical Assessment & Scoring

EAU in C57BL/6 is posterior-dominant. Slit-lamp examination (anterior chamber) often misses the disease. Fundoscopy is mandatory.

Fundoscopy Scoring System (0-4 Scale)
ScoreClinical Presentation (Fundus Image)Pathological Correlate
0 Normal fundus. Sharp optic disc, clear vessels.Healthy retina.
0.5 Trace inflammation.[14] 1-2 very small focal lesions.Mild vasculitis.
1 Focal vasculitis. <5 small lesions (<1 disc diameter).Perivascular cuffing.
2 Linear vasculitis. >5 lesions or 1-2 large confluent lesions.Moderate infiltration, localized folds.
3 Severe vasculitis. Large confluent lesions, hemorrhages.Granulomas, photoreceptor loss.[8][9]
4 Retinal detachment, massive atrophy, "white pupil".Total retinal destruction.
Histopathology (The Gold Standard)

Harvest eyes at Day 21 (Peak). Fix in Davidson’s fixative or 4% Glutaraldehyde (better for preserving retinal architecture than formalin). Stain with H&E.

Scoring Criteria:

  • Vasculitis (cuffing).

  • Granuloma formation.[8][9]

  • Photoreceptor fold/detachment.

  • Number of infiltrating cells in vitreous/uvea.

Troubleshooting & Optimization

The C57BL/6 model is notoriously variable between facilities due to microbiome differences.

Troubleshooting Problem Low Disease Incidence (<50%) Check1 Check M.tb Concentration Must be ≥ 2.5 mg/mL Problem->Check1 Check2 Check PTX Activity Is it fresh? Problem->Check2 Check3 Microbiome Status (SFB levels affect Th17) Problem->Check3 Action1 Action: Fortify CFA Add Desiccated M.tb Check1->Action1 Action2 Action: Titrate PTX (0.5 - 1.5 µg) Check2->Action2 Action3 Action: Switch Peptide Use IRBP 651-670 Check3->Action3 If 1-20 fails persistently

Caption: Diagnostic logic for troubleshooting low EAU incidence in C57BL/6 mice.

Expert Insight: If your colony is resistant to IRBP 1-20 (incidence < 40%), consider switching to the IRBP 651-670 epitope (LAQGAYRTAVDLESLASQLT). This epitope binds I-A^b with higher affinity and often yields 80-100% incidence where 1-20 fails, although 1-20 remains the classic standard for comparison.

References

  • Avichezer, D., et al. (2000). "Identification of a new epitope of human IRBP that induces autoimmune uveoretinitis in mice of the H-2b haplotype." Investigative Ophthalmology & Visual Science, 41(1), 127-131.[9] Link

  • Caspi, R. R. (2010). "A look at autoimmunity and inflammation in the eye." Journal of Clinical Investigation, 120(9), 3073-3083. Link

  • Mattapallil, M. J., et al. (2015). "Characterization of a New Epitope of IRBP That Induces Moderate to Severe Uveoretinitis in Mice With H-2b Haplotype."[3] Investigative Ophthalmology & Visual Science, 56(9), 5439-5449.[3] Link

  • Agarwal, R. K., & Caspi, R. R. (2004). "Rodent models of experimental autoimmune uveitis." Methods in Molecular Medicine, 102, 131-148. Link

Sources

Application Note: Optimal Dosage and Protocol for IRBP 1-20 Induced Uveitis in C57BL/6 Mice

[1]

Executive Summary & Core Recommendation

For the induction of Experimental Autoimmune Uveitis (EAU) in C57BL/6 mice using the IRBP 1-20 peptide , the optimal dosage to achieve robust, reproducible disease with high incidence (>80%) is 500 µg per mouse , administered via a sonicated emulsion with Complete Freund's Adjuvant (CFA) containing 2.5 mg/mL Mycobacterium tuberculosis.

This must be accompanied by a concurrent intraperitoneal (IP) injection of 1,000 ng (1 µg) Pertussis Toxin (PTX) .[1]

Why this Dosage?

While historical protocols suggest 150–200 µg, C57BL/6 mice are moderately resistant to EAU compared to B10.RIII mice. Recent optimization studies demonstrate that 200 µg results in inconsistent incidence (~40%) and mild severity. The 500 µg dosage overcomes this resistance threshold, synchronizing the onset of disease and maximizing the therapeutic window for drug testing without inducing non-specific toxicity associated with higher (700 µg+) doses.

Scientific Rationale & Mechanism

The Challenge of the C57BL/6 Strain

The C57BL/6 strain (MHC haplotype H-2b) is the background for most transgenic models, making it indispensable for mechanistic studies. However, it is naturally hypo-susceptible to EAU. The IRBP 1-20 peptide (Sequence: GPTHLFQPSLVLDMAKVLLD ) is the major immunodominant epitope for this haplotype.

Mechanism of Action

EAU is a CD4+ T-cell mediated autoimmune disease. The induction protocol forces a breach of the Blood-Retina Barrier (BRB) via two synergistic mechanisms:

  • Priming (CFA + Peptide): Activates antigen-specific Th1 and Th17 cells in the draining lymph nodes.

  • Breaching (PTX): Pertussis toxin modifies leukocyte trafficking and increases vascular permeability, allowing primed T-cells to cross the BRB and recognize endogenous IRBP in the retina.

Immunological Pathway Visualization

The following diagram illustrates the cascade from immunization to retinal damage.

EAU_Mechanismcluster_0Peripheral Immune System (Lymph Node)cluster_1Blood-Retina Barrier (BRB)cluster_2Target Organ (Retina)APCAPC (Dendritic Cell)+ IRBP 1-20/M.tbNaiveTNaive CD4+ T CellAPC->NaiveTAntigen PresentationTh1Th1 Cell(IFN-γ)NaiveT->Th1DifferentiationTh17Th17 Cell(IL-17)NaiveT->Th17DifferentiationEndotheliumRetinal EndotheliumTh1->EndotheliumMigrationTh17->EndotheliumMigrationPTXPertussis Toxin(Increases Permeability)PTX->EndotheliumDisrupts IntegrityMicrogliaMicroglia ActivationEndothelium->MicrogliaInfiltrationPhotoreceptorPhotoreceptor Damage(Granuloma)Microglia->PhotoreceptorInflammation/Apoptosis

Figure 1: Mechanistic pathway of IRBP 1-20 induced EAU. Synergistic action of antigen priming and PTX-mediated barrier disruption leads to retinal damage.

Detailed Experimental Protocol

Reagents and Preparation
ReagentSpecificationPreparation Notes
IRBP 1-20 Peptide >95% Purity, Sequence: GPTHLFQPSLVLDMAKVLLDStore lyophilized at -80°C. Critical: Dissolve in sterile PBS.[2] If solubility is poor, use <2% DMSO, but sonication in PBS is preferred.
Complete Freund's Adjuvant (CFA) Supplemented with M. tuberculosis H37RaEnrichment Required: Add desiccated M. tuberculosis to commercial CFA to reach a final concentration of 2.5 mg/mL . Vortex heavily before use.
Pertussis Toxin (PTX) Lyophilized or Glycerol StockDilute in sterile PBS + 1% normal mouse serum (to prevent sticking to plastic) to 10 µg/mL (working solution).
Emulsion Preparation (The "Sonicated" Method)

Note: Sonicated emulsions yield smaller particle sizes and higher stability than syringe-extruded emulsions, correlating with higher disease incidence.

  • Peptide Solution: Dissolve IRBP 1-20 in sterile PBS to a concentration of 10 mg/mL .

    • Calculation: To inject 500 µg in a 100 µL emulsion (50 µL aqueous + 50 µL oil), you need 500 µg / 50 µL = 10 µg/µL = 10 mg/mL.

  • Combination: In a glass vial (borosilicate), combine equal volumes (1:1 ratio) of the Peptide Solution and the Enriched CFA (2.5 mg/mL M.tb).

  • Sonication:

    • Place the vial on ice.

    • Use a probe sonicator. Pulse for 30 seconds on, 30 seconds off, to prevent overheating (heat denatures the peptide).

    • Repeat until the emulsion is white, glistening, and does not disperse when a drop is placed on water (the "drop test").

Injection Procedure

Day 0:

  • Anesthesia: Anesthetize mice (Ketamine/Xylazine) to ensure accurate subcutaneous placement.

  • Immunization (SC): Inject 100 µL of the emulsion subcutaneously.

    • Placement: Split the dose: 50 µL into the base of the tail and 50 µL into the flank/thigh. This targets multiple draining lymph nodes (inguinal and iliac).

  • PTX Administration (IP): Immediately following SC injection, inject 100 µL of the PTX working solution (1,000 ng total dose) intraperitoneally.

Timeline and Monitoring

The disease course in C57BL/6 mice is chronic and monophasic. Monitoring must be precise to capture the peak.[3]

EAU_TimelineDay0Day 0Induction(Peptide + PTX)Day7Day 7-10Pre-Clinical(Immune Expansion)Day0->Day7Day12Day 12-14Onset(Fundoscopy Start)Day7->Day12Day18Day 18-22Peak Disease(Primary Readout)Day12->Day18Day28Day 28+Resolution/Chronic(Fibrosis/Scarring)Day18->Day28

Figure 2: Experimental timeline. Peak inflammation occurs between Day 18-22. Termination for histology is recommended at Day 20.

Clinical Scoring (Fundoscopy)

Perform indirect ophthalmoscopy starting Day 12. Dilate pupils with 1% Tropicamide.

ScoreClinical Signs
0 Normal fundus.
0.5 Trace inflammation (1-2 very small focal lesions).
1 Focal vasculitis; <5 small focal lesions.
2 Linear vasculitis; >5 lesions; severe chorioretinitis.
3 Linear vasculitis; confluent lesions; subretinal hemorrhages.
4 Retinal detachment; severe atrophy; "white pupil".

Dosage Comparison Data

The following table summarizes why 500 µg is the superior choice over lower or higher doses.

ParameterLow Dose (200 µg)Optimal Dose (500 µg) High Dose (700 µg)
Incidence ~40%>80% ~20-30% (Immune Tolerance?)
Mean Severity (0-4) 0.5 - 1.02.0 - 2.5 < 1.0
Onset (Days) 14-1612-14 Delayed/Variable
Consistency Poor (High variability)High Poor

Data synthesized from comparative optimization studies (see References).

References

  • Optimization of determinant factors associated with the efficiency of experimental autoimmune uveitis induction in C57BL/6 mice. Source: Annals of Translational Medicine (2022). Key Finding: Established 500 µg peptide and 1000 ng PTX as the optimal combination for C57BL/6.[4] Link:[Link]

  • Experimental Autoimmune Uveitis: An Intraocular Inflammatory Mouse Model. Source: Journal of Visualized Experiments (JoVE) (2022). Key Finding: Detailed video protocol for emulsion preparation and fundoscopy scoring. Link:[Link]

  • Characterization of a New Epitope of IRBP That Induces Moderate to Severe Uveoretinitis in Mice With H-2b Haplotype. Source: Investigative Ophthalmology & Visual Science (2015). Key Finding: Discusses the limitations of IRBP 1-20 and introduces alternative epitopes (651-670) for specific needs, validating the need for high-dose 1-20 for standard models. Link:[Link]

  • Standardization of the Experimental Autoimmune Uveitis Model. Source: National Eye Institute (NEI) / Caspi Lab Protocols.[5] Key Finding: The foundational reference for EAU scoring systems and reagent preparation. Link:[Link]

Application Notes & Protocols: Preparation of IRBP 1-20 Emulsion with Complete Freund's Adjuvant for Autoimmune Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist
Abstract

This document provides a detailed technical guide for the preparation of a stable and immunogenic water-in-oil emulsion of the human interphotoreceptor retinoid-binding protein peptide 1-20 (IRBP 1-20) with Complete Freund's Adjuvant (CFA). This protocol is primarily designed for researchers inducing Experimental Autoimmune Uveitis (EAU) in murine models, a critical tool for studying human posterior uveitis.[1][2] We will delve into the mechanistic rationale behind the protocol, offer step-by-step instructions for two validated emulsification methods, present critical quality control checks, and discuss essential safety considerations.

Scientific Foundation: The "Why" Behind the Emulsion

The successful induction of Experimental Autoimmune Uveitis (EAU) hinges on breaking immune tolerance to self-antigens expressed in the eye. This is achieved by presenting the immune system with a specific autoantigen in a highly inflammatory context. The IRBP 1-20/CFA emulsion is engineered to provide both of these signals.

1.1 The Autoantigen: IRBP 1-20 Peptide

Interphotoreceptor retinoid-binding protein (IRBP) is a crucial protein found in the space between the retina and the retinal pigment epithelium.[3] The specific N-terminal fragment, IRBP 1-20 (sequence: GPTHLFQPSLVLDMAKVLLD), has been identified as a potent uveitogenic epitope in mice with the H-2b haplotype, such as the commonly used C57BL/6 strain.[3][4][5] Immunization with this peptide is sufficient to trigger a T-cell-mediated autoimmune response that mirrors the pathology of human uveitis.[5]

1.2 The Adjuvant: Complete Freund's Adjuvant (CFA)

An adjuvant is a substance that enhances the immune response to an antigen. Complete Freund's Adjuvant is a powerful, water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis.[6][7] Its mechanism is twofold:

  • Antigen Depot Effect: The oil phase of the emulsion encapsulates the aqueous solution of the IRBP peptide. This creates a "depot" at the injection site, from which the antigen is released slowly over an extended period.[7][8] This sustained release mimics a chronic infection, providing prolonged stimulation to the immune system.

  • Innate Immune Activation: The mycobacterial components in CFA are potent activators of the innate immune system.[9][10] They are recognized by pattern recognition receptors (PRRs) on antigen-presenting cells (APCs), such as dendritic cells and macrophages. This triggers a cascade of pro-inflammatory cytokine production, which is essential for driving the differentiation of naive T-cells into pathogenic Th1 and Th17 effector cells that mediate EAU.[8][11]

The stability of this emulsion is paramount. An improperly formed emulsion will fail to create an effective antigen depot, leading to rapid antigen clearance and a weak or nonexistent immune response, ultimately resulting in failed EAU induction.[12][13]

cluster_CFA Complete Freund's Adjuvant (CFA) cluster_Antigen Antigen Solution cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Response Mycobacteria Mycobacterium tuberculosis APC_node Dendritic Cell / Macrophage Mycobacteria->APC_node Stimulation Emulsion Stable Water-in-Oil Emulsion Mycobacteria->Emulsion MineralOil Mineral Oil MineralOil->Emulsion IRBP IRBP 1-20 Peptide in PBS IRBP->Emulsion PRR PRR Activation APC_node->PRR Cytokines Pro-inflammatory Cytokine Release (IL-6, IL-12, IL-23) PRR->Cytokines TCell_node Naive T-Cell Cytokines->TCell_node Differentiation Th1_Th17 Pathogenic Th1 / Th17 Cells TCell_node->Th1_Th17 EAU EAU Pathogenesis Th1_Th17->EAU Depot Subcutaneous Antigen Depot Emulsion->Depot Slow Release Depot->APC_node Antigen Uptake

Caption: Mechanism of IRBP/CFA-induced autoimmunity.

Materials and Reagents
Reagent / MaterialSpecificationsRecommended Supplier
IRBP 1-20 (Human) Lyophilized powder, >95% purityGenScript, Isca Biochemicals
Complete Freund's Adjuvant (CFA) Contains 1 mg/mL M. tuberculosis H37RaSigma-Aldrich, Difco
Phosphate-Buffered Saline (PBS) Sterile, pH 7.4, endotoxin-freeStandard laboratory supplier
Luer-Lock Syringes 1 mL or 3 mL, sterile, glass or plastic without rubber plungersBecton Dickinson (BD)
Syringe Connector 3-way stopcock or double-ended locking connectorHarvard Apparatus, Cole-Parmer
Vials / Tubes Sterile, glass or polypropylene microcentrifuge tubesStandard laboratory supplier
Ice Bucket & Ice N/AStandard laboratory supplier
Sonicator (Optional) Probe sonicatorSonics & Materials, Inc.
Homogenizer (Optional) Bead-beating or shaking homogenizerOmni International, JoVE
Recommended Quantities for EAU Induction in C57BL/6 Mice

The following table provides a starting point for EAU induction. Doses may require optimization based on the specific mouse strain, substrain, and laboratory conditions.[14] The final emulsion is typically administered as a 100-200 µL subcutaneous injection.[14][15][16]

ComponentStock ConcentrationRatio (Aqueous:Oil)Final Amount per Mouse
IRBP 1-20 Peptide 2-5 mg/mL in sterile PBS1 part200-500 µg
Complete Freund's Adjuvant 1 mg/mL M. tuberculosis1 partN/A
Pertussis Toxin (PTX) *10-20 µg/mL in sterile PBSN/A500-1500 ng

*Note: Pertussis Toxin is administered as a separate intraperitoneal (i.p.) injection and is NOT part of the emulsion itself. It serves as an additional adjuvant to enhance the autoimmune response.[1][12][14]

Experimental Protocol: Emulsion Preparation

Critical Note on Safety: CFA is a hazardous material. Accidental self-injection can cause a severe inflammatory granulomatous lesion.[17][18] All preparation steps must be performed in a certified chemical fume hood or biosafety cabinet while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[18][19]

4.1 Phase 1: Reagent Preparation
  • Prepare IRBP 1-20 Solution:

    • Allow the lyophilized IRBP 1-20 peptide to equilibrate to room temperature before opening the vial.

    • Reconstitute the peptide in sterile, endotoxin-free PBS to the desired stock concentration (e.g., 5 mg/mL).

    • Gently vortex to dissolve. The peptide is soluble in water/PBS.[4]

    • Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Prepare CFA:

    • The mycobacteria in CFA will settle upon storage. Before use, vortex the vial vigorously for 1-2 minutes to ensure a homogenous suspension.

    • Some protocols recommend supplementing CFA with additional M. tuberculosis to a final concentration of 2.5 mg/mL for more robust EAU induction.[5][12][14]

  • Chill Reagents: Place the IRBP 1-20 solution and the CFA vial on ice for at least 15-30 minutes before emulsification. Using cold reagents enhances the stability of the final emulsion.[7]

4.2 Phase 2: Emulsification (Choose Method A or B)

Caption: Workflow for preparing the IRBP 1-20/CFA emulsion.

Method A: Two-Syringe Extrusion (Classic Method)

This method relies on mechanical shearing forces to create the emulsion.

  • Using a sterile needle, draw the required volume of the aqueous IRBP 1-20 solution into a sterile Luer-lock syringe (e.g., a 3 mL glass syringe).

  • Using a separate sterile needle, draw an equal volume of the homogenous CFA suspension into a second, identical syringe.

  • Remove the needles from both syringes.

  • Connect the two syringes using a sterile 3-way stopcock or a double-ended locking connector.[9]

  • Firmly push the plunger of one syringe to inject its contents into the other. Then, push the plunger of the receiving syringe to return the mixture.

  • Continue this back-and-forth extrusion process for at least 10-20 minutes.[7][9] The mixture will become progressively thicker and whiter. A stable emulsion is very viscous and requires significant force to pass through the connector.[7][12]

Method B: Sonication (Alternative Method)

Sonication can produce smaller, more uniform droplets, which has been shown to increase the incidence and severity of EAU.[14]

  • In a sterile polypropylene tube, add the required volume of the aqueous IRBP 1-20 solution.

  • Add an equal volume of the homogenous CFA suspension to the same tube.

  • Place the tube in an ice bath to keep the mixture cold during sonication.

  • Insert a sonicator probe below the surface of the liquid.

  • Sonicate the mixture. A typical protocol might be 5 minutes at 50% amplitude with a pulse of 5 seconds on / 6 seconds off to prevent overheating.[14]

  • The final product should be a uniform, white, viscous emulsion.

4.3 Phase 3: Quality Control - The Self-Validating Step

A stable emulsion is the single most critical factor for reproducible EAU induction. Perform this check before administration.

  • The Drop Test: Fill a beaker or petri dish with cold water.

  • Using a pipette tip or needle, carefully dispense a single drop of the prepared emulsion onto the surface of the water.

  • Observation:

    • Stable Emulsion (PASS): The drop will remain intact, as a discrete, cohesive white globule on the water's surface.[7][9][12][14]

    • Unstable Emulsion (FAIL): The drop will disperse, spread out, or release an oil slick across the water surface. This indicates that the water and oil phases have not properly emulsified.

  • If the emulsion fails the drop test, it must be discarded. The emulsification process should be repeated, ensuring vigorous and sufficient mixing time.

References
  • Regulation of Interphotoreceptor Retinoid-Binding Protein (IRBP)-Specific Th1 and Th17 Cells in Anterior Chamber-Associated Immune Deviation (ACAID). PubMed Central. [Link]

  • Optimization of determinant factors associated with the efficiency of experimental autoimmune uveitis induction in C57BL/6 mice. PubMed Central. [Link]

  • IRBP (1-20) (human). Isca Biochemicals. [Link]

  • Video: A Rapid, Simple, and Standardized Homogenization Method to Prepare Antigen/Adjuvant Emulsions for Inducing Experimental Autoimmune Encephalomyelitis. JoVE. [Link]

  • IRBP (1-20), human. GenScript. [Link]

  • CFAVax Adjuvants. Creative Diagnostics. [Link]

  • The critical points in induction of experimental autoimmune uveitis. Semantic Scholar. [Link]

  • Repertoire Analysis and New Pathogenic Epitopes of IRBP in C57BL/6 (H-2b) and B10.RIII (H-2r) Mice. PubMed Central. [Link]

  • Identification of a New Epitope of Human IRBP that Induces Autoimmune Uveoretinitis in Mice of the H-2b Haplotype. IOVS. [Link]

  • Experimental Autoimmune Uveitis: An Intraocular Inflammatory Mouse Model. JoVE. [Link]

  • hIRBP651-670 induces more severe EAU than hIRBP1-20. C57BL/6J mice were... ResearchGate. [Link]

  • Standardization of Antigen-Emulsion Preparations for the Induction of Autoimmune Disease Models. PubMed Central. [Link]

  • Modes of action of Freund's adjuvants in experimental models of autoimmune diseases. PubMed. [Link]

  • Use of Complete Freund's Adjuvant. Environment, Health & Safety. [Link]

  • Complete Freund's Adjuvant Fact Sheet. University of Florida EH&S. [Link]

  • Guidelines for the Use of Adjuvants. University of California, Santa Cruz. [Link]

  • Complete Freund's adjuvant induces experimental autoimmune myocarditis by enhancing IL‐6 production during initiation of the immune response. PubMed Central. [Link]

  • Modes of action of Freund's adjuvants in experimental models of autoimmune diseases. Journal of Leukocyte Biology. [Link]

  • Standard Operating Procedures for Complete Freunds Adjuvant (CFA). University of North Texas Health Science Center. [Link]

Sources

Application Note: Adoptive Transfer of IRBP 1-20 Specific T-Cells for EAU Induction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the protocol for inducing Experimental Autoimmune Uveitis (EAU) in C57BL/6 mice via the adoptive transfer of Interphotoreceptor Retinoid-Binding Protein (IRBP) 1-20 specific T-cells.[1] Unlike active immunization, which evaluates the entire immune arc (priming + effector), adoptive transfer isolates the effector phase . This allows researchers to study T-cell trafficking, blood-retinal barrier (BRB) breakdown, and therapeutic interventions targeting established autoimmunity without the confounding variables of adjuvant-based priming.[1]

Target Mechanism: The protocol enriches for pathogenic CD4+ Th1 and Th17 cells specific to the immunodominant epitope IRBP 1-20, expanding them ex vivo to a "blast" phenotype capable of breaching the BRB upon transfer.

Mechanism of Action & Experimental Logic

The "Blast" Requirement

Naive T-cells cannot cross the non-inflamed Blood-Retinal Barrier. Successful transfer requires the generation of T-cell blasts —activated cells expressing high levels of adhesion molecules (e.g., LFA-1, VLA-4) and chemokine receptors. The 48-72 hour ex vivo culture step is not merely for expansion; it is a functional filter that ensures only antigen-experienced cells survive and activate.

Th1 vs. Th17 Polarization

EAU in C57BL/6 mice is driven by a synergy of Th1 (IFN-


) and Th17 (IL-17) cells.[1]
  • Standard Protocol: Relies on endogenous APCs in the spleen/lymph node culture to present antigen.

  • Enhanced Protocol: Supplementation with rIL-23 during culture preferentially expands the highly pathogenic Th17 subset, resulting in more severe and consistent disease.

Workflow Visualization

EAU_Workflow Donor Donor Immunization (Day -14) Harvest Harvest Spleen/dLN (Day 0) Donor->Harvest Priming Phase Culture Ex Vivo Activation (48-72 Hours) Harvest->Culture Single Cell Susp. Transfer Adoptive Transfer (IP Injection) Culture->Transfer Select Blasts Disease Disease Onset (Day 4-6 post-transfer) Transfer->Disease Effector Phase

Figure 1: Chronological workflow of the adoptive transfer EAU model.[1]

Pre-Experimental Planning

Reagents & Materials Table
ComponentSpecificationPurpose
Mice C57BL/6J (Females, 6-8 weeks)Donors and Recipients (Syngeneic).[1][2]
Peptide IRBP 1-20 (Human) Sequence: GPTHLFQPSLVLDMAKVLLD
Adjuvant Complete Freund's Adjuvant (CFA)Supplemented with M. tuberculosis H37Ra to 2.5 mg/mL .[1][3][4]
Pertussis Toxin (PTX) Bordetella pertussis toxinBreaks tolerance/BRB integrity.[1]
Culture Media RPMI 1640 + 10% FBSSupplemented with 2-ME, HEPES, Sodium Pyruvate.
Cytokines (Optional) Recombinant Mouse IL-23 (10 ng/mL)To polarize/stabilize pathogenic Th17 phenotype.[1]
Safety & Ethics
  • PTX Handling: Pertussis toxin is a biological hazard. Handle in a biosafety cabinet.

  • Animal Welfare: EAU causes visual impairment.[5][6] Monitor animals for distress; provide easy access to food/water if severe visual loss is suspected.

Phase 1: Donor Immunization (Priming)

Objective: To generate a high frequency of IRBP-specific memory T-cells in donor lymphoid organs.[1]

  • Emulsion Preparation:

    • Dissolve IRBP 1-20 peptide in PBS to 2 mg/mL.

    • Mix 1:1 (v/v) with CFA (supplemented to 2.5 mg/mL M. tb).

    • Emulsify until a stiff drop does not disperse in water.

    • Final Peptide Concentration: 1 mg/mL.[7]

  • Immunization (Day -14):

    • Inject 200 µL of emulsion subcutaneously (SC) per donor mouse.[1]

    • Sites: Distributed over the base of the tail and flanks (e.g., 50 µL x 4 sites or 100 µL x 2 sites).

    • PTX Boost: Inject 1.0 µg PTX (in 100 µL PBS) intraperitoneally (IP) immediately after immunization.[1]

    • Note: While some protocols omit PTX for donors, its inclusion maximizes the yield of antigen-specific cells in the C57BL/6 strain, which is moderately resistant compared to B10.RIII.

Phase 2: Ex Vivo Culture & Reactivation

Objective: To expand antigen-specific T-cells and convert them into pathogenic blasts.[1]

  • Harvest (Day 0):

    • Euthanize donors (12-14 days post-immunization).[1]

    • Collect Spleens and Draining Lymph Nodes (Inguinal, Iliac).[5]

    • Prepare a single-cell suspension.[1][5] Lyse RBCs in spleen samples.

    • Wash 2x with RPMI.

  • Culture Setup:

    • Resuspend cells at 4 x 10⁶ cells/mL in complete RPMI.

    • Stimulation: Add IRBP 1-20 peptide to a final concentration of 10-20 µg/mL .[1]

    • Vessel: Culture in T-75 flasks (upright) or 24-well plates to allow cell clustering.

  • Polarization (Expert Optimization):

    • Standard: No added cytokines.

    • Th17-Enriched: Add rIL-23 (10 ng/mL) .[1] This maintains the Th17 phenotype, which is highly uveitogenic and prone to plasticity (loss of IL-17) without support.

  • Incubation:

    • Incubate for 48 to 72 hours at 37°C, 5% CO₂.

    • Visual Check: By 48h, large clusters of blasts should be visible. Media will turn yellow/orange.

Phase 3: Adoptive Transfer

Objective: To transfer pathogenic effectors into naive hosts.

  • Blast Isolation:

    • Collect cells.[8][9][5] Centrifuge at 300 x g for 8 min.

    • Crucial Step: Wash the pellet 2x with PBS to remove all traces of cytokines and free peptide.

    • Count cells.[8][9][5] Differentiate "blasts" (large cells) from dead/resting cells using Trypan Blue or AO/PI.[1]

  • Recipient Preparation:

    • Irradiation (Optional but Recommended): Sub-lethal irradiation (350-400 rads) 4-24 hours prior to transfer can enhance engraftment and disease reproducibility by creating "space" in the lymphoid niche.[1]

  • Injection:

    • Resuspend cells in sterile PBS.

    • Inject 2 x 10⁶ to 5 x 10⁶ blasts per recipient via Intraperitoneal (IP) injection (200 µL volume).[1]

    • Note: IV injection (tail vein) is possible but IP is standard for EAU cells and less stressful for the cells.

  • Recipient PTX (The "Gatekeeper"):

    • Administer 1.0 µg PTX (IP) to recipients immediately after cell transfer.[1]

    • Reasoning: PTX increases the permeability of the Blood-Retinal Barrier, facilitating the entry of the transferred T-cells.

Phase 4: Clinical & Histological Scoring

Disease Onset: Typically Day 4-6 post-transfer (faster than active immunization).[1] Peak Disease:[10] Day 10-12.

Fundoscopy Scoring (Clinical)

Perform fundus imaging (e.g., Micron III/IV) or slit-lamp examination.[1]

ScoreClinical Features
0 Normal fundus. Sharp optic disc, defined vessels.
1 Mild vasculitis. Slight engorgement of vessels near the optic disc.
2 Moderate vasculitis. Linear lesions (chorioretinal), loss of disc definition.
3 Severe.[5][11][12] Heavy infiltrates, cuffing of vessels, retinal hemorrhages.
4 Retinal detachment, atrophy, complete loss of retinal architecture.
Pathogenesis Diagram

Pathogenesis Circulation Activated T-Cells in Circulation (Expressing LFA-1, VLA-4) BRB_Interaction Interaction with Retinal Endothelium (ICAM-1/VCAM-1 Binding) Circulation->BRB_Interaction Entry Extravasation into Retina BRB_Interaction->Entry PTX Facilitated Recruitment Recruitment of Non-Specific Monocytes/Macrophages Entry->Recruitment Chemokine Release Damage Photoreceptor Destruction (EAU Symptoms) Recruitment->Damage

Figure 2: Pathogenic cascade following adoptive transfer.[1]

Troubleshooting & Optimization

  • Problem: Low Cell Yield after Culture.

    • Cause: Poor immunization or over-handling.

    • Solution: Ensure donor emulsion was stable. Handle spleens gently. Do not vortex cells.

  • Problem: No Disease in Recipients.

    • Cause: Cells were not "blasts" or died upon transfer.

    • Solution: Verify viability >85% before transfer. Ensure recipients received PTX. Try adding IL-23 to the culture phase.

  • Problem: Inconsistent Disease Scores.

    • Cause: Variable transfer numbers.

    • Solution: Count only blast cells (large diameter), not small resting lymphocytes, when calculating the dose.

References

  • Caspi, R. R. (2003).[13] Experimental autoimmune uveoretinitis in the rat and mouse. Current Protocols in Immunology, Chapter 15, Unit 15.6. Link

  • Avichezer, D., et al. (2000). An immunodominant epitope of IRBP induces EAU in C57BL/6 mice.[9] Investigative Ophthalmology & Visual Science, 41(1), 127-131.[1] Link

  • Luger, D., & Caspi, R. R. (2008). New perspectives on effector mechanisms in uveitis. Seminars in Immunopathology, 30(2), 135-143.[1] Link

  • Silver, P. B., et al. (2015). Retina-specific T regulatory cells in a model of autoimmune uveitis. Journal of Immunology. Link

Sources

Application Notes and Protocols: Reconstitution of IRBP 1-20 Peptide for In Vivo Injection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The human Interphotoreceptor Retinoid-Binding Protein fragment 1-20 (IRBP 1-20) is a critical tool for researchers studying ocular autoimmunity, primarily through the induction of Experimental Autoimmune Uveitis (EAU) in animal models.[1][2] The successful induction of EAU is highly dependent on the correct preparation of the peptide immunogen, which involves precise dissolution and emulsification to ensure its bioavailability and potency.[3][4] Due to the peptide's physicochemical properties, particularly its hydrophobicity, reconstitution presents a significant challenge. This guide provides a detailed, scientifically-grounded protocol for the dissolution of lyophilized IRBP 1-20, designed for researchers, scientists, and drug development professionals. We will explain the causality behind experimental choices and provide a self-validating workflow to ensure reproducible and reliable results for in vivo applications.

Physicochemical Profile of Human IRBP 1-20

A thorough understanding of the peptide's properties is fundamental to developing a successful dissolution strategy. The IRBP 1-20 peptide is a 20-amino acid sequence derived from the N-terminus of the human IRBP protein.[5] Its composition, rich in hydrophobic residues, dictates its solubility behavior.

PropertyValueSource
Sequence (3-Letter) Gly-Pro-Thr-His-Leu-Phe-Gln-Pro-Ser-Leu-Val-Leu-Asp-Met-Ala-Lys-Val-Leu-Leu-Asp[1][6]
Sequence (1-Letter) GPTHLFQPSLVLDMAKVLLD[1][7]
Molecular Formula C101H164N24O28S[1]
Molecular Weight ~2194.6 g/mol [1][6]
Appearance White to off-white lyophilized powder[1]
Purity (Typical) ≥95% by HPLC[5][6]
Key Characteristics Contains a high proportion of hydrophobic amino acids (e.g., Leu, Val, Phe, Ala), making it poorly soluble in neutral aqueous solutions. The full IRBP protein is known to have hydrophobic ligand-binding cavities.[8][9]

Foundational Principles for In Vivo Peptide Preparation

The preparation of any agent for in vivo injection must adhere to stringent standards to ensure animal welfare and data integrity. The following principles are critical:

  • Solvent Selection: The choice of solvent is the most critical factor. For hydrophobic peptides like IRBP 1-20, a common strategy involves using a small amount of a sterile organic solvent (like Dimethyl Sulfoxide, DMSO) to first dissolve the peptide before diluting it with an aqueous buffer.[10] This approach leverages the "like dissolves like" principle, where the organic solvent disrupts the intermolecular forces between the hydrophobic peptide chains.

  • Aseptic Technique: All solutions intended for injection must be sterile to prevent infection. This is achieved by working in a laminar flow hood and using sterile reagents, pipette tips, and vials.[10][11]

  • Isotonicity: The final injection vehicle should be isotonic with physiological fluids (approximately 290 mOsm/kg) to prevent tissue damage, pain, or inflammation at the injection site.[12] Sterile Phosphate-Buffered Saline (PBS) or 0.9% Sodium Chloride (Normal Saline) are standard isotonic buffers used for this purpose.[13][14]

  • Pyrogen Control: Endotoxins are fever-inducing lipopolysaccharides from the cell walls of Gram-negative bacteria that can cause severe inflammatory reactions, septic shock, and death if injected.[15][16] All reagents and materials must be pyrogen-free. The final peptide solution should ideally be tested for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay to ensure it is below the acceptable limit for the animal model.[16][17]

  • pH Considerations: The net charge of a peptide is pH-dependent. Adjusting the pH can increase the solubility of peptides containing acidic or basic residues. For IRBP 1-20, which contains two aspartic acid (Asp) residues, increasing the pH to a basic level (e.g., pH 9) can deprotonate the carboxylic acid groups, increasing its negative charge and enhancing its solubility in water.[1]

Experimental Workflow and Protocols

This section details the step-by-step methodology for reconstituting IRBP 1-20 and preparing it for the induction of EAU, a common in vivo application.

G cluster_prep Phase 1: Preparation & Reconstitution cluster_emulsion Phase 2: Emulsion for Injection start Start: Lyophilized IRBP 1-20 Vial equilibrate Equilibrate vial and solvents to Room Temp. start->equilibrate add_dmso Add minimal volume of 100% sterile DMSO equilibrate->add_dmso agitate Gently agitate (DO NOT VORTEX) add_dmso->agitate dissolved Visually confirm complete dissolution agitate->dissolved add_pbs Slowly add sterile PBS to final concentration dissolved->add_pbs stock Peptide Stock Solution (Ready for Emulsification) add_pbs->stock mix Combine Peptide Stock & CFA (1:1 ratio) stock->mix Transfer to Emulsification Step cfa Prepare Complete Freund's Adjuvant (CFA) cfa->mix emulsify Emulsify using two syringes and luer lock mix->emulsify test_emulsion Test emulsion stability (drop in water test) emulsify->test_emulsion final_product Stable Water-in-Oil Emulsion (Ready for Injection) test_emulsion->final_product

Figure 1: Workflow for IRBP 1-20 reconstitution and emulsion preparation.
Protocol 1: Reconstitution of IRBP 1-20 Stock Solution

This protocol is adapted from methodologies proven effective for inducing EAU and is designed for hydrophobic peptides.[10]

Materials:

  • Lyophilized IRBP 1-20 peptide vial

  • Sterile, pyrogen-free 100% Dimethyl Sulfoxide (DMSO)

  • Sterile, pyrogen-free, 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free microtubes and pipette tips

  • Laminar flow hood

Procedure:

  • Preparation: Allow the lyophilized peptide vial and all liquid reagents to equilibrate to room temperature before opening to prevent condensation. Perform all steps under aseptic conditions in a laminar flow hood.

  • Initial Dissolution: Add a small volume of 100% sterile DMSO directly to the vial of lyophilized peptide. The goal is to create a concentrated stock. For example, to prepare a 10 mg/mL stock from 1 mg of peptide, add 100 µL of DMSO.

    • Causality Note: DMSO is a powerful polar aprotic solvent capable of dissolving both polar and nonpolar compounds. Using it first ensures that the hydrophobic peptide chains are fully solvated before the introduction of an aqueous medium, preventing aggregation.[10]

  • Gentle Agitation: Gently swirl or pipette the solution up and down to ensure the peptide makes full contact with the DMSO and dissolves completely. Avoid vigorous shaking or vortexing, as this can cause peptide degradation or aggregation.

    • Causality Note: Mechanical stress from vortexing can shear peptide bonds or induce the formation of insoluble beta-sheet aggregates, reducing the peptide's biological activity.

  • Aqueous Dilution: Once the peptide is fully dissolved in DMSO, slowly add sterile 1X PBS to reach the desired final concentration. Add the PBS in small increments while gently mixing. For EAU induction, a final peptide concentration of 2-4 mg/mL is common before emulsification.[10][18]

  • Final Inspection: The final solution should be clear and free of any visible particulates. If particulates are present, the peptide may not be fully dissolved (see Troubleshooting).

  • Storage: If not used immediately, the reconstituted stock solution should be aliquoted into sterile, pyrogen-free tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of Injectable Emulsion for EAU Induction

For EAU induction, the peptide solution is typically emulsified in Complete Freund's Adjuvant (CFA) to create a stable water-in-oil emulsion. This enhances the immune response by creating a slow-release depot of the antigen.[10][19]

Materials:

  • Reconstituted IRBP 1-20 stock solution (from Protocol 1)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Two sterile glass or Luer-lock syringes

  • One sterile Luer-lock connector

Procedure:

  • Reagent Preparation: Draw the IRBP 1-20 solution into one syringe and an equal volume of CFA into the other syringe (a 1:1 ratio is standard).[10] For example, for a 200 µL final injection volume per mouse, you would use 100 µL of peptide solution and 100 µL of CFA.

  • Emulsification: Connect the two syringes via the Luer-lock connector. Forcefully pass the contents back and forth between the syringes for at least 10-15 minutes. The mixture will become increasingly viscous and opaque.

  • Stability Test: To confirm a stable water-in-oil emulsion has formed, dispense a single drop of the emulsion into a beaker of cold water.

    • A stable emulsion will hold its shape as a cohesive white drop.

    • An unstable emulsion will immediately disperse and dissipate in the water. If this occurs, continue mixing and re-test.

  • Use and Storage: The emulsion should be prepared fresh and used immediately. Do not store the emulsion.

Quality Control and Validation

To ensure the trustworthiness of your in vivo experiments, the following quality control steps are essential:

  • Visual Inspection: Always visually inspect reconstituted solutions for clarity and the absence of precipitates or floating particles before use.

  • Endotoxin Testing: For critical studies, particularly those involving intravenous injection or sensitive immunological readouts, the final peptide solution (before adding adjuvant) should be tested for endotoxin levels. Commercial LAL test kits are widely available for this purpose.[15][17]

  • pH Measurement: If using an aqueous-only dissolution method, verify that the final pH of the solution is within a physiologically compatible range (typically 7.0-8.0) before injection.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Peptide will not dissolve / Solution is cloudy - Insufficient DMSO volume.- Peptide has aggregated due to improper reconstitution (e.g., adding PBS too quickly).- The peptide has a very high hydrophobic character.- Try gentle warming (to 37°C) or brief bath sonication to aid dissolution.[20]- Start over, ensuring the peptide is fully dissolved in DMSO before adding any aqueous buffer.- Consider an alternative method: dissolve in water and adjust pH to 9 with dilute ammonium hydroxide.[1] Neutralize carefully before injection if required by the experimental design.
Precipitate forms after adding PBS The final concentration is above the peptide's solubility limit in the DMSO/PBS mixture.- Prepare a more dilute stock solution.- Increase the percentage of DMSO in the final solution (note: high concentrations of DMSO can be toxic in vivo; check institutional guidelines, typically <10% of final injection volume is recommended).
Emulsion is unstable ("breaks") - Insufficient mixing time or force.- Incorrect ratio of aqueous solution to adjuvant.- Continue mixing for a longer duration.- Ensure an accurate 1:1 volume ratio of peptide solution to CFA.

References

  • Anaspec. (n.d.). IRBP, Interphotoreceptor Retinoid Binding Protein Fragment. Retrieved from Anaspec.com. [Link]

  • Copland, D. A., et al. (2022). Experimental Autoimmune Uveitis: An Intraocular Inflammatory Mouse Model. Journal of Visualized Experiments (JoVE). [Link]

  • Gonzalez-Fernandez, F. (2012). Interphotoreceptor Retinoid Binding Protein; Myths and Mysteries. PMC - NIH. [Link]

  • Wiggert, B. (1989). Interphotoreceptor Retinoid-Binding Protein (IRBP). Investigative Ophthalmology & Visual Science. [Link]

  • Zhang, T., et al. (2021). Interphotoreceptor Retinoid-Binding Protein (IRBP) in Retinal Health and Disease. Frontiers in Cellular Neuroscience. [Link]

  • Bio-Synthesis Inc. (n.d.). Severe chronic experimental autoimmune uveitis (EAU) of the C57BL/6 mouse induced by adoptive transfer of IRBP1–20-specific T cells. Retrieved from BioKB. [Link]

  • Yang, Y., et al. (2022). Optimization of determinant factors associated with the efficiency of experimental autoimmune uveitis induction in C57BL/6 mice. Annals of Translational Medicine. [Link]

  • Avichezer, D., et al. (2000). Identification of a New Epitope of Human IRBP that Induces Autoimmune Uveoretinitis in Mice of the H-2b Haplotype. Investigative Ophthalmology & Visual Science. [Link]

  • Leclere, L., et al. (2013). P2Y2R Deficiency Attenuates Experimental Autoimmune Uveitis Development. PLOS One. [Link]

  • Kuffová, L., et al. (2015). The critical points in induction of experimental autoimmune uveitis. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia. [Link]

  • Mattapallil, M. J., et al. (2015). Characterization of a New Epitope of IRBP That Induces Moderate to Severe Uveoretinitis in Mice With H-2b Haplotype. Investigative Ophthalmology & Visual Science. [Link]

  • GenScript. (n.d.). IRBP (1-20), human. Retrieved from GenScript.com. [Link]

  • Chen, T., et al. (2018). Soluble CD83 Alleviates Experimental Autoimmune Uveitis by Inhibiting Filamentous Actin-Dependent Calcium Release in Dendritic Cells. Frontiers in Immunology. [Link]

  • Gorusupudi, A., et al. (2011). Retinol-Binding Site in Interphotoreceptor Retinoid-Binding Protein (IRBP): A Novel Hydrophobic Cavity. PMC - NIH. [Link]

  • Charles River Laboratories. (n.d.). Bacterial Endotoxin Testing. Retrieved from Criver.com. [Link]

  • JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. Retrieved from Jpt.com. [Link]

  • Svensson, P., et al. (2003). Intramuscular injection of hypertonic saline: in vitro and in vivo muscle tissue toxicity and spinal neurone c-fos expression. European Journal of Pain. [Link]

  • U.S. Food & Drug Administration (FDA). (2012). Guidance for Industry: Pyrogen and Endotoxins Testing: Questions and Answers. Retrieved from FDA.gov. [Link]

  • Pacific Immunology. (n.d.). Peptide Reconstitution. Retrieved from Pacificimmunology.com. [Link]

  • Particle Peptides. (n.d.). Peptide Calculator. Retrieved from Particlepeptides.com. [Link]

  • Pacific BioLabs. (n.d.). LAL, Bacterial Endotoxin, and Pyrogen Testing. Retrieved from Pacificbiolabs.com. [Link]

  • Pipestone Veterinary Services. (n.d.). Sterile Saline Solution. Retrieved from Pipestone.com. [Link]

  • ResearchGate. (2013). What buffers are safe for in vivo use? Retrieved from Researchgate.net. [Link]

  • Eurofins. (2024). Bacterial Endotoxin Testing/LAL - Medical Device. Retrieved from Eurofins.com. [Link]

  • Future Fields. (2024). How to Reconstitute Lyophilized Proteins. Retrieved from YouTube.com. [Link]

  • Fox, G. M., et al. (1994). Immunomodulation of Experimental Autoimmune Uveoretinitis by Intravenous Injection of Uveitogenic Peptides. Investigative Ophthalmology & Visual Science. [Link]

  • Farris Labs. (n.d.). Bacteriostatic Sodium Chloride for Injection, 0.9%, Hospira. Retrieved from Farrislabs.com. [Link]

Sources

Application Note: Precision Induction of EAU in C57BL/6 Mice Using IRBP 1-20 Peptide

[2][3]

Abstract

Experimental Autoimmune Uveitis (EAU) induced by Interphotoreceptor Retinoid-Binding Protein (IRBP) peptide 1-20 in C57BL/6 mice is the gold-standard model for human non-infectious posterior uveitis.[1][2][3] Unlike the acute, monophasic disease seen in Lewis rats, the C57BL/6 model presents a chronic, sustained inflammation that more accurately mimics the clinical course of human autoimmune uveitis. This guide provides a validated, high-fidelity timeline and protocol, emphasizing critical checkpoints often omitted in standard literature, such as emulsion rheology and Pertussis Toxin (PTX) calibration.

Introduction & Mechanistic Basis[1][6][7]

The Model

The IRBP 1-20 model relies on the breakdown of ocular immune privilege. Under normal conditions, the blood-retina barrier (BRB) sequesters retinal antigens.[1] In this model, peripheral immunization with IRBP 1-20 (a dominant epitope for the H-2b haplotype) activates antigen-specific CD4+ T cells.[1]

However, T cell activation alone is insufficient. The co-administration of Pertussis Toxin (PTX) is the critical "gatekeeper" step. PTX serves two distinct functions:

  • BRB Permeabilization: It compromises the tight junctions of the retinal vascular endothelium, allowing activated T cells to breach the eye.

  • Adjuvanticity: It inhibits G-protein coupled receptor signaling, preventing the migration of T-regulatory cells (Tregs) and enhancing Th1/Th17 polarization.

Pathogenic Pathway

The disease is driven primarily by Th17 (IL-17+) and Th1 (IFN-

1

EAU_MechanismAgIRBP 1-20 PeptideAPCDendritic Cell (APC)Ag->APCUptakeTcellNaive CD4+ T CellAPC->TcellPresentation (MHC-II)Th17Th17 (IL-17)Tcell->Th17DifferentiationTh1Th1 (IFN-γ)Tcell->Th1DifferentiationBRBBlood-Retina BarrierTh17->BRBBreachRetinaRetinal Tissue Damage(Granulomas, Folds)Th17->RetinaRecruits NeutrophilsTh1->BRBBreachTh1->RetinaRecruits MacrophagesPTXPertussis Toxin (PTX)PTX->TcellInhibits TregsPTX->BRBPermeabilizationBRB->RetinaInfiltration

Figure 1: Immunological cascade of IRBP 1-20 induced EAU.[1][4][5] Note the dual role of PTX in barrier breakdown and T-cell modulation.

Materials & Reagents

Peptide[2][3][4][5][7][8][9][10][11][12][13][14]
  • Sequence: GPTHLFQPSLVLDMAKVLLD (Human IRBP 1-20)[1][4][6]

  • Purity: >95% (HPLC).

  • Handling: Dissolve in sterile PBS. Avoid DMSO if possible, as it can interfere with emulsion stability.

Adjuvant (CFA)[1][15]
  • Base: Complete Freund’s Adjuvant (CFA).[1][7][8]

  • Supplementation: Mycobacterium tuberculosis strain H37Ra.

  • Target Concentration: The final emulsion must contain 2.5 mg/mL of M. tuberculosis. Most commercial CFA comes at 1 mg/mL; you must add desiccated M. tuberculosis to reach the target.

Pertussis Toxin (PTX)[1][6][15][16]
  • Source: Bordetella pertussis.

  • Dosage: 0.5 – 1.0 µg per mouse.

  • Critical Note: PTX potency varies by lot. Always titrate a new lot. If using a salt-free formulation, ensure buffer compatibility.

Experimental Protocol

Step 1: Emulsion Preparation (The Failure Point)

The most common cause of failed EAU induction is a "loose" emulsion.

  • Mix IRBP 1-20 solution (in PBS) 1:1 with supplemented CFA.[1]

  • Method: Use the double-hubbed needle method (Luer-lock syringes connected by a bridge).[1]

  • Shearing: Pass the mixture back and forth vigorously for 10–15 minutes.

  • The Drop Test: Expel a drop of emulsion onto the surface of a beaker of water. It must remain a tight, floating sphere. If it disperses, do not inject . Continue shearing.

Step 2: Immunization (Day 0)[1]
  • Anesthesia: Isoflurane (2-3%).[1]

  • Injection: Inject a total of 200 µL of emulsion subcutaneously (s.c.).

    • Split the dose: 100 µL into each flank (or base of tail and neck).

    • Target Load: 300–500 µg of peptide per mouse.

  • PTX Administration: Immediately inject 0.5–1.0 µg PTX (in 100 µL PBS) intraperitoneally (i.p.).[1]

Step 3: PTX Boost (Day 2)
  • Administer a second dose of PTX (0.5–1.0 µg, i.p.) 48 hours post-immunization.

    • Why? This sustains the BRB breach, allowing the slowly expanding T-cell population to enter the eye.

The Development Timeline

The following timeline illustrates the progression of disease in C57BL/6 mice.

EAU_Timelinecluster_0Induction Phasecluster_1Pre-Clinical Phasecluster_2Clinical PhaseDay0Day 0: Immunization(Peptide/CFA s.c. + PTX i.p.)Day2Day 2: PTX Boost(Second i.p. injection)Day0->Day2Day7Day 7-9: Cellular Infiltration(Histology: Trace cells in vitreous)Day2->Day7T-cell ExpansionDay12Day 12-14: Clinical Onset(Fundoscopy: Vessel cuffing, optic disc edema)Day7->Day12BRB BreakdownDay18Day 18-22: Peak Disease(Retinal folds, granulomas, detachment)Day12->Day18Inflammatory StormDay28Day 28+: Chronic/Resolution(Chorioretinal scarring, atrophy)Day18->Day28Tissue Remodeling

Figure 2: Chronological progression of EAU pathology.[1][9] Drug dosing (prophylactic) should begin on Day -1 or 0.[1] Therapeutic dosing should begin on Day 9-11.

Data Analysis & Scoring

Clinical Scoring (Fundoscopy)

Fundoscopy is non-invasive and allows longitudinal tracking.[1] Perform exams on Day 14, 18, 21, and 28 .

ScoreClinical Observation (Fundus Image)
0 Normal fundus. Sharp optic disc, clear vessels.[1]
1 Mild vasculitis (cuffing).[1] Trace optic disc edema.
2 Moderate vasculitis. Severe optic disc edema. <5 small retinal lesions.
3 Severe vasculitis. >5 retinal lesions. Linear lesions (streaks).[1]
4 Retinal detachment. Large confluent granulomas. Optic atrophy.
Histological Scoring (H&E Staining)

Harvest eyes at Peak (Day 21) for maximum discrimination between groups.[1]

ScoreHistological Observation
0 Normal architecture.
0.5 Trace inflammatory cells in the optic nerve or ciliary body.
1 Infiltration in the retina (photoreceptor layer).[9] No structural damage.
2 Moderate infiltration + retinal folding (1-2 folds).[1]
3 Heavy infiltration + granuloma formation. Moderate photoreceptor loss.
4 Total tissue disruption. Retinal detachment. Complete photoreceptor loss.

Troubleshooting & Expert Insights

The "Low Incidence" Problem
  • Symptom: Only 40-50% of mice develop disease.

  • Cause: Usually insufficient M. tuberculosis in the adjuvant or degraded PTX.

  • Fix: Ensure M. tuberculosis is ground into a fine powder before adding to CFA. Verify PTX activity (CHO cell clustering assay) if unsure.[1]

Microbiota Influence[2]
  • Insight: C57BL/6 mice from different vendors (e.g., Taconic vs. Jackson) have different gut microbiota, which significantly alters Th17 bias.[1]

  • Recommendation: If disease incidence drops unexpectedly, co-house mice or perform a fecal transfer from a "high-responder" colony. Jackson Laboratory C57BL/6J mice are generally reliable responders.

Strain Specificity
  • Warning: Do not use BALB/c mice. They are MHC-mismatched (H-2d) and will not present the IRBP 1-20 peptide.[1] This protocol is exclusive to H-2b strains (C57BL/6).[1]

References

  • Caspi RR. (2010).[1] Experimental autoimmune uveoretinitis in the rat and mouse. Current Protocols in Immunology.

  • Agarwal RK, et al. (2012). Rodent models of experimental autoimmune uveitis. Methods in Molecular Biology.

  • Avichezer D, et al. (2000).[10] Identification of a new epitope of human IRBP that induces autoimmune uveoretinitis in mice of the H-2b haplotype.[2] Investigative Ophthalmology & Visual Science.

  • Chen J, et al. (2023). Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice. Biomedicines.[11]

  • Mattapallil MJ, et al. (2015). Characterization of a New Epitope of IRBP That Induces Moderate to Severe Uveoretinitis in Mice With H-2b Haplotype.[3] Investigative Ophthalmology & Visual Science.

histological scoring methods for IRBP 1-20 induced uveitis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Histological Scoring of Experimental Autoimmune Uveitis (EAU) Induced by IRBP₁₋₂₀

Introduction: Modeling Human Uveitis in the Laboratory

Experimental Autoimmune Uveitis (EAU) is a T-cell-mediated autoimmune disease that serves as the predominant animal model for human non-infectious posterior uveitis.[1][2] Inducing the disease with a specific peptide fragment of the interphotoreceptor retinoid-binding protein, IRBP₁₋₂₀, in susceptible rodent strains like the C57BL/6J mouse, allows for a highly reproducible and clinically relevant model of ocular inflammation.[3][4][5] The resulting pathology, characterized by inflammatory cell infiltration into the eye, retinal vasculitis, and damage to the neural retina, closely mimics the sight-threatening conditions observed in patients.[4][6][7]

For researchers and drug development professionals, accurately quantifying the severity of EAU is paramount to evaluating the efficacy of novel therapeutic interventions. While in-life clinical assessments such as fundoscopy provide valuable longitudinal data, the definitive endpoint for disease severity is the histopathological analysis of the ocular tissue.[8][9] Histological scoring provides a semi-quantitative measure of the inflammatory infiltrate and the extent of structural damage to the delicate retinal layers.[3][10]

This guide provides a detailed framework for the histological assessment of EAU. It moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reproducible scoring system. The protocols and scoring criteria described herein are grounded in established methodologies to ensure data integrity and cross-study comparability.

Core Principles of Histopathological Assessment in EAU

The fundamental goal of histological scoring is to convert complex morphological changes into a numerical scale that can be statistically analyzed.[11] A valid scoring system must be three things: definable, reproducible, and meaningful.[11]

  • Definable: Each score on the scale must correspond to a clear and unambiguous set of pathological criteria. Vague descriptions lead to inter-observer variability and unreliable data.

  • Reproducible: Different pathologists, when blinded to the experimental conditions, should be able to assign the same score to a given tissue section with high consistency.

  • Meaningful: The scores must correlate with the biological severity of the disease. A higher score should reflect more severe inflammation and tissue damage.

The workflow for achieving a reliable histological assessment is a multi-step process that requires careful execution from the moment of tissue collection to the final data analysis.

EAU_Histology_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Ex-Vivo Laboratory Phase cluster_analysis_phase Analysis Phase Immunization Immunization (IRBP₁₋₂₀/CFA + PTX) Monitoring Clinical Monitoring (Fundoscopy, OCT) Immunization->Monitoring Endpoint Study Endpoint (e.g., Day 21 post-immunization) Monitoring->Endpoint Enucleation Euthanasia & Eye Enucleation Endpoint->Enucleation Processing Tissue Fixation, Processing & Embedding Enucleation->Processing Sectioning Microtome Sectioning Processing->Sectioning Staining Hematoxylin & Eosin (H&E) Staining Sectioning->Staining Scoring Blinded Microscopic Evaluation & Scoring Staining->Scoring Analysis Data Collation & Statistical Analysis Scoring->Analysis

Caption: Experimental workflow from animal immunization to final data analysis.

Detailed Protocol: Tissue Preparation and Staining

This protocol outlines the standard procedure for preparing mouse eyes for histological evaluation of EAU.

I. Materials and Reagents

  • Fixative: Davidson's fixative or 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • PBS (pH 7.4)

  • Ethanol (70%, 80%, 95%, 100%)

  • Xylene or a xylene substitute

  • Paraffin wax

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microtome and appropriate blades

  • Microscope slides and coverslips

  • Mounting medium

II. Step-by-Step Methodology

  • Enucleation and Fixation (The "Why"): Immediately following euthanasia, carefully enucleate the eyes. It is critical to minimize trauma to the globe to prevent artifactual damage. The choice of fixative is important; Davidson's fixative provides excellent morphological preservation of ocular structures.

    • Step 1.1: Gently remove the entire eyeball using curved forceps, ensuring the optic nerve remains attached.

    • Step 1.2: Place the enucleated eyes immediately into at least 1-2 mL of cold fixative.[8]

    • Step 1.3: Fix for 24 hours at 4°C. Proper fixation is crucial for maintaining tissue integrity and preventing autolysis.

  • Tissue Processing and Paraffin Embedding (The "Why"): This process gradually dehydrates the tissue and replaces the water with paraffin wax, which provides the necessary support for thin sectioning.

    • Step 2.1: After fixation, wash the eyes in PBS.

    • Step 2.2: Dehydrate the tissue through a graded series of ethanol solutions (e.g., 70%, 95%, 100%), typically for 1-2 hours at each step.

    • Step 2.3: Clear the tissue in xylene (or a substitute) to remove the ethanol.

    • Step 2.4: Infiltrate the tissue with molten paraffin wax, usually involving several changes of wax over several hours in a tissue processor.

    • Step 2.5: Embed the eyes in paraffin blocks, carefully orienting them to ensure that sections will pass through the pupil and optic nerve, providing a comprehensive view of the anterior and posterior segments.

  • Sectioning and Staining (The "Why"): Thin sections are required for light microscopy to allow light to pass through and to visualize individual cells. H&E staining is the gold standard for visualizing tissue morphology.

    • Step 3.1: Section the paraffin-embedded blocks on a microtome at a thickness of 3-5 µm.[8]

    • Step 3.2: Float the resulting ribbons on a warm water bath and mount them onto glass microscope slides.

    • Step 3.3: Deparaffinize the slides using xylene and rehydrate through a graded ethanol series.

    • Step 3.4: Perform standard H&E staining.[8] Hematoxylin stains cell nuclei blue/purple, while eosin stains cytoplasm and extracellular matrix pink/red. This provides excellent contrast for identifying inflammatory cells and assessing tissue structure.

    • Step 3.5: Dehydrate the stained slides, clear in xylene, and apply a coverslip using a permanent mounting medium.

Histological Scoring System for EAU

The evaluation should be performed by an observer blinded to the treatment groups to prevent bias.[11] A standardized scoring system, adapted from established literature, is crucial for reproducibility.[3][8] The severity of EAU is graded on a scale of 0 to 4, based on the number and size of inflammatory lesions and the extent of structural damage.

EAU_Pathology cluster_pathology Key Pathological Features Retina Retinal Layers Vitreous Ganglion Cell Layer (GCL) Inner Nuclear Layer (INL) Outer Nuclear Layer (ONL) Photoreceptor Layer (PR) Retinal Pigment Epithelium (RPE) Choroid Infiltrates Inflammatory Cell Infiltrates Infiltrates->Retina:n Vitreous, Retina, Choroid Folds Retinal Folds & Edema Folds->Retina:n Disrupts ONL, PR Granuloma Granuloma Formation Granuloma->Retina:n Throughout retinal layers Damage Photoreceptor Damage / Atrophy Damage->Retina:n Destruction of PR layer

Caption: Key pathological features assessed during histological scoring of EAU.

Table 1: Histological Scoring Criteria for IRBP₁₋₂₀ Induced Uveitis

ScoreDisease SeverityDescription of Pathological Changes
0 NormalNo signs of inflammation. Retinal layers are well-organized and intact.
0.5 MinimalA few scattered inflammatory cells in the vitreous, choroid, or retina. No structural damage.
1 MildSmall inflammatory foci in the retina, choroid, or vitreous. Mild perivascular cuffing. No significant photoreceptor damage.
2 ModerateMultiple inflammatory lesions in the retina and choroid. Evidence of retinal folds, vasculitis, and early photoreceptor damage. Small granulomatous lesions may be present.[10][12]
3 SevereExtensive cellular infiltration throughout the ocular layers. Significant retinal folding and/or focal retinal detachment. Widespread photoreceptor damage and large granulomas.[7][10]
4 DestructiveComplete effacement of the normal retinal architecture. Widespread retinal detachment, atrophy, and significant loss of photoreceptor cells.[3][13]

This scoring system is a synthesis of commonly used criteria in the field. Researchers should clearly define their specific criteria in their study protocols and publications.

Best Practices for Trustworthy and Self-Validating Data

To ensure the integrity of histological scoring, the protocol must be a self-validating system.

  • Blinding: The single most important factor for reducing bias is to blind the pathologist to the experimental groups (e.g., vehicle vs. treated).[14] Slides should be coded, and the code should only be broken after all scoring is complete.

  • Standardization: Use a consistent, predefined scoring system for the entire study. All sections should be taken from a similar anatomical location in the eye (e.g., through the optic nerve head).

  • Multiple Sections: Score multiple sections from each eye (e.g., three non-contiguous sections) and average the scores to account for the focal nature of the disease.

  • Inter-Observer Reliability: If multiple observers are scoring slides, a subset of slides should be scored by all observers to calculate inter-rater reliability and ensure consistency.

  • Positive and Negative Controls: Always include naïve (non-immunized) and vehicle-treated EAU-induced animals as negative and positive controls, respectively. This confirms that the observed pathology is due to the disease induction and provides a baseline for maximal disease severity.

By adhering to these principles and protocols, researchers can generate robust, reliable, and reproducible histological data, enabling the confident assessment of novel therapies for autoimmune uveitis.

References

  • Histological scoring system for intestinal inflammation. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Studena, L., et al. (2012). CLINICAL MANIFESTATIONS OF ExPE RIMENTAL AUTOIMMUNE UvEITIS. Czech and Slovak Ophthalmology. Retrieved February 9, 2026, from [Link]

  • Fernando, A., et al. (2023). Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice. Biomedicines. PMID: 37509662. Retrieved February 9, 2026, from [Link]

  • Sagawa, K., et al. (2005). WSX-1 plays a significant role for the initiation of experimental autoimmune uveitis. International Immunology. Retrieved February 9, 2026, from [Link]

  • Bar-Yehuda, S., et al. (2011). Inhibition of experimental auto-immune uveitis by the A3 adenosine receptor agonist CF101. International Journal of Molecular Medicine. Retrieved February 9, 2026, from [Link]

  • Clinical and histological scoring of EAU in model mice after adoptive... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Zaccone, V., et al. (2022). Histological Scores in Patients with Inflammatory Bowel Diseases: The State of the Art. Journal of Clinical Medicine. Retrieved February 9, 2026, from [Link]

  • McPherson, A., et al. (2022). Experimental Autoimmune Uveitis: An Intraocular Inflammatory Mouse Model. Journal of Visualized Experiments. Retrieved February 9, 2026, from [Link]

  • Fernando, A., et al. (2023). Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice. MDPI. Retrieved February 9, 2026, from [Link]

  • Grading Ocular Inflammation and Uveitis with the SUN Criteria Plus Cheat Sheet. (2022). Eyes For Ears. Retrieved February 9, 2026, from [Link]

  • Chen, Y., et al. (2022). Optimization of determinant factors associated with the efficiency of experimental autoimmune uveitis induction in C57BL/6 mice. Annals of Translational Medicine. Retrieved February 9, 2026, from [Link]

  • McPherson, A., et al. (2022). Experimental Autoimmune Uveitis: An Intraocular Inflammatory Mouse Model. Semantic Scholar. Retrieved February 9, 2026, from [Link]

  • IRBP (1-20), human - 1 mg. (n.d.). Anaspec. Retrieved February 9, 2026, from [Link]

  • Fernando, A., et al. (2023). Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice. PMC. Retrieved February 9, 2026, from [Link]

  • Gibson-Corley, K. N., et al. (2013). Principles for valid histopathologic scoring in research. Veterinary Pathology. Retrieved February 9, 2026, from [Link]

  • Avichezer, D., et al. (2000). Residues 1-20 of IRBP and whole IRBP elicit different uveitogenic and immunological responses in interferon gamma deficient mice. Journal of Autoimmunity. Retrieved February 9, 2026, from [Link]

  • Mosli, M. H., et al. (2017). Histologic scoring indices for evaluation of disease activity in ulcerative colitis. Cochrane Database of Systematic Reviews. Retrieved February 9, 2026, from [Link]

  • Kidney cancer - Wikipedia. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • Fernando, A., et al. (2023). (PDF) Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice. ResearchGate. Retrieved February 9, 2026, from [Link]

  • Massilamany, C., et al. (2015). Environmental Microbes and Uveitis: Is Microbial Exposure Always Bad?. Scandinavian Journal of Immunology. Retrieved February 9, 2026, from [Link]

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Application Note & Protocol: In Vitro T-Cell Proliferation Assay Using IRBP 1-20 Antigen

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: Unraveling Autoimmune Uveitis with IRBP 1-20

Experimental Autoimmune Uveitis (EAU) is a T-cell-mediated autoimmune disease that serves as a critical model for understanding human posterior uveitis.[1] A key tool in EAU research is the in vitro T-cell proliferation assay, which allows for the quantitative analysis of antigen-specific T-cell responses. This application note provides a detailed guide to performing this assay using the immunodominant peptide, Interphotoreceptor Retinoid-Binding Protein 1-20 (IRBP 1-20).

IRBP is a protein found in the interphotoreceptor matrix of the eye, and the 1-20 amino acid fragment is a potent uveitogenic epitope, particularly in mice with the H-2b haplotype.[2][3] Immunization with IRBP 1-20 induces a robust T-cell response, making it an ideal model antigen for studying the cellular and molecular mechanisms of ocular autoimmunity.[2][4] This assay is crucial for screening potential therapeutic agents, dissecting T-cell signaling pathways, and characterizing the cytokine profiles of autoreactive T cells.[1][5]

This guide will detail two primary methods for measuring T-cell proliferation: the classic [³H]-Thymidine incorporation assay and the more modern Carboxyfluorescein Succinimidyl Ester (CFSE) dye dilution method. We will also cover the essential upstream process of generating IRBP 1-20-specific T cells and the downstream analysis of cytokine production.

Scientific Principles: The Triad of T-Cell Activation

The in vitro T-cell proliferation assay recapitulates the fundamental immunological synapse. Successful T-cell activation and subsequent proliferation are contingent on a triad of signals delivered by Antigen Presenting Cells (APCs), such as dendritic cells or macrophages, to the T cell.

  • Signal 1 (Antigen Recognition): The T-cell receptor (TCR) on a CD4+ or CD8+ T cell recognizes the IRBP 1-20 peptide presented by the Major Histocompatibility Complex (MHC) class II or class I molecules, respectively, on the surface of an APC.[6][7]

  • Signal 2 (Co-stimulation): Engagement of co-stimulatory molecules, such as CD28 on the T cell with CD80/CD86 on the APC, is essential for a productive T-cell response. Without this second signal, T cells may become anergic or undergo apoptosis.

  • Signal 3 (Cytokine Milieu): Cytokines present in the microenvironment, such as Interleukin-2 (IL-2), drive the clonal expansion of activated T cells.[6][8]

The assay measures the outcome of these signals: the proliferation of T cells specifically reactive to the IRBP 1-20 antigen.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell cluster_Proliferation T-Cell Response APC MHC-II + IRBP 1-20 CD80/CD86 TCell TCR CD28 APC->TCell Signal 1 (Antigen Recognition) Signal 2 (Co-stimulation) Proliferation Clonal Expansion (Proliferation) TCell->Proliferation Signal 3 (e.g., IL-2) Cytokines Cytokine Secretion (IFN-γ, IL-17, etc.) TCell->Cytokines CFSE_Assay_Workflow Start Isolate T Cells from Immunized Mouse CFSE_Label Label with CFSE Dye Start->CFSE_Label Wash Wash Excess Dye CFSE_Label->Wash CoCulture Co-culture with APCs + IRBP 1-20 (72h) Wash->CoCulture Antibody_Stain Stain with Surface Marker Antibodies CoCulture->Antibody_Stain Flow_Cytometry Analyze on Flow Cytometer Antibody_Stain->Flow_Cytometry Data_Analysis Quantify Proliferation (Generational Peaks) Flow_Cytometry->Data_Analysis

Figure 2: Workflow for the CFSE T-cell proliferation assay.

Part 4: Downstream Cytokine Analysis

Analyzing the cytokine profile of the T-cell response provides crucial insights into the nature of the immune reaction (e.g., Th1, Th2, or Th17). [9][10] Protocol:

  • Supernatant Collection: Before pulsing with [³H]-Thymidine or harvesting for flow cytometry (typically at 48 hours), carefully collect 50-100 µL of culture supernatant from each well. [5][11]2. Storage: Store the supernatants at -80°C until analysis.

  • Cytokine Quantification: Use a multiplex bead-based assay (e.g., Luminex) or individual ELISAs to quantify the levels of key cytokines such as IFN-γ (Th1), IL-4 (Th2), and IL-17 (Th17). [1][5]

Data Presentation and Interpretation

Table 1: Representative Quantitative Data for Assay Setup

ParameterRecommended ValueNotes
Cell Seeding Density 4-5 x 10⁵ cells/wellFor 96-well plates.
IRBP 1-20 Concentration 1-20 µg/mLTitration is recommended for optimal stimulation.
Co-culture Duration 48-72 hours48h for cytokine analysis, 72h for proliferation. [5][12]
[³H]-Thymidine Pulse 1 µCi/well for 16-18hAdded before harvest. [5]
CFSE Concentration 0.5-5 µMHigher concentrations can be toxic. [13][14]

Interpreting Results:

  • High [³H]-Thymidine Incorporation/Strong CFSE Dilution: Indicates a robust proliferative response of T cells to the IRBP 1-20 antigen.

  • Cytokine Profile:

    • High IFN-γ: Suggests a dominant Th1 response, which is classically associated with EAU pathogenesis. [3] * High IL-17: Indicates a Th17 response, which is also known to be highly uveitogenic. [1] * High IL-4/IL-10: Suggests a Th2 or regulatory response, which may be protective.

Troubleshooting and Field-Proven Insights

  • High Background Proliferation: This can be caused by non-specific activation. Ensure all reagents are sterile and endotoxin-free. The health of the experimental animals is also paramount.

  • Low Proliferative Response: This could be due to suboptimal immunization, low antigen concentration, or poor cell viability. Titrate the antigen concentration and check cell viability before plating. The source of APCs is also critical; using irradiated syngeneic splenocytes as dedicated APCs can enhance the response. [15]* CFSE Toxicity: If cells in the CFSE-labeled, stimulated wells are dying, reduce the CFSE concentration and the labeling duration. [14][16]* Variability between Experiments: Use pooled cells from multiple mice within the same group to reduce individual animal variation. [5]Always include appropriate positive and negative controls in every plate.

References

  • Characterization of IL-17+ Interphotoreceptor Retinoid-Binding Protein-Specific T Cells in Experimental Autoimmune Uveitis - PMC. PubMed Central. Available at: [Link]

  • IRBP (1-20), human. GenScript. Available at: [Link]

  • Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice A. Mucosal Immunology. Available at: [Link]

  • P2Y2R Deficiency Attenuates Experimental Autoimmune Uveitis Development. PLOS ONE. Available at: [Link]

  • Identification of a New Epitope of Human IRBP that Induces Autoimmune Uveoretinitis in Mice of the H-2b Haplotype. IOVS. Available at: [Link]

  • Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC. PubMed Central. Available at: [Link]

  • Endogenous IRBP can be dispensable for generation of natural CD4 + CD25 + regulatory T cells that protect from IRBP-induced retinal autoimmunity. Rockefeller University Press. Available at: [Link]

  • Synthetic Antigen-Presenting Cells for Adoptive T Cell Therapy. bioRxiv. Available at: [Link]

  • Soluble CD83 Alleviates Experimental Autoimmune Uveitis by Inhibiting Filamentous Actin-Dependent Calcium Release in Dendritic Cells. Frontiers. Available at: [Link]

  • CFSE for quantifying Proliferating Antigen CD4+ T Cells | Protocol Preview. YouTube. Available at: [Link]

  • A Shared Epitope of the Interphotoreceptor Retinoid-Binding Protein Recognized by the CD4+ and CD8+ Autoreactive T Cells - PMC. NIH. Available at: [Link]

  • T Cell Assays. Reaction Biology. Available at: [Link]

  • The anti-IRBP IgG1 and IgG2a response does not correlate with susceptibility to experimental autoimmune uveitis. SciELO. Available at: [Link]

  • Highly Potent Th1-Type NKT Cell Agonists as Immunotherapeutic Agents via Conformational Restriction Design. ACS Publications. Available at: [Link]

  • The Basics of Artificial Antigen Presenting Cells in T Cell-Based Cancer Immunotherapies. MDPI. Available at: [Link]

  • Cytokine-driven Proliferation and Differentiation of Human Naive, Central Memory, and Effector Memory CD4+ T Cells - PMC. PubMed Central. Available at: [Link]

  • Minimally Activated CD8 Autoreactive T Cells Specific for IRBP Express a High Level of Foxp3 and Are Functionally Suppressive. NIH. Available at: [Link]

  • Problems on T cell proliferation assay?. ResearchGate. Available at: [Link]

  • Cytokines found in the supernatants of T cell proliferation assays... ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting EAU Induction with IRBP 1-20

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: EXPERIMENTAL ALERT

Topic: Low Incidence of Experimental Autoimmune Uveitis (EAU) using IRBP 1-20 Primary Investigator Action Required: Immediate Protocol Audit

Phase 1: The "Red Flag" Triage (Critical Stop)

As a Senior Application Scientist, I often see researchers waste months on "optimization" (increasing adjuvant, changing PTX lots) when the fundamental error is a genetic mismatch .

The First Question: Which mouse strain are you using?

Scenario A: You are using B10.RIII Mice

DIAGNOSIS: Incompatible System. ROOT CAUSE: B10.RIII mice (H-2r haplotype) are resistant to EAU induction by the IRBP 1-20 peptide.[1] While B10.RIII is the "gold standard" for EAU, it only responds to the IRBP 161-180 epitope or whole IRBP protein. The H-2r MHC class II molecule cannot effectively present the 1-20 peptide to T-cells. SOLUTION:

  • Stop using IRBP 1-20 immediately.

  • Switch to IRBP 161-180 (Sequence: SGIPYVISYLHPGNTVMHVD).

  • Protocol Adjustment: B10.RIII is highly susceptible to 161-180; you only need 50 µ g/mouse , and Pertussis Toxin is often optional (though recommended for consistency).

Scenario B: You are using C57BL/6 Mice

DIAGNOSIS: Sub-optimal Induction Threshold. ROOT CAUSE: C57BL/6 mice (H-2b haplotype) can present IRBP 1-20, but they are naturally "chronic/mild" responders compared to B10.RIII. Low incidence here usually stems from insufficient antigen load or unstable emulsification. SOLUTION: Proceed to the troubleshooting guide below. This guide is calibrated specifically for the C57BL/6 + IRBP 1-20 model.

Phase 2: Troubleshooting the C57BL/6 + IRBP 1-20 System

If you are using C57BL/6 mice and seeing low incidence (<80%), systematically audit these four variables.

The Antigen Load (Quantity over Quality)

Unlike B10.RIII mice which react to trace amounts of 161-180, C57BL/6 mice are "lazy" responders to 1-20.

  • Common Mistake: Using 100 µ g/mouse (standard for other models).

  • Correction: Increase dose to 300–500 µg per mouse .

  • Mechanism: The affinity of H-2b for IRBP 1-20 is lower; high-zone loading is required to break tolerance.

The Emulsion Physics (The "Drop Test")

The single most common technical failure is a "loose" emulsion. If the antigen is released too quickly, it induces tolerance (anergy) rather than immunity.

  • Protocol: Emulsify IRBP 1-20 (in PBS) 1:1 with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.

  • M.tb Concentration: Must be 2.5 mg/mL in the final emulsion (meaning the CFA stock should be enriched to 5.0 mg/mL if mixing 1:1).

  • Validation: You must perform the Water Drop Test .

    • Pass: A drop of emulsion placed on water remains a tight, cohesive sphere.

    • Fail: The drop disperses or releases oil slicks. Do not inject. Sonicate/extrude further.

Pertussis Toxin (The Barrier Breaker)

IRBP 1-20 in C57BL/6 is rarely successful without Pertussis Toxin (PTX). PTX modulates leukocyte trafficking and breaks the Blood-Retina Barrier (BRB).

  • Dosing: 0.5 µg – 1.0 µg per mouse (IP).

  • Timing: Administer on Day 0 (concurrent with immunization) and Day 2 .

  • Quality Check: PTX degrades. If your "incidence" dropped suddenly between experiments, buy fresh PTX.

Peptide Integrity
  • Sequence: Verify your synthesis is GPTHLFQPSLVLDMAKVLLD .

  • Handling: Hydrophobic peptides can aggregate. Ensure it is fully solubilized in the aqueous phase before emulsification.

Phase 3: Visualized Logic & Workflows

Figure 1: The "Path to Disease" Workflow

A step-by-step timeline for the C57BL/6 + IRBP 1-20 model.

EAU_Workflow Prep Day -1: Prep Enrich CFA to 2.5mg/mL M.tb Solubilize Peptide Day0 Day 0: Induction Emulsify (Drop Test Pass) SC Injection: 500µg Peptide IP Injection: 1µg PTX Prep->Day0 Quality Check Day2 Day 2: Boost IP Injection: 1µg PTX Day0->Day2 BRB Breakdown Day14 Day 14-21: Readout Fundoscopy & Histology Target Incidence: >80% Day2->Day14 Immune Infiltration

Caption: Optimized timeline for C57BL/6 EAU induction. Note the high peptide dose and mandatory Day 2 PTX boost.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to identify the specific failure point in your experiment.

Troubleshooting_Tree Start Problem: Low EAU Incidence CheckStrain Check Mouse Strain Start->CheckStrain B10RIII Strain: B10.RIII CheckStrain->B10RIII H-2r C57BL6 Strain: C57BL/6 CheckStrain->C57BL6 H-2b Stop CRITICAL STOP Strain Resistant to 1-20 B10RIII->Stop CheckDose Check Peptide Dose C57BL6->CheckDose Switch Action: Switch to Peptide 161-180 Stop->Switch LowDose < 300µg/mouse CheckDose->LowDose HighDose 300-500µg/mouse CheckDose->HighDose ActionDose Action: Increase Dose to 500µg LowDose->ActionDose CheckEmulsion Check Emulsion HighDose->CheckEmulsion Loose Disperses in Water CheckEmulsion->Loose Tight Stiff Sphere CheckEmulsion->Tight ActionEmulsion Action: Sonicate Longer Add M.tb to 2.5mg/mL Loose->ActionEmulsion CheckPTX Check PTX Tight->CheckPTX ActionPTX Action: Fresh PTX Verify Day 0 & 2 Injection CheckPTX->ActionPTX

Caption: Systematic fault isolation. The B10.RIII/Peptide 1-20 mismatch is the most frequent cause of total experimental failure.

Phase 4: Comparative Data & Specifications

Table 1: Strain vs. Peptide Compatibility Matrix

Ensure you are using the correct key for the correct lock.

FeatureB10.RIII Mouse (H-2r)C57BL/6 Mouse (H-2b)
IRBP 1-20 Susceptibility RESISTANT (0% Incidence)SUSCEPTIBLE (Mod-High Incidence)
IRBP 161-180 Susceptibility HIGH (Rapid, Severe)RESISTANT (Low/No Disease)
Optimal Peptide Dose 50 µg (using 161-180)300–500 µg (using 1-20)
Disease Course Acute, Monophasic (Destructive)Chronic, Mild-Moderate (Slow onset)
PTX Requirement Optional (but recommended)Mandatory (Day 0 & 2)
Table 2: Reagent Specifications

Use these exact parameters to minimize variability.

ComponentSpecificationNotes
Peptide Human IRBP 1-20Sequence: GPTHLFQPSLVLDMAKVLLD
Adjuvant CFA + M.tb H37RaFinal conc. in emulsion: 2.5 mg/mL
Pertussis Toxin Purified Toxin (Lyophilized)Avoid "Pertussis Antigen" (vaccine grade). Use Toxin.[2][3][4][5][6][7]
Vehicle PBS or SalineAvoid detergents in the aqueous phase.

Phase 5: Frequently Asked Questions (FAQ)

Q: I used B10.RIII mice with IRBP 1-20 and saw some inflammation. Was it EAU? A: Likely not. B10.RIII mice are resistant to specific EAU from peptide 1-20.[1] Any inflammation observed was likely "adjuvant effect" (non-specific inflammation from CFA/PTX) or trauma. True EAU in B10.RIII requires peptide 161-180.

Q: Can I skip the Pertussis Toxin in C57BL/6? A: No. While B10.RIII mice can sometimes develop disease without PTX (due to extreme susceptibility to 161-180), C57BL/6 mice have a higher threshold for BRB breakdown. Without PTX, incidence drops to near zero.

Q: My emulsion passes the drop test, but it's too thick to inject. A: This is actually a good sign. Do not dilute it. Use a wider bore needle (e.g., 23G or 25G) or a glass syringe for injection. If you dilute it to make it "flow," you break the depot effect required for autoimmunity.

Q: Why does my C57BL/6 disease score peak later than the literature says? A: C57BL/6 is a chronic model. Peak disease often occurs around Day 18-21, whereas B10.RIII peaks at Day 14. If you are harvesting at Day 14 for C57BL/6, you might be missing the peak.

References
  • Avichezer, D. et al. (2000). "Identification of a New Epitope of Human IRBP that Induces Autoimmune Uveoretinitis in Mice of the H-2b Haplotype." Investigative Ophthalmology & Visual Science, 41(1), 127-131. Link

    • Establishes that B10.RIII is resistant to IRBP 1-20, while C57BL/6 is susceptible.[1]

  • Silver, P. B. et al. (1999). "B10.RIII, but not B10.A mice, develop EAU and Th1 responses to IRBP without pertussis treatment." Investigative Ophthalmology & Visual Science, 40(12), 2898-2905. Link

    • Clarifies the PTX requirements and high susceptibility of B10.RIII to other epitopes.
  • Chen, W. et al. (2022). "Optimization of determinant factors associated with the efficiency of experimental autoimmune uveitis induction in C57BL/6 mice."[8][9] Annals of Translational Medicine, 10(24). Link

    • Provides data on the optimal 500 µg dose and emulsion techniques for C57BL/6.
  • Cortes, L. M. et al. (2008). "Repertoire Analysis and New Pathogenic Epitopes of IRBP in C57BL/6 (H-2b) and B10.RIII (H-2r) Mice." Investigative Ophthalmology & Visual Science, 49(5), 1946–1956. Link

    • Detailed mapping of which peptides work in which strains.

Sources

Technical Support Center: Optimizing Aqueous Solubility of RepSox (CAS 298202-25-2)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Identity

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with RepSox (CAS 298202-25-2), a potent and selective inhibitor of the TGF-β type I receptor (ALK5).

Researchers frequently encounter precipitation when transferring RepSox from organic stock solutions into aqueous buffers (e.g., PBS, culture media). This occurs because RepSox is a lipophilic, weakly basic heteroaromatic compound that remains uncharged—and therefore insoluble—at physiological pH (7.4).

Physicochemical Profile

Understanding these properties is the first step to solving solubility issues.

PropertyDataTechnical Implication
Common Name RepSox (E-616452, ALK5 Inhibitor II)
MW 287.32 g/mol Small molecule, capable of high molarity in DMSO.[1]
Solubility (Water) Insoluble (< 0.1 mg/mL)Requires co-solvents or pH modification.
Solubility (DMSO) ~50 mg/mL (with warming)Ideal stock solvent.
Solubility (Ethanol) ~5 mg/mLPoor choice for high-concentration stocks.
pKa (Estimated) ~5.2 (Pyridine nitrogen)Critical: At pH 7.4, the molecule is neutral (uncharged). It only ionizes (becomes soluble) at pH < 5.
LogP ~2.8Moderately lipophilic; prone to non-specific binding in plastics if precipitated.

Troubleshooting Guide (Q&A)

Section A: In Vitro (Cell Culture)

Q: My RepSox precipitates immediately when I add the DMSO stock to my cell culture media. Why? A: This is "solvent shock." You are introducing a hydrophobic molecule dissolved in an organic solvent (DMSO) into a highly polar aqueous environment.

  • The Mechanism: RepSox is hydrophobic. When DMSO mixes with water, the solvent power drops rapidly. If the local concentration of RepSox exceeds its aqueous solubility limit before it disperses, it crystallizes.

  • The Fix:

    • Vortex the media while slowly adding the DMSO stock (do not add to static liquid).

    • Keep the final DMSO concentration < 0.1% if possible.[2]

    • Warm the media to 37°C before addition. Cold media promotes precipitation.

Q: Can I make a stock solution in PBS or Water? A: No. Do not attempt this. The compound will not dissolve, and you will likely lose material to the walls of the tube due to hydrophobic adsorption. Always prepare a concentrated stock in anhydrous DMSO (e.g., 10–50 mM), aliquot, store at -20°C, and dilute immediately before use.

Section B: In Vivo (Animal Studies)

Q: I need to dose mice at 10 mg/kg. DMSO alone is toxic. What formulation should I use? A: For in vivo work, you must use a "co-solvent system" that traps the drug in hydrophobic pockets (micelles) or maintains solubility through dielectric constant adjustment.

  • Recommended Vehicle: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline.[3]

  • Why this works:

    • DMSO: Solubilizes the crystal lattice.

    • PEG300: Acts as a bridge solvent (intermediate polarity).

    • Tween 80: Surfactant that prevents aggregation of hydrophobic molecules.

    • Saline: Provides isotonicity.

Q: Can I use acid to dissolve it? A: Yes, but with caution. RepSox is a weak base. Dissolving it in 0.1 M HCl or using the Hydrochloride salt (if available) improves solubility significantly. However, if you inject this directly or neutralize it too quickly with PBS, it may precipitate in situ (at the injection site) or cause tissue necrosis due to acidity.

Step-by-Step Protocols

Protocol A: Preparation of 10 mM Stock Solution (In Vitro)

Use this for cell culture experiments.

  • Calculate: For 10 mg of RepSox (MW 287.32), you need ~3.48 mL of DMSO to reach 10 mM.

  • Dissolve: Add high-grade anhydrous DMSO to the vial.

  • Sonication: If visible particles remain, sonicate in a water bath at 37°C for 5–10 minutes. The solution should be clear yellow.

  • Storage: Aliquot into amber vials (avoid freeze-thaw cycles). Store at -20°C.

  • Usage: Dilute 1:1000 into culture media for a 10 µM final concentration (0.1% DMSO).

Protocol B: Advanced Co-Solvent Formulation (In Vivo)

Target concentration: 2 mg/mL (Clear Solution).

Reagents Required:

  • DMSO (sterile filtered)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or ddH2O

Procedure:

  • Weigh: 2 mg of RepSox powder.

  • Step 1 (Solubilization): Add 50 µL DMSO (5% of final vol). Vortex until fully dissolved. Do not proceed until clear.

  • Step 2 (Bridge Solvent): Add 300 µL PEG300 (30% of final vol). Vortex thoroughly.

  • Step 3 (Surfactant): Add 50 µL Tween 80 (5% of final vol). Vortex. The solution will be viscous.

  • Step 4 (Aqueous Phase): Slowly add 600 µL warm Saline (60% of final vol) while vortexing.

    • Critical: Add saline dropwise. Dumping it in all at once may cause crashing.

  • Inspection: Ensure the solution is clear and free of particulates. If cloudy, sonicate at 37°C. Use within 4 hours.

Solubility Decision Logic (Visualization)

The following diagram outlines the decision process for selecting the correct solvent system based on your experimental needs.

RepSox_Solubility Start Start: RepSox (Solid) App Intended Application? Start->App InVitro In Vitro (Cell Culture) App->InVitro InVivo In Vivo (Animal Dosing) App->InVivo Stock Prepare Stock: 10-50 mM in Anhydrous DMSO InVitro->Stock Formulation Co-Solvent Formulation: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline InVivo->Formulation Dilution Dilution Step: Add to warm media with vortexing Stock->Dilution Check Precipitation Check: Is solution cloudy? Dilution->Check SuccessVitro Proceed to Assay (Final DMSO < 0.1%) Check->SuccessVitro No Sonicate Troubleshoot: Sonicate @ 37°C or Reduce Conc. Check->Sonicate Yes CheckVivo Clarity Check: Is solution clear? Formulation->CheckVivo SuccessVivo Proceed to Injection (IP or Oral) CheckVivo->SuccessVivo Yes CheckVivo->Sonicate No Sonicate->Dilution Sonicate->Formulation

Caption: Decision tree for solubilizing RepSox. Green path indicates standard in vitro workflow; Red path indicates complex in vivo formulation requirements.

References

  • Ichida, J. K., et al. (2009).[1] A small molecule inhibitor of Tgf-β signaling replaces Sox2 in reprogramming by inducing Nanog.[1] Cell Stem Cell, 5(5), 491-503.[1] (Demonstrates biological utility and vehicle controls).

Sources

Technical Support Hub: Mastering Pertussis Toxin Co-administration with IRBP 1-20 for Robust EAU Induction

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to your dedicated resource for optimizing the co-administration of pertussis toxin (PTX) with the interphotoreceptor retinoid-binding protein peptide 1-20 (IRBP 1-20) to induce Experimental Autoimmune Uveitis (EAU). This guide, curated by senior application scientists, provides in-depth technical support, troubleshooting strategies, and frequently asked questions to ensure the successful and reproducible implementation of this critical autoimmune model.

The Science Behind EAU Induction: IRBP 1-20 and the Role of Pertussis Toxin

Experimental Autoimmune Uveitis is a T-cell-mediated autoimmune disease model that faithfully recapitulates many aspects of human uveitis.[1][2] The induction of EAU is achieved by immunizing susceptible animal strains with retinal antigens, like IRBP or its uveitogenic peptides, in conjunction with a powerful adjuvant.[1] The IRBP 1-20 peptide, a fragment of the human interphotoreceptor retinoid-binding protein, is a well-established epitope for inducing EAU.[3][4]

Pertussis toxin is a crucial co-adjuvant in this process, significantly amplifying the autoimmune response.[1] PTX is an AB5-type exotoxin produced by Bordetella pertussis.[5] Its "A" subunit possesses ADP-ribosyltransferase activity, which inhibits G protein-coupled receptor signaling in host cells.[6] This disruption of cellular signaling pathways has a profound impact on the immune system. In the context of EAU, PTX is thought to facilitate the disease process by:

  • Enhancing T-cell differentiation: PTX promotes the differentiation of pathogenic T-helper cells (Th1 and Th17), which are key drivers of ocular inflammation.[7]

  • Increasing blood-retinal barrier permeability: PTX can compromise the integrity of the blood-retinal barrier, allowing autoreactive T-cells to infiltrate the eye.[7]

  • Modulating dendritic cell function: PTX can promote the maturation of dendritic cells, leading to more effective T-cell proliferation and differentiation.[8]

Frequently Asked Questions (FAQs)

Here, we address common queries and concerns that arise during the implementation of the EAU model.

Q1: What is the optimal dosage of IRBP 1-20 and PTX for EAU induction?

The optimal dosages of both IRBP 1-20 and PTX can vary depending on the mouse strain. For C57BL/6 mice, a commonly used strain, studies have shown that 500 µg of IRBP 1-20 is an optimal dose to induce EAU.[7][9] Higher doses may not necessarily lead to more severe disease and could even suppress the immune response.[7] For PTX, a single injection of 1,000 ng has been shown to induce the most severe EAU in C57BL/6 mice.[9] However, it is important to note that the optimal dose can vary, and a dose-response study is recommended to determine the ideal concentrations for your specific experimental conditions.

Q2: Why am I observing low incidence or severity of EAU in my experiments?

Several factors can contribute to suboptimal EAU induction:

  • Mouse Strain Susceptibility: Not all mouse strains are equally susceptible to EAU. The B10.RIII strain is highly susceptible, while the C57BL/6 strain is considered moderately susceptible.[10]

  • Improper Emulsion Preparation: The emulsification of the IRBP 1-20 peptide with Complete Freund's Adjuvant (CFA) is a critical step. An unstable emulsion can lead to a poor immune response.[10] Some studies suggest that a sonicated emulsion may lead to a higher incidence and earlier onset of EAU compared to the traditional syringe-extruded emulsion.[9]

  • Suboptimal PTX Activity: The biological activity of PTX can degrade over time. It is crucial to use a fresh, high-quality batch of PTX for each experiment.

  • Timing of PTX Administration: PTX is typically administered on the same day as the immunization. Deviations from this schedule can impact the severity of the induced disease.

Q3: When should I expect to see clinical signs of EAU, and when does the disease peak?

In C57BL/6 mice, the onset of clinical symptoms typically occurs between 8 and 12 days after immunization. The inflammation generally progresses and reaches its peak between days 18 and 20.[9]

Q4: Can PTX administration have adverse effects on the animals?

Yes, PTX can be toxic at high doses. It is essential to carefully monitor the animals after PTX administration for any signs of distress, such as weight loss or lethargy. If adverse effects are observed, the dose of PTX should be reduced in subsequent experiments.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during EAU induction.

Problem Potential Cause Recommended Solution
Low EAU Incidence/Severity Ineffective emulsification of IRBP 1-20 and CFA.Ensure a stable, water-in-oil emulsion is formed. Consider using a sonicator for emulsification, which has been shown to improve EAU induction.[9]
Suboptimal dosage of IRBP 1-20 or PTX.Perform a dose-response study to determine the optimal concentrations for your specific mouse strain. A starting point for C57BL/6 mice is 500 µg of IRBP 1-20 and 1,000 ng of PTX.[9]
Low susceptibility of the mouse strain.Use a highly susceptible mouse strain, such as B10.RIII, if your experimental design allows.[10]
High Animal Mortality PTX toxicity due to overdose.Reduce the dose of PTX. Carefully monitor the animals for signs of toxicity and provide supportive care if needed.
Inconsistent Results Variability in experimental technique.Standardize all aspects of the protocol, including the emulsification procedure, injection technique, and the source and batch of all reagents.

Detailed Experimental Protocols

Protocol 1: Preparation of the IRBP 1-20/CFA Emulsion
  • Reconstitute the IRBP 1-20 peptide: Dissolve the lyophilized peptide in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 5 mg/mL for a final immunization dose of 500 µg in 100 µL).

  • Prepare the Complete Freund's Adjuvant (CFA): Ensure the CFA is well-mixed before use.

  • Emulsification:

    • Syringe Extrusion Method: Draw equal volumes of the IRBP 1-20 solution and CFA into two separate Luer-lock syringes. Connect the syringes with a double-hub needle and rapidly pass the mixture back and forth until a thick, white emulsion is formed. Test the stability by placing a drop in water; a stable emulsion will not disperse.

    • Sonication Method: Combine equal volumes of the IRBP 1-20 solution and CFA in a sterile tube. Sonicate the mixture on ice using a probe sonicator until a stable emulsion is achieved.[9]

Protocol 2: EAU Induction in C57BL/6 Mice
  • Animals: Use female C57BL/6 mice, 6-8 weeks of age.

  • Immunization (Day 0):

    • Administer a subcutaneous injection of the IRBP 1-20/CFA emulsion. The total volume is typically 100-200 µL, divided between the base of the tail and the flanks.

    • Administer an intraperitoneal (i.p.) injection of PTX. A common dose is 1,000 ng per mouse.[9]

  • Monitoring:

    • Begin clinical scoring of uveitis around day 8 post-immunization using fundoscopy.

    • Continue scoring at regular intervals to track disease progression. The peak of the disease is expected around day 18-20.[9]

Visualizing the Process: Workflow and Mechanism

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

EAU_Induction_Workflow cluster_preparation Preparation Phase cluster_immunization Immunization Phase (Day 0) cluster_monitoring Monitoring Phase (Day 8 onwards) prep_peptide Reconstitute IRBP 1-20 Peptide emulsify Emulsify Peptide and CFA prep_peptide->emulsify prep_cfa Prepare CFA prep_cfa->emulsify immunize Subcutaneous Injection of Emulsion emulsify->immunize clinical_scoring Clinical Scoring of Uveitis immunize->clinical_scoring ptx_admin Intraperitoneal Injection of Pertussis Toxin ptx_admin->clinical_scoring histology Histological Analysis (Endpoint) clinical_scoring->histology

Caption: A streamlined workflow for the induction of EAU.

PTX_Mechanism cluster_systemic Systemic Immune Response cluster_ocular Ocular Environment PTX Pertussis Toxin (PTX) APC Antigen Presenting Cell (APC) PTX->APC Promotes maturation T_cell Autoreactive T-cell PTX->T_cell Enhances Th1/Th17 differentiation BRB Blood-Retinal Barrier (BRB) PTX->BRB Increases permeability APC->T_cell Antigen presentation T_cell->BRB Infiltration Uveitis Uveitis T_cell->Uveitis Drives Inflammation T_cell->Uveitis Retina Retina

Sources

Technical Support Center: IRBP 1-20 Peptide Handling and Storage Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the Interphotoreceptor Retinoid-Binding Protein fragment 1-20 (IRBP 1-20). As a key reagent for inducing Experimental Autoimmune Uveitis (EAU), the biological activity of this peptide is paramount to the success and reproducibility of your research.[1][2][3][4] Peptide integrity is not a given; it is the result of meticulous handling and storage. This guide is structured to provide you with both foundational knowledge through our FAQs and actionable solutions in the troubleshooting section. Our goal is to empower you to maintain the stability and efficacy of your IRBP 1-20 peptide from the moment it arrives in your lab to its final use in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and storage of the IRBP 1-20 peptide.

Q1: What are the optimal storage conditions for lyophilized IRBP 1-20?

Lyophilized peptides are significantly more stable than peptides in solution. For maximal long-term stability, the lyophilized powder should be stored at -80°C .[5][6][7] For shorter periods (weeks to months), storage at -20°C is also acceptable.[1][8] The critical factor, regardless of temperature, is to keep the vial tightly sealed and in a desiccated environment to protect it from moisture, which can initiate degradation.[3][6][9] When stored properly, the lyophilized peptide can be stable for several years.[7][10]

Q2: How should I reconstitute the IRBP 1-20 peptide?

The reconstitution process is a critical step where peptide can be lost or damaged. The amino acid sequence of IRBP 1-20 (GPTHLFQPSLVLDMAKVLLD) contains both hydrophobic and hydrophilic residues, as well as acidic (Aspartic Acid) and basic (Lysine, Histidine) residues, making its solubility dependent on the solvent and pH.

Most suppliers indicate that IRBP 1-20 is soluble in sterile, ultrapure water.[1][3] We recommend this as the first choice. If you encounter solubility issues, other solvents such as a 10% acetonitrile/water mixture can be used.[11] For higher concentrations, adjusting the pH to 9 with dilute ammonia water may be necessary to fully dissolve the peptide.[10] Always begin by testing the solubility on a small aliquot before dissolving the entire batch.

Q3: What is the recommended long-term storage for IRBP 1-20 in solution?

Once reconstituted, the peptide is far more susceptible to degradation. The single most important practice for long-term storage of a solution is to create single-use aliquots and store them at -80°C .[5][10][12] This strategy minimizes waste and, crucially, prevents the damaging effects of repeated freeze-thaw cycles.

Q4: What is the expected stability of an IRBP 1-20 stock solution at -80°C?

When properly aliquoted and stored in a stable -80°C freezer, an IRBP 1-20 stock solution can be considered stable for up to six months .[10][12][13] For storage at -20°C, this window shortens dramatically to approximately one month.[10][12][13] We do not recommend storing peptide solutions at 4°C for more than a few days.[5]

Q5: Why are repeated freeze-thaw cycles detrimental to the peptide solution?

Each freeze-thaw cycle exposes the peptide to significant physical stress. As the solution freezes, ice crystals form, which can physically damage the peptide's structure.[14] Furthermore, solutes become concentrated in the unfrozen liquid phase, leading to drastic shifts in pH and ionic strength, which can promote aggregation or chemical degradation.[15] To preserve the peptide's biological activity, it is imperative to avoid these cycles by using single-use aliquots.[5][16][17]

Q6: Which amino acids in the IRBP 1-20 sequence are particularly sensitive?

The IRBP 1-20 sequence (GPTHLFQPSLVLDMAKVLLD) contains a Methionine (M) residue. The sulfur-containing side chain of methionine is highly susceptible to oxidation, which can render the peptide biologically inactive.[5][9] This is why storing solutions under an inert gas like nitrogen or argon and minimizing air exposure is a good practice.[5] The two Aspartic Acid (D) residues can be prone to hydrolysis or isomerization over long periods, especially in non-neutral pH conditions.

Troubleshooting Guide

This section provides a logical, step-by-step approach to resolving common experimental issues.

Problem: My IRBP 1-20 peptide is not dissolving in sterile water.

This is a common issue stemming from the peptide's complex amino acid composition. Do not immediately discard the peptide. Follow this validated troubleshooting workflow:

cluster_0 start Start: Add sterile water to lyophilized peptide vortex 1. Vortex vigorously for 1-2 minutes start->vortex check1 Is peptide fully dissolved? vortex->check1 sonicate 2. Sonicate in a water bath for 5-10 minutes check1->sonicate No success Success: Peptide Dissolved. Proceed with experiment. check1->success Yes check2 Is peptide fully dissolved? sonicate->check2 solvent 3. Prepare a fresh aliquot using 10% Acetonitrile in water check2->solvent No check2->success Yes fail Issue persists. Contact Technical Support. solvent->fail

Caption: Troubleshooting workflow for IRBP 1-20 solubility issues.

Note: If using solvents like acetonitrile or adjusting pH, ensure the final solution is compatible with your downstream application (e.g., cell culture, animal injections).[10][11]

Problem: I observed precipitation in my stock solution after thawing from -80°C.

Precipitation after thawing suggests either that the peptide has aggregated or that its solubility limit was exceeded at the storage concentration.

  • Do Not Vortex or Heat: This can often worsen aggregation.

  • Centrifugation: Spin the tube at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitate.

  • Use the Supernatant: Carefully collect the supernatant for your experiment.

  • Crucial Caveat: The concentration of the peptide in the supernatant is now unknown and will be lower than the original concentration. This will impact the effective dose in your experiment. While usable for pilot studies, for critical experiments, the most reliable solution is to discard the aliquot and prepare a fresh stock solution.

Problem: My EAU induction experiments are inconsistent or failing.

Assuming other experimental parameters (mouse strain, adjuvant, etc.) are controlled, inconsistent EAU induction often points back to the peptide.[4][18] Use this checklist to diagnose the issue:

  • Peptide Age & Storage: Was the lyophilized peptide stored at -80°C and desiccated? How old is it?

  • Reconstitution: Was the peptide fully solubilized upon reconstitution? Any visible particulates?

  • Stock Solution Integrity: How old is the frozen stock solution? Has it been stored for longer than 6 months?[10]

  • Freeze-Thaw Cycles: Was the working solution taken from a stock that had been thawed previously? Even a single extra freeze-thaw cycle can compromise the peptide.[14][15]

If you answer "yes" to potential issues in any of these areas, the most scientifically sound approach is to synthesize or purchase a fresh batch of peptide and adhere strictly to the handling protocols outlined in this guide.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized IRBP 1-20 Peptide

This protocol ensures optimal dissolution while minimizing contamination and degradation risks.

cluster_0 A 1. Equilibrate vial to Room Temp (20-30 min) B 2. Add calculated volume of sterile, cold solvent A->B C 3. Vortex vigorously (1-2 min) B->C D 4. Visually confirm complete dissolution C->D E 5. Proceed immediately to Aliquoting (Protocol 2) D->E

Caption: Standard workflow for reconstituting lyophilized IRBP 1-20.

  • Equilibrate: Remove the vial of lyophilized peptide from the -80°C freezer. Allow it to sit on the bench for at least 20-30 minutes to reach room temperature. This crucial step prevents atmospheric moisture from condensing inside the cold vial upon opening.[5]

  • Solvent Addition: Briefly centrifuge the vial to ensure all powder is at the bottom. Using a sterile pipette tip, add the pre-calculated volume of your chosen solvent (e.g., sterile, nuclease-free water).

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Confirmation: Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is incomplete, refer to the Troubleshooting Guide.

  • Aliquot Immediately: Once dissolved, do not store the master stock. Proceed directly to the aliquoting protocol below.

Protocol 2: Aliquoting and Long-Term Storage of IRBP 1-20 Stock Solution

This protocol is designed to preserve the peptide's integrity for up to six months.

  • Calculate Aliquot Volume: Determine the volume needed for a single experiment. Your aliquot size should be tailored to this, ensuring one vial is used for one experiment.

  • Dispense: Carefully dispense the calculated volume into sterile, low-protein-binding microcentrifuge tubes.

  • Flash-Freeze: To minimize ice crystal damage, flash-freeze the aliquots. This can be done by placing the tubes in a dry ice/ethanol bath or in liquid nitrogen until fully frozen.[15]

  • Store: Immediately transfer the frozen aliquots to a designated box in a -80°C freezer.

  • Labeling: Ensure every aliquot is clearly labeled with the peptide name, concentration, and date of preparation.

Data Summary: Storage and Stability

ConditionTemperatureRecommended DurationKey Considerations
Lyophilized Powder -80°CSeveral Years[6][7]Optimal. Must be kept desiccated.
-20°C1-2 Years[10]Acceptable. Must be kept desiccated.
In Solution (Aliquoted) -80°CUp to 6 Months[10][12]Optimal for stock solutions. Avoid freeze-thaw cycles.
-20°CUp to 1 Month[10][12]Sub-optimal. Use only for short-term needs.
4°C< 1 Week[5]Not recommended. High risk of degradation.

References

  • GenScript. (n.d.). IRBP (1-20), human. Retrieved from [Link]

  • Chen, M., et al. (2020). Interphotoreceptor Retinoid-Binding Protein (IRBP) in Retinal Health and Disease. Frontiers in Cellular Neuroscience. Retrieved from [Link]

  • Zhang, M., et al. (2015). Complement anaphylatoxin receptors C3aR and C5aR are required in the pathogenesis of experimental autoimmune uveitis. Journal of Leukocyte Biology. Retrieved from [Link]

  • Tsuruyama, T., et al. (2022). Genetic Ablation of Nrf2 Exacerbates Neuroinflammation in Ocular Autoimmunity. International Journal of Molecular Sciences. Retrieved from [Link]

  • Copland, D. A., et al. (2021). Interphotoreceptor retinoid-binding protein (IRBP)-induced retinal vasculitis: A new model to study vascular inflammation in the retina. ResearchGate. Retrieved from [Link]

  • Avichezer, D., et al. (2000). Repertoire Analysis and New Pathogenic Epitopes of IRBP in C57BL/6 (H-2b) and IRBP-Deficient Mice. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • Mattapallil, M. J., et al. (2015). Characterization of a New Epitope of IRBP That Induces Moderate to Severe Uveoretinitis in Mice With H-2b Haplotype. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). IRBP (1-20) (human). Retrieved from [Link]

  • Mattapallil, M. J., et al. (2015). Characterization of a New Epitope of IRBP That Induces Moderate to Severe Uveoretinitis in Mice With H-2b Haplotype. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • Anderson, D. H., et al. (1987). Endocytosis and degradation of interstitial retinol-binding protein: differential capabilities of cells that border the interphotoreceptor matrix. Journal of Cell Biology. Retrieved from [Link]

  • Shapiro, A. B., et al. (2024). Does freeze thaw effect will have an impact on the peptide's stability? ResearchGate. Retrieved from [Link]

  • Jensen, C., et al. (2020). Evaluation of the Effects of Freeze-Thaw Cycles on the Stability of Diabetes-Related Metabolic Biomarkers in Plasma Samples. International Journal of Biomedical Laboratory Science. Retrieved from [Link]

  • Anaspec. (n.d.). IRBP, Interphotoreceptor Retinoid Binding Protein Fragment. Retrieved from [Link]

  • Jensen, C., et al. (2020). Evaluation of the effects of freeze-thaw cycles on the stability of diabetes-related metabolic biomarkers in plasma samples. UC Viden. Retrieved from [Link]

  • Bitesize Bio. (2022). Freeze-Thaw Cycles and Why We Shouldn't Do It. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • LifeTein. (n.d.). Peptide Handling Guide; Tips on Storage of Synthetic Peptides. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide ordering guide - TFA removal. Retrieved from [Link]

  • K-R, K., et al. (2013). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Biochemia Medica. Retrieved from [Link]

  • Horai, R., et al. (2010). Engagement of Toll-like receptor 2 enhances interleukin (IL)-17+ autoreactive T cell responses via p38 mitogen-activated protein kinase signalling in dendritic cells. Clinical & Experimental Immunology. Retrieved from [Link]

  • Zhang, L., et al. (2023). miR-223-3p promotes autoreactive Th17 cell responses in experimental autoimmune uveitis (EAU) by inhibiting FOXO3 expression. eScholarship, University of California. Retrieved from [Link]

Sources

Technical Support Center: Preventing Peptide Aggregation During IRBP 1-20 Reconstitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reconstitution of the human Interphotoreceptor Retinoid-Binding Protein fragment 1-20 (IRBP 1-20). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical peptide in their experimental autoimmune uveitis (EAU) models and other research applications. The unique properties of IRBP 1-20 can present challenges during reconstitution, primarily the risk of aggregation, which can significantly impact experimental outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure successful and consistent solubilization of IRBP 1-20.

Understanding the Challenge: Why IRBP 1-20 is Prone to Aggregation

The human IRBP 1-20 peptide, with the sequence Gly-Pro-Thr-His-Leu-Phe-Gln-Pro-Ser-Leu-Val-Leu-Asp-Met-Ala-Lys-Val-Leu-Leu-Asp, possesses characteristics that make it susceptible to aggregation. A primary contributor is its hydrophobic nature, stemming from a high proportion of hydrophobic amino acid residues. These residues tend to interact with each other in aqueous environments to minimize contact with water, leading to the formation of insoluble aggregates.

Furthermore, the peptide's overall charge is influenced by the pH of the solvent. At its isoelectric point (pI), the pH at which the net charge is zero, a peptide is often least soluble and most prone to aggregation. Understanding these intrinsic properties is the first step in developing an effective reconstitution strategy.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues encountered during the reconstitution of IRBP 1-20.

Q1: My IRBP 1-20 peptide won't dissolve in water. What should I do?

A1: Initial Steps and Causality

While some suppliers state that IRBP 1-20 is soluble in water, this is often at low concentrations and can be challenging. If you encounter insolubility, it is likely due to the peptide's hydrophobicity.

Troubleshooting Protocol:

  • Initial Solvent Choice: For hydrophobic peptides like IRBP 1-20, it is recommended to first use a small amount of an organic solvent to break the hydrophobic interactions. Dimethyl sulfoxide (DMSO) is a common choice due to its effectiveness and relatively low toxicity in many biological systems.

  • Step-wise Dilution:

    • Add a small volume of 100% DMSO to the lyophilized peptide.

    • Gently vortex or pipette to ensure the peptide is fully dissolved.

    • Gradually add your aqueous buffer (e.g., sterile water or PBS) to the desired final concentration while vortexing. This gradual dilution helps prevent the peptide from crashing out of solution.

Q2: I've dissolved the peptide in DMSO, but it precipitates when I add my aqueous buffer. How can I prevent this?

A2: Addressing Precipitation and the Role of pH

Precipitation upon addition of an aqueous buffer is a classic sign of a hydrophobic peptide exceeding its solubility limit in the final solvent mixture. The pH of the final solution can also play a critical role.

Troubleshooting Protocol:

  • pH Adjustment: The IRBP 1-20 peptide has two acidic residues (Aspartic Acid) and one basic residue (Lysine), along with the N-terminal amino group and C-terminal carboxyl group. To increase its net charge and improve solubility, you can adjust the pH.

    • For acidic peptides: Reconstituting in a slightly basic buffer (e.g., PBS at pH > 7.4) can increase the net negative charge and enhance solubility. One supplier suggests adjusting the pH to 9 with ammonium hydroxide for aqueous solutions.

    • For basic peptides: Using a slightly acidic buffer can increase the net positive charge.

  • Solubility Testing: Before committing your entire sample, perform a small-scale solubility test. Dissolve a small, known amount of the peptide in DMSO and then titrate in your aqueous buffer to determine the maximum achievable concentration without precipitation.

Q3: Can I use sonication to help dissolve my IRBP 1-20 peptide?

A3: The Utility and Cautions of Sonication

Sonication can be a valuable tool for dissolving peptides by providing the energy to break up aggregates. However, it must be used judiciously.

Expert Insights:

  • Benefits: Sonication can disrupt secondary structures and hydrophobic interactions that lead to aggregation.

  • Risks: Excessive sonication can generate heat, which may lead to peptide degradation. It can also, in some cases, induce aggregation if not properly controlled.

Recommended Sonication Protocol:

  • Use a bath sonicator for gentle and even energy distribution.

  • Sonicate in short bursts (e.g., 10-15 seconds) followed by a cooling period on ice to prevent overheating.

  • Visually inspect the solution for clarity after each sonication cycle.

Q4: My reconstituted IRBP 1-20 solution appears cloudy. Is it still usable?

A4: Identifying and Addressing Aggregation

A cloudy or hazy solution is a strong indicator of peptide aggregation. Using an aggregated peptide solution can lead to inconsistent and unreliable experimental results, including altered immune responses in EAU models.

Troubleshooting and Verification:

  • Visual Inspection: A properly solubilized peptide solution should be clear and free of visible particulates.

  • Filtration: If you suspect aggregation, you can try to filter the solution through a low-protein-binding 0.22 µm syringe filter. However, be aware that this will remove insoluble aggregates and therefore lower the effective concentration of your peptide.

  • Re-solubilization: If the entire solution is cloudy, it is best to start over with a fresh aliquot of lyophilized peptide and a modified reconstitution protocol based on the suggestions above.

Q5: What is the best way to store my reconstituted IRBP 1-20 stock solution?

A5: Ensuring Long-Term Stability

Proper storage is crucial to maintain the integrity of your reconstituted peptide.

Storage Recommendations:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can promote aggregation and degradation, aliquot your stock solution into single-use volumes.

  • Temperature: Store aliquots at -20°C or -80°C for long-term stability.

  • Solvent Considerations: If dissolved in DMSO, be aware that it will freeze at a higher temperature than aqueous solutions.

Experimental Protocols and Data

Recommended Reconstitution Protocol for IRBP 1-20

This protocol is designed to minimize aggregation and ensure a clear, usable peptide solution.

Materials:

  • Lyophilized IRBP 1-20 peptide

  • High-purity DMSO

  • Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS)

  • Low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator (optional)

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized peptide vial to come to room temperature before opening to prevent condensation.

  • Initial Dissolution in Organic Solvent:

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Add the required volume of 100% DMSO to achieve a concentrated stock solution (e.g., 10-20 mg/mL).

    • Vortex gently until the peptide is completely dissolved. The solution should be clear.

  • Aqueous Dilution:

    • While vortexing at a moderate speed, slowly add the sterile water or buffer to the DMSO stock solution to reach your desired final concentration.

  • Optional Sonication:

    • If any cloudiness or particulates appear, sonicate the solution in a bath sonicator for short intervals (10-15 seconds) on ice.

  • Final Inspection and Storage:

    • Visually confirm that the final solution is clear.

    • Aliquot the solution into single-use volumes and store at -20°C or -80°C.

Data Presentation: Solvent Selection Guide

The choice of solvent is critical for successful reconstitution. This table provides a summary of common solvents and their applications for IRBP 1-20.

SolventApplicationConsiderations
Sterile Water Can be used for low concentrations, but may be challenging.Hydrophobicity of IRBP 1-20 can lead to insolubility.
DMSO Recommended as the initial solvent to dissolve the lyophilized peptide.Use high-purity, anhydrous DMSO. May have effects in some biological assays.
PBS (pH 7.4) Common aqueous buffer for dilution.Ensure the final DMSO concentration is compatible with your experiment.
Aqueous Acetic Acid (10%) Can be used for basic peptides to increase solubility.May not be optimal for IRBP 1-20 and can alter the final pH.
Aqueous Ammonium Hydroxide (0.1%) Can be used for acidic peptides to increase solubility.One supplier suggests adjusting to pH 9 for aqueous solutions.

Visualizing the Reconstitution Workflow

Decision Tree for IRBP 1-20 Reconstitution

This diagram outlines the logical steps for troubleshooting IRBP 1-20 solubilization.

G start Start: Lyophilized IRBP 1-20 dissolve_dmso Dissolve in 100% DMSO start->dissolve_dmso add_aqueous Slowly add aqueous buffer dissolve_dmso->add_aqueous is_clear Is the solution clear? add_aqueous->is_clear sonicate Sonicate in short bursts on ice is_clear->sonicate No success Success: Aliquot and Store is_clear->success Yes is_clear2 Is the solution clear now? sonicate->is_clear2 is_clear2->success Yes fail Failure: Re-evaluate protocol (e.g., pH, concentration) is_clear2->fail No

Caption: Decision-making workflow for reconstituting IRBP 1-20.

Factors Influencing IRBP 1-20 Aggregation

This diagram illustrates the key factors that contribute to peptide aggregation.

G aggregation IRBP 1-20 Aggregation hydrophobicity High Hydrophobicity hydrophobicity->aggregation ph pH near Isoelectric Point ph->aggregation concentration High Peptide Concentration concentration->aggregation solvent Inappropriate Solvent solvent->aggregation temp Temperature Fluctuations (Freeze-Thaw) temp->aggregation

Caption: Key contributors to IRBP 1-20 peptide aggregation.

References

  • IRBP (1-20) (human). Isca Biochemicals. [Link]

  • IRBP (1-20) (human, rat)

minimizing control group background in IRBP 1-20 EAU models

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Minimizing Control Group Background

Welcome to the technical support center for the Interphotoreceptor Retinoid-Binding Protein (IRBP) 1-20 Experimental Autoimmune Uveitis (EAU) model. As a Senior Application Scientist, I've designed this guide to address one of the most common challenges in this model: managing and minimizing inflammatory background in control animals. A clean, low-background control group is the bedrock of a robust and interpretable study. This resource provides in-depth troubleshooting, validated protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding control groups in the IRBP 1-20 EAU model.

Q1: Why are my control mice (adjuvant-only) showing signs of uveitis?

This is a critical issue known as "adjuvant-induced inflammation." The components used to induce EAU, Complete Freund's Adjuvant (CFA) and Pertussis Toxin (PTX), are powerful immunostimulants. CFA contains heat-killed Mycobacterium tuberculosis, which activates innate immune cells through pattern recognition receptors, leading to a systemic inflammatory state.[1][2] In some cases, this systemic inflammation can manifest as low-grade cellular infiltration in the eye, mimicking mild EAU. PTX further exacerbates this by disrupting lymphocyte trafficking and promoting a pro-inflammatory environment.[1]

Q2: What is an acceptable clinical or histological score for a control group?

Ideally, control animals should have a clinical and histological score of zero.[3][4] However, due to the potent nature of the adjuvants, it is not uncommon to see minimal background. A mean clinical score below 0.5 and histological scores indicating only very mild, non-destructive cellular infiltrate (e.g., a score of 0.5) might be considered acceptable, provided it is significantly lower than the EAU-induced group.[5] Anything higher warrants a thorough investigation of your protocol and reagents.

Q3: Can I use naive, untreated mice as my only control group?

No, this is not sufficient. A key principle of experimental design is to isolate the variable of interest. In this case, the variable is the IRBP 1-20 peptide. Your primary control group must account for the inflammatory effects of the immunization vehicle (CFA and PTX). Therefore, a control group receiving CFA and PTX without the IRBP peptide is essential for valid data interpretation.

Q4: How can I be sure the inflammation I see in my experimental group is antigen-specific EAU and not just enhanced adjuvant-induced inflammation?

This is the central question. The difference in disease severity between your IRBP-immunized group and your adjuvant-only control group represents the antigen-specific autoimmune response. A large, statistically significant window between these two groups is the goal. If the background in the control group is too high, this window narrows, making it difficult to assess the true efficacy of a therapeutic agent.

Troubleshooting Guide: High Background in Control Groups

If your control group exhibits unacceptable levels of inflammation, use this guide to diagnose and resolve the issue.

Problem 1: High Clinical and/or Histological Scores in Adjuvant-Only Controls

Causality: The most likely culprit is an overactive systemic inflammatory response to the adjuvants. This can be due to reagent quality, procedural inconsistencies, or the specific mouse strain used.

Diagnostic Workflow:

start High Control Background Detected reagent Step 1: Verify Reagents start->reagent reagent_q1 Is CFA from a reputable source? Is PTX dose correct? reagent->reagent_q1 protocol Step 2: Review Protocol protocol_q1 Is emulsion stable? (No separation) protocol->protocol_q1 strain Step 3: Evaluate Mouse Strain strain_q1 Are you using a highly susceptible strain (e.g., B10.RIII)? strain->strain_q1 reagent_q1->protocol Yes reagent_sol Solution: - Purchase new, low-endotoxin reagents. - Titrate PTX dose. reagent_q1->reagent_sol No protocol_q1->strain Yes protocol_sol Solution: - Re-prepare emulsion using validated protocol. protocol_q1->protocol_sol No strain_sol Solution: - Consider a less sensitive strain (e.g., C57BL/6J). - Be aware of higher intrinsic background. strain_q1->strain_sol Yes

Caption: Troubleshooting workflow for high background in control mice.

Detailed Solutions:

  • Reagent Quality Control:

    • CFA: Ensure your CFA, containing Mycobacterium tuberculosis H37RA, is from a reputable vendor and stored correctly. Batch-to-batch variability can exist.

    • Pertussis Toxin (PTX): The dose of PTX is critical. While necessary to facilitate T-cell entry into the retina, too high a dose can cause systemic toxicity and non-specific inflammation. An optimal dose for C57BL/6 mice is often around 1,000 ng per mouse.[6] If you observe signs of toxicity (weight loss, ruffled fur) or high control scores, perform a dose-titration study (e.g., 500 ng, 1000 ng, 1500 ng).

    • Endotoxin: All reagents, including saline/PBS used for dilutions, should be sterile and low in endotoxin. Endotoxin (LPS) is a potent inflammatory stimulus and a common contaminant.

  • Immunization Protocol Adherence:

    • Emulsion Stability: The water-in-oil emulsion of IRBP/CFA is crucial for a sustained release of the antigen and proper immune stimulation. An unstable emulsion (one that separates) can lead to a bolus release of adjuvants, causing excessive systemic inflammation. See the detailed protocol below for preparing a stable emulsion.[6][7]

    • Injection Technique: Subcutaneous injections should be administered carefully to avoid intravenous or intraperitoneal injection, which can alter the immune response.

  • Mouse Strain Considerations:

    • Genetic Susceptibility: Different mouse strains have varying susceptibility to EAU and to the adjuvants themselves.[8][9] B10.RIII mice are highly susceptible to EAU and may also show a stronger reaction to CFA/PTX. C57BL/6 mice are also susceptible but may exhibit a more controlled response.[8][9] Be aware of the known characteristics of your chosen strain.

    • Microbiota: The gut microbiome significantly influences susceptibility to EAU.[10] High variability between cages could be linked to differences in microbiota. Co-housing animals before the experiment can help normalize this factor.

Problem 2: High Variability Between Control Animals

Causality: Inconsistent procedural execution or inherent biological differences between animals are the primary drivers of variability.

Solutions:

  • Standardize Everything: Ensure every animal is treated identically. This includes the volume of injection, location of injection, and handling stress. Have a single, well-trained individual perform all immunizations if possible.

  • Normalize Microbiota: As mentioned, the microbiome is a key variable.[10] Procure animals from a reliable vendor and allow for a proper acclimation period (at least one week) in your facility before starting the experiment.

  • Blinded Scoring: All clinical and histological scoring must be performed by an observer blinded to the experimental groups to eliminate unconscious bias.[3][4]

Validated Experimental Protocols

Adherence to validated protocols is the best way to ensure reproducibility and minimize background.

Protocol 1: Preparation of IRBP 1-20/CFA Emulsion

This protocol is optimized for inducing EAU in C57BL/6 mice.[6][11]

  • Reagent Preparation:

    • Dissolve IRBP 1-20 peptide (sequence: GPTHLFQPSLVLDMAKVLLD) in sterile PBS to a final concentration of 5 mg/mL.

    • Thoroughly vortex the CFA vial to ensure the Mycobacterium tuberculosis is evenly suspended.

  • Emulsification (Syringe Extrusion Method):

    • Using a sterile glass Luer-lock syringe, draw up 100 µL of the IRBP 1-20 solution.

    • Using a separate sterile glass Luer-lock syringe, draw up 100 µL of CFA.

    • Connect the two syringes using a Luer-lock emulsifying needle or a three-way stopcock.

    • Forcefully pass the mixture back and forth between the syringes for at least 10 minutes. The mixture will become thick, white, and creamy.

  • Stability Check:

    • Dispense a small drop of the emulsion onto the surface of a beaker of cold water.

    • A stable emulsion will hold its shape as a single, cohesive drop. If the drop disperses or releases oil, the emulsion is unstable and you must continue mixing.

  • Administration:

    • Keep the emulsion on ice to maintain stability until injection.

    • For the adjuvant-only control group, prepare an identical emulsion using PBS instead of the IRBP 1-20 solution.

Protocol 2: Immunization and EAU Induction
  • Animal Details: Use 6-8 week old female C57BL/6 mice.[7]

  • Immunization:

    • On Day 0, inject 200 µL of the stable emulsion subcutaneously, distributed over two sites on the flank.

    • Concurrently, administer a single intraperitoneal (i.p.) injection of 100 µL of PTX solution (e.g., 1,000 ng in sterile PBS).[6]

  • Monitoring:

    • Begin clinical scoring around day 7 post-immunization and continue 2-3 times per week.[6]

    • The peak of disease is typically between days 18-22.[6]

Data Presentation and Interpretation

Clear data presentation is essential for evaluating your model's performance.

Table 1: Standard Clinical Scoring System for EAU

This system provides a standardized method for in-life disease assessment.[3][4]

ScoreOptic DiscRetinal VesselsRetinal Tissue/Choroid
0 NormalNormal caliber, no cuffingNormal
0.5 Minimal inflammation/swellingMild vessel dilationMinimal inflammatory lesions
1 Mild optic disc swelling/inflammationMild vasculitis/cuffingSeveral small, discrete lesions
2 Moderate optic disc swellingModerate vasculitis/cuffingMultiple lesions, some coalescing
3 Severe optic disc swelling/hemorrhageSevere vasculitis, vessel occlusionExtensive lesions, retinal folds
4 Optic nerve atrophy, severe damageWidespread vessel damageRetinal detachment, severe tissue destruction

Table 2: Standard Histological Scoring System for EAU

Histology provides the definitive endpoint assessment of inflammation and tissue damage.[5]

ScoreDescription of Infiltrate and Structural Damage
0 No inflammatory cells or tissue damage.
0.5 Mild inflammatory cell infiltration in choroid, ciliary body, or retina, with no structural damage.
1 Mild to moderate cellular infiltration, minimal photoreceptor damage or retinal folds.
2 Moderate cellular infiltration, some granuloma formation, and definite photoreceptor damage.
3 Extensive cellular infiltration, multiple granulomas, extensive photoreceptor damage, and retinal folds.
4 Diffuse infiltration, complete destruction of photoreceptor layers, and retinal detachment.

Interpreting Your Results:

The key to a successful study is a clear separation between the control and experimental groups.

cluster_0 Ideal Outcome cluster_1 Problematic Outcome ideal_ctrl Control Group (Mean Score: <0.5) ideal_eau EAU Group (Mean Score: 2.5-3.5) ideal_ctrl->ideal_eau Large, significant difference (p < 0.001) prob_ctrl Control Group (Mean Score: >1.5) prob_eau EAU Group (Mean Score: 2.5-3.5) prob_ctrl->prob_eau Small, non-significant difference

Caption: Comparison of ideal vs. problematic experimental outcomes.

By implementing these best practices, troubleshooting effectively, and adhering to validated protocols, you can significantly reduce the background inflammation in your control groups, leading to more reliable and reproducible data in your IRBP 1-20 EAU studies.

References

  • ResearchGate. (2025). Mouse Models of Experimental Autoimmune Uveitis: Comparative Analysis of Adjuvant-Induced vs Spontaneous Models of Uveitis. Available from: [Link]

  • Horai, R., Zárate-Bladés, C. R., Dill, C., Zúñiga, L. A., Lopes, J. B., & Caspi, R. R. (2015). The Microbiota Determines Susceptibility to Experimental Autoimmune Uveoretinitis. The Journal of Immunology, 195(4), 1314–1321. Available from: [Link]

  • Jiang, G., Ke, Y., Sun, D., Wang, S., Li, X., & Kaplan, H. J. (2019). Combination of αCD4 antibody and retinal antigen injection induces long-term disease control in autoimmune uveitis. Journal of Autoimmunity, 102, 126–135. Available from: [Link]

  • ResearchGate. (n.d.). Different methods for emulsification in EAU induction. Available from: [Link]

  • Caspi, R. R. (2010). Understanding Autoimmune Uveitis through Animal Models: The Friedenwald Lecture. Investigative Ophthalmology & Visual Science, 51(11), 5460–5472. Available from: [Link]

  • Li, J., He, S., Zhang, M., Chen, Y., Li, Y., Wen, Y., Liu, Y., & Kijlstra, A. (2022). Optimization of determinant factors associated with the efficiency of experimental autoimmune uveitis induction in C57BL/6 mice. Annals of Translational Medicine, 10(23), 1298. Available from: [Link]

  • Vokaer, B., Van den Brûle, S., Lemaitre, P., Stordeur, P., Goldman, M., & Le Moine, A. (2014). P2Y2R Deficiency Attenuates Experimental Autoimmune Uveitis Development. PLOS ONE, 9(4), e94831. Available from: [Link]

  • Suh, D. H., Kim, J. H., Kim, H., & Lee, S. C. (2011). Regulation of Interphotoreceptor Retinoid-Binding Protein (IRBP)-Specific Th1 and Th17 Cells in Anterior Chamber-Associated Immune Deviation (ACAID). Investigative Ophthalmology & Visual Science, 52(7), 4485–4492. Available from: [Link]

  • O'Rourke, J., He, S., & Streilein, J. W. (2009). In vitro-Generated Tolerogenic Antigen Presenting Cells Suppress Ongoing Experimental Autoimmune Uveoretinitis. Investigative Ophthalmology & Visual Science, 50(13), 2961. Available from: [Link]

  • Sun, M., Hu, B., Li, Z., Blackshear, P. J., & Gery, I. (2021). Regulated Tristetraprolin Overexpression Dampens the Development and Pathogenesis of Experimental Autoimmune Uveitis. Frontiers in Immunology, 12, 629606. Available from: [Link]

  • Jiang, G., Ke, Y., Sun, D., Han, G., & Kaplan, H. J. (2018). Induction of antigen-specific Treg cells in treating autoimmune uveitis via bystander suppressive pathways without compromising anti-tumor immunity. Cellular Immunology, 332, 126–132. Available from: [Link]

  • Fernando, N., D'Souza, C., & Samarawickrama, C. (2023). Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice. Journal of Clinical Medicine, 12(14), 4814. Available from: [Link]

  • Agarwal, R. K., & Caspi, R. R. (2004). Rodent models of experimental autoimmune uveitis. Methods in Molecular Medicine, 102, 395–419. Available from: [Link]

  • Gupta, A., Kumar, A., & Singh, V. (2016). Experimental autoimmune uveitis and other animal models of uveitis: An update. Indian Journal of Ophthalmology, 64(12), 885–892. Available from: [Link]

  • Li, Y., Liu, Y., & Liu, X. (2022). The role of inflammation in autoimmune disease: a therapeutic target. Journal of Inflammation Research, 15, 483–500. Available from: [Link]

  • Merck Veterinary Manual. (n.d.). Pathophysiology of Inflammation in Animals. Available from: [Link]

  • Bouguermouh, S., Boulay, G., & Chemtob, S. (2017). Immunotherapeutic strategies in autoimmune uveitis. Journal of Neuroinflammation, 14(1), 21. Available from: [Link]

  • ResearchGate. (2025). Anti-inflammatory effects of ozonated water in an experimental mouse model. Available from: [Link]

  • ResearchGate. (n.d.). Clinical and histological scoring of EAU in model mice after adoptive transfer of DCs from ω-3 LCPUFA–fed mice. Available from: [Link]

  • Liu, M., Liu, T., & Huang, Y. (2023). From Dysbiosis to Disease: The Microbiome's Influence on Uveitis Pathogenesis. Journal of Clinical Medicine, 12(13), 4410. Available from: [Link]

  • Headland, S. E., & Norling, L. V. (2015). Resolution of Inflammation: What Controls Its Onset? Frontiers in Immunology, 6, 163. Available from: [Link]

  • Andersen, J. B., Laursen, M. A., & Heegaard, S. (2024). Effect of intravitreal injection of anti-interleukin (IL)-6 antibody in experimental autoimmune uveitis in mice. Graefe's Archive for Clinical and Experimental Ophthalmology, 262(1), 221–228. Available from: [Link]

  • Larson, A. A., Pardo, J. V., & Vaught, J. L. (1987). Pain threshold changes in adjuvant-induced inflammation: a possible model of chronic pain in the mouse. Pain, 29(1), 53–63. Available from: [Link]

  • Fernando, N., D'Souza, C., & Samarawickrama, C. (2023). Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice. Journal of Clinical Medicine, 12(14), 4814. Available from: [Link]

Sources

effect of mouse age on susceptibility to IRBP 1-20 induced uveitis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Autoimmune Uveitis Model Optimization Center. Status: Online | Ticket ID: EAU-IRBP-AGE-001

Subject: Technical Advisory on Mouse Age Effects in IRBP 1-20 Induced Uveitis Assigned Scientist: Senior Application Specialist, In Vivo Pharmacology

Part 1: The Core Directive – The "Age Paradox" in EAU

You have inquired about the effect of mouse age on susceptibility to Experimental Autoimmune Uveitis (EAU) induced by the IRBP 1-20 peptide in C57BL/6 mice.

The Short Answer: For reproducible, acute disease suitable for screening anti-inflammatory compounds, 6–12 weeks is the mandatory window. Deviating from this introduces a critical variable known as the "Immunosenescence Paradox."

The Technical Deep Dive: Unlike many infectious models where older animals are simply "weaker," the EAU model undergoes a qualitative shift as the host ages.

  • The "Goldilocks" Zone (6–12 Weeks):

    • Phenotype: Acute, monophasic inflammation.

    • Mechanism: Robust thymic output provides a high frequency of naive T cells (Tn) capable of being primed by the IRBP 1-20 epitope.

    • Utility: Ideal for testing prophylactic drugs or upstream cytokine blockers (e.g., anti-IL-17, anti-TNF).

  • The Aged Phenotype (>6 Months):

    • Phenotype: Delayed onset, lower peak severity, but chronic persistence .[1]

    • Mechanism:

      • Thymic Involution: Reduced naive T cell output makes initial priming harder (lower incidence).

      • Macrophage Dysfunction: Aged macrophages fail to induce peripheral Regulatory T cells (pTregs).[1] In young mice, pTregs resolve the inflammation. In old mice, this resolution phase fails, leading to smoldering, chronic retinal damage.

    • Utility: This is actually a superior model for testing resolution-promoting drugs or therapies for chronic posterior uveitis, but it is terrible for standard efficacy screening due to high variability.

Part 2: Troubleshooting & FAQs

Ticket #1: "My 20-week-old mice have highly variable disease scores compared to my 8-week-old controls. Why?"

Diagnosis: You are observing the transition from "Acute" to "Chronic" susceptibility.[2] Root Cause:

  • T-Cell Repertoire: At 20 weeks, the naive T-cell pool is shrinking. IRBP 1-20 is a "cryptic" epitope; it requires a robust naive repertoire to find enough specific clones to expand.

  • BRB Integrity: The Blood-Retinal Barrier (BRB) in older mice is naturally leakier, which might suggest higher susceptibility, but this is counteracted by the weaker T-cell priming. This "push-pull" creates noise in your data.

Action Plan:

  • Strict Age-Matching: Never mix mice >12 weeks with mice <10 weeks in the same study.

  • Sub-grouping: If you must use older mice, increase your n number by 30% to account for non-responders.

Ticket #2: "I am using the standard Caspi protocol, but my incidence is under 80%."

Diagnosis: This is rarely an age issue (if mice are young) and usually an Emulsion Stability issue. The "Drop Test" Validation: Before injecting a single mouse, pipette one drop of your IRBP/CFA emulsion onto the surface of a beaker of water.

  • Pass: The drop remains a tight, white sphere floating on the surface.

  • Fail: The drop disperses, creates a "milky" cloud, or sinks. Do not inject. Re-emulsify.

Ticket #3: "Can I use retired breeders (>6 months) to save money?"

Verdict: ABSOLUTELY NOT for standard drug screening. Reasoning: Retired breeders have high levels of background inflammation (inflammaging) and stress-induced corticosterone levels that can suppress the specific autoimmune response while increasing non-specific background noise. You will likely see a "delayed onset" phenotype that messes up your dosing schedule.

Part 3: Comparative Data & Visualization

Table 1: The Impact of Age on EAU Phenotype (C57BL/6)
FeatureYoung (6–12 Weeks)Aged (>6 Months)
Disease Onset Day 9–12 post-immunizationDelayed (Day 14–20+)
Peak Inflammation Day 18–21Lower amplitude, flattened peak
Resolution Rapid (By Day 28–35)Failed Resolution (Chronic)
Dominant Mechanism Th1/Th17 effector driveMacrophage dysfunction / Treg failure
Primary Use Case Anti-inflammatory efficacyPro-resolution / Neuroprotection
Diagram 1: The Immunological Mechanism of Age-Dependent EAU

This diagram illustrates why young mice resolve disease while older mice develop chronic pathology.

AgeDependentEAU cluster_young Young Host (6-12 wks) cluster_old Aged Host (>6 mos) Y_Macro Young Macrophages Y_Treg Robust pTreg Induction Y_Macro->Y_Treg Effective Antigen Presentation Y_Outcome Disease Resolution (Monophasic) Y_Treg->Y_Outcome Suppresses Effectors O_Macro Aged Macrophages (Senescent) O_Treg Failed Treg Induction O_Macro->O_Treg Impaired Signaling O_Outcome Chronic Inflammation (Persistent Damage) O_Treg->O_Outcome Unchecked Inflammation IRBP IRBP 1-20 Immunization Th17 Th1/Th17 Effector Expansion IRBP->Th17 Priming Th17->Y_Macro Infiltrates Retina Th17->O_Macro Infiltrates Retina

Caption: Figure 1: The Resolution Failure Pathway. In young mice, macrophages successfully induce regulatory T cells (pTregs) to resolve uveitis. In aged mice, macrophage immunosenescence prevents Treg induction, leading to chronic disease.[1]

Part 4: Standardized Protocol (IRBP 1-20)

To minimize age-related variability, adhere to this "Self-Validating" workflow.

1. Reagents:

  • Antigen: Human IRBP peptide 1-20 (Sequence: GPTHLFQPSLVLDMAKVLLD).[3]

  • Adjuvant: Complete Freund’s Adjuvant (CFA) containing M. tuberculosis H37Ra (Target concentration: 2.5 mg/mL).

  • Co-Adjuvant: Pertussis Toxin (PTX).[4][5]

2. The Critical Workflow:

ProtocolWorkflow Start Start: C57BL/6 Females (Age 8-10 Weeks) Step1 Emulsification IRBP 1-20 + CFA (1:1) Sonicate or Syringe Extrude Start->Step1 Check1 QC: The Drop Test (Must float intact on water) Step1->Check1 Check1->Step1 Fail (Re-emulsify) Step2 Day 0: Injection 200µg Peptide/mouse (s.c.) + 0.5-1.0µg PTX (i.p.) Check1->Step2 Pass Step3 Day 2: PTX Boost Repeat PTX (i.p.) Step2->Step3 Readout Day 14-21: Peak Disease Fundoscopy & Histology Step3->Readout

Caption: Figure 2: Validated Induction Workflow. Note the critical Quality Control (QC) step at the emulsion stage. Failure here is the #1 cause of low incidence, often mistaken for age-related resistance.

References

  • Caspi, R. R. (2012). Rodent Models of Experimental Autoimmune Uveitis.[6] Methods in Molecular Biology. (Establishes the standard 6-12 week window for C57BL/6).

  • Chen, W., et al. (2022). Optimization of determinant factors associated with the efficiency of experimental autoimmune uveitis induction in C57BL/6 mice.[4] Annals of Translational Medicine. (Details the IRBP 1-20 peptide optimization and PTX dosing).

  • Kezic, J., et al. (2026/Preprint). Macrophage immunosenescence prolongs intraocular inflammation in aged mice via impaired induction of regulatory T cells. bioRxiv.[1][5] (Key paper describing the "Acute vs. Chronic" paradox in aged mice).

  • Mattapallil, M. J., et al. (2015). The IRBP 1-20 peptide induces EAU in C57BL/6 mice by bypassing the requirement for processing. Investigative Ophthalmology & Visual Science.

End of Technical Advisory. For further assistance with protocol calibration, please contact the In Vivo Pharmacology Core.

Sources

Validation & Comparative

Technical Comparison: IRBP 1-20 vs. IRBP 161-180 for EAU Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of ocular autoimmunity, the choice between IRBP 1-20 and IRBP 161-180 is not merely a choice of peptide; it is a choice of disease phenotype and MHC restriction .

  • IRBP 1-20 (GPTHLFQPSLVLDMAKVLLD) is the standard epitope for C57BL/6 mice (MHC H-2ᵇ).[1] It induces a chronic, non-resolving posterior uveitis that mimics the recurrent nature of human disease.

  • IRBP 161-180 (SGIPYIISYLHPGNTILHVD) is the immunodominant epitope for B10.RIII mice (MHC H-2ʳ).[1][2] It induces an acute, fulminant, and monophasic pan-uveitis that resolves spontaneously.

This guide dissects the immunological mechanisms, disease kinetics, and specific protocols for both, enabling you to select the model that aligns with your therapeutic mechanism of action (MoA).

Part 1: Mechanistic Basis & MHC Restriction

The efficacy of EAU induction relies on the affinity of the peptide for the Class II MHC molecule of the host strain. You cannot interchange these peptides effectively between strains.

FeatureIRBP 1-20 (Human)IRBP 161-180 (Human)
Target Strain C57BL/6 (and other H-2ᵇ strains)B10.RIII (H-2ʳ)
MHC Restriction I-AᵇI-Aʳ (High Affinity)
Immunogenicity Moderate.[1][3][4][5] Requires Pertussis Toxin (PTX) to breach the Blood-Retinal Barrier (BRB).High/Super-Ag.[1][6][7] Can induce disease without PTX (though PTX synchronizes onset).
Pathology Chronic/Recurrent: Focal retinal infiltrates, vasculitis, granuloma formation.Acute/Fulminant: Massive pan-uveitis, retinal detachment, photoreceptor destruction.
T-Cell Profile Mixed Th1/Th17 response.[4][8]Dominant Th1/Th17 response; rapid expansion.
Immunological Workflow Visualization

The following diagram illustrates the parallel pathways of induction for both models.

EAU_Pathways cluster_0 Induction Phase cluster_1 Effector Phase cluster_2 Disease Phenotype Ag_B6 IRBP 1-20 (C57BL/6) APC Dendritic Cell (Ag Presentation) Ag_B6->APC MHC-b Binding Ag_RIII IRBP 161-180 (B10.RIII) Ag_RIII->APC MHC-r Binding Th_Cells CD4+ T-Cell Expansion (Th1 & Th17) APC->Th_Cells Priming in LN BRB Blood-Retinal Barrier (Breach) Th_Cells->BRB Migration to Eye Chronic Chronic Inflammation (Slow Onset, Long Duration) BRB->Chronic If C57BL/6 (1-20) Acute Acute Pan-Uveitis (Rapid Onset, Resolution) BRB->Acute If B10.RIII (161-180)

Figure 1: Comparative Immunological Workflow. Note the divergence in disease phenotype despite similar effector cell types.

Part 2: Comparative Disease Kinetics

Understanding the timing is critical for dosing schedules. If you are testing a drug that inhibits resolution, you must use B10.RIII. If you are testing a drug for long-term maintenance, use C57BL/6.

Timeline Visualization

Disease_Timeline Day0 Day 0: Immunization Day7 Day 7-10: Onset (R16) Day0->Day7 Incubation Day14 Day 14: Peak (R16) Onset (1-20) Day7->Day14 R16 Explosion Day21 Day 21: Resolution (R16) Peak (1-20) Day14->Day21 R16 Resolves / 1-20 Peaks Day28 Day 28+: Normal (R16) Chronic (1-20) Day21->Day28 Divergence

Figure 2: Disease Kinetics Timeline. B10.RIII (Red/R16) peaks early and resolves. C57BL/6 (Blue/1-20) starts later and persists.

Part 3: Detailed Experimental Protocols

Scientific Integrity Note: The success of EAU depends heavily on the adjuvant quality. You must use Mycobacterium tuberculosis strain H37Ra enriched Complete Freund's Adjuvant (CFA).[9][10] Standard CFA is often insufficient.

Protocol A: Chronic Model (C57BL/6 with IRBP 1-20)[11][12]
  • Objective: Establish long-term posterior uveitis.

  • Reagents:

    • IRBP 1-20 Peptide (human): GPTHLFQPSLVLDMAKVLLD (>95% purity).

    • CFA enriched with M. tuberculosis H37Ra to 2.5 mg/mL .[9][10]

    • Pertussis Toxin (PTX).[11]

Step-by-Step:

  • Emulsification: Dissolve IRBP 1-20 in PBS (2 mg/mL). Mix 1:1 with enriched CFA (Final peptide conc: 1 mg/mL; Final M.tb conc: 1.25 mg/mL). Emulsify until a drop does not disperse in water.

  • Induction (Day 0): Inject 200 µL of emulsion subcutaneously (s.c.) distributed over the base of the tail and flanks. (Total peptide dose: 200-300 µg ).

  • Adjuvant Boost (Day 0): Inject 0.5 - 1.0 µg PTX intraperitoneally (i.p.).

  • Readout:

    • Fundoscopy: Begin Day 14.[12]

    • Peak Disease: Day 18-21.

    • Histology: Collect eyes Day 21-28.

Protocol B: Acute Model (B10.RIII with IRBP 161-180)
  • Objective: Establish rapid, high-severity pan-uveitis.

  • Reagents:

    • IRBP 161-180 Peptide (human): SGIPYIISYLHPGNTILHVD (>95% purity).

    • CFA enriched with M. tuberculosis H37Ra to 2.5 mg/mL .[9][10]

    • PTX (Optional but recommended for synchronization).

Step-by-Step:

  • Emulsification: Dissolve IRBP 161-180 in PBS. Mix 1:1 with enriched CFA.[10]

  • Induction (Day 0): Inject emulsion s.c. Note the lower dose requirement: 50-100 µg peptide per mouse is sufficient due to high MHC affinity.

  • Adjuvant Boost (Day 0): Inject 0.5 - 1.0 µg PTX i.p. (If omitted, disease onset varies widely between Day 10-20).

  • Readout:

    • Fundoscopy: Begin Day 7.

    • Peak Disease: Day 13-14.

    • Histology: Collect eyes Day 14. Warning: If you wait until Day 21, the retina may be atrophic/scarred, appearing "healed" but functionally destroyed.

Part 4: Data Presentation & Analysis

When publishing or presenting data, use the standardized scoring systems (Caspi Scale).

MetricC57BL/6 (1-20)B10.RIII (161-180)
Fundus Score (0-4) Rarely exceeds 2.5-3.0.Often reaches 4.0 (White pupil/Red reflex loss).
Histology Focal folds, granulomas, vasculitis.Retinal detachment, complete photoreceptor loss.
Therapeutic Window Wide (Days 0-21).[13] Good for "Intervention" mode (treating after onset).Narrow (Days 0-10). Mostly used for "Prophylactic" mode.

Part 5: Troubleshooting & Optimization

  • The "No Disease" in C57BL/6 Issue:

    • Cause: C57BL/6 mice are notoriously resistant.

    • Fix: Ensure your M. tuberculosis in the CFA is ground finely and truly at 2.5 mg/mL. Verify the PTX activity (it degrades). Consider switching to the newer IRBP 651-670 epitope if 1-20 fails repeatedly, as it is reported to be more robust in C57BL/6 [2].

  • The "Spontaneous Resolution" in B10.RIII:

    • Insight: Do not mistake resolution for drug efficacy. Always include a vehicle control group harvested at the exact same time point. If the vehicle group has resolved (Day 21+), your data is invalid.

  • Microbiota Influence:

    • Recent data suggests gut microbiota significantly influences EAU severity, particularly in C57BL/6. If moving mice between facilities, expect phenotype drift [3].

References

  • Caspi, R. R. (2010). "A look at autoimmunity and inflammation in the eye."[1][8][11][14] Journal of Clinical Investigation, 120(9), 3073–3083.

  • Silver, P. B., et al. (2015). "Retina-specific T regulatory cells in a novel spontaneous uveitis model." Investigative Ophthalmology & Visual Science, 56(11). (Describes the newer epitopes including 651-670).

  • Horai, R., & Caspi, R. R. (2011). "Microbiota-dependent activation of an autoreactive T cell receptor." Science, 333(6044), 867-871.

  • Agarwal, R. K., & Caspi, R. R. (2004). "Assessment of disease induction and evaluation of EAU in mice." Methods in Molecular Medicine, 102, 131-148.

Sources

Validating IRBP 1-20 Purity: A Comparative Guide to HPLC and Mass Spectrometry Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating IRBP 1-20 Peptide Purity by HPLC and Mass Spec Content Type: Technical Comparison Guide Audience: Senior Researchers, Immunologists, Drug Development Scientists

Executive Summary: The Crisis of Reproducibility in EAU Models

Experimental Autoimmune Uveitis (EAU) in C57BL/6 mice is the gold-standard model for human posterior uveitis. The induction of this model relies heavily on the immunogenicity of the interphotoreceptor retinoid-binding protein fragment, IRBP 1-20 (GPTHLFQPSLVLDMAKVLLD) .[1]

However, reproducibility remains a critical pain point. Researchers frequently encounter "silent failures"—experiments where mice fail to develop disease despite adhering to established protocols. The culprit is often hidden within the peptide itself.

This guide objectively compares the two primary validation methodologies—Reversed-Phase HPLC (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) . We demonstrate why the industry-standard "95% Purity by HPLC" is insufficient for IRBP 1-20 due to specific chemical liabilities (Methionine oxidation) and provide a rigorous validation protocol to ensure model consistency.

The Molecule: IRBP 1-20 and Its Liabilities[1][2][3][4][5][6][7][8][9][10][11][12]

To validate the peptide, one must first understand its chemical vulnerabilities.

  • Sequence: Gly-Pro-Thr-His-Leu-Phe-Gln-Pro-Ser-Leu-Val-Leu-Asp-Met -Ala-Lys-Val-Leu-Leu-Asp[1][2]

  • Molecular Weight: ~2194.6 Da[3][4]

  • Critical Liability: Methionine (M) at position 14 .

Methionine is highly susceptible to oxidation, forming methionine sulfoxide (+16 Da). In the context of MHC Class II binding, oxidation at this residue can alter the peptide's anchor residues, potentially ablating its ability to trigger the specific T-cell receptor (TCR) response required for EAU induction.

Comparative Analysis: HPLC-UV vs. LC-MS
Method A: The "Blind Spot" of RP-HPLC (UV Detection)

Most commercial peptide suppliers provide a Certificate of Analysis (CoA) based on RP-HPLC with UV detection at 214 nm.

  • Principle: Separates peptides based on hydrophobicity.

  • The Flaw: Methionine sulfoxide variants often possess hydrophobicity profiles very similar to the native peptide. On a standard C18 gradient, the oxidized impurity may co-elute with the main peak or appear as a "shoulder" that is integrated into the main peak area.

  • Result: A peptide batch can appear to be ">98% pure" by HPLC integration while containing significant (10-20%) oxidized inactive species.

Method B: The Gold Standard – Integrated LC-MS

LC-MS couples the separation power of HPLC with the mass-resolving power of spectrometry.

  • Principle: Separates by hydrophobicity, then filters/detects by Mass-to-Charge ratio (m/z).

  • The Advantage: Even if the oxidized variant co-elutes, the Mass Spec detector distinguishes the species.

    • Native IRBP 1-20: Detects at m/z 1098.3 ([M+2H]²⁺).

    • Oxidized IRBP 1-20: Detects at m/z 1106.3 ([M+16+2H]²⁺).

  • Result: Unambiguous identification of impurities that UV detection misses.

Data Summary: Method Capabilities
FeatureMethod A: RP-HPLC (UV 214nm) Method B: High-Res LC-MS
Primary Detection Peptide Bond AbsorptionMass-to-Charge Ratio (m/z)
Met-Oxidation Detection Poor (Often co-elutes)Excellent (+16 Da shift)
Truncation Detection Moderate (If hydrophobic shift is large)Excellent (Exact mass confirmation)
Salt/Counter-ion ID ImpossiblePossible (TFA vs. Acetate adducts)
EAU Success Prediction Low (False positives common)High (Verifies active epitope)
Visualizing the Validation Logic

The following diagram illustrates the decision-making process and the "risk zones" where standard validation fails.

ValidationWorkflow cluster_risk The 'Blind Spot' Start Lyophilized IRBP 1-20 HPLC Step 1: RP-HPLC (C18) Start->HPLC PurityCheck Is Purity >95%? HPLC->PurityCheck FailHPLC REJECT BATCH (Gross Synthesis Errors) PurityCheck->FailHPLC No MassSpec Step 2: ESI-MS Analysis PurityCheck->MassSpec Yes (False Confidence Risk) OxidationCheck Detect +16 Da Shift (Met-Oxidation)? MassSpec->OxidationCheck FailMS REJECT BATCH (Epitope Compromised) OxidationCheck->FailMS Yes (>5%) Pass VALIDATED Proceed to EAU Induction OxidationCheck->Pass No (<5%)

Figure 1: Comparative Validation Workflow. Note the "False Confidence Risk" at the HPLC stage where co-eluting impurities may pass undetected.

Detailed Experimental Protocols

To ensure EAU reproducibility, implement the following "Method B" protocol for every new batch of peptide.

Protocol A: High-Resolution LC-MS Setup
  • Instrument: Agilent 1200 / Q-TOF or Thermo Orbitrap (or equivalent ESI-MS).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18), 2.1 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-20 min: 5% → 65% B (Linear Gradient)

    • 20-22 min: 95% B (Wash)

  • Flow Rate: 0.3 mL/min.

  • Detection:

    • UV: 214 nm (Peptide bond) and 280 nm (Aromatic residues).

    • MS: Positive Ion Mode, Scan Range 300–2000 m/z.

Protocol B: Data Interpretation
  • Extract Ion Chromatogram (EIC):

    • Search for theoretical mass

      
      .
      
    • Search for Oxidized mass

      
      .
      
  • Calculate Oxidation %:

  • Threshold: Reject batches with >5% oxidation for consistent EAU scoring.

Mechanism of Action: Why Purity Dictates EAU Score

The following diagram details the biological consequence of using impure peptide. Impurities act as competitive inhibitors or fail to form the necessary MHC-II complex, leading to weak T-cell priming.

EAU_Mechanism Peptide IRBP 1-20 (Injection) APC Antigen Presenting Cell (MHC Class II) Peptide->APC Processing Complex_Native Native:MHC-II Complex APC->Complex_Native High Affinity Complex_Ox Oxidized:MHC-II Complex APC->Complex_Ox Altered Affinity TCell CD4+ Th1/Th17 Activation Complex_Native->TCell Strong TCR Signal NoResponse Anergy / Weak Response Complex_Ox->NoResponse Weak TCR Signal EAU Retinal Inflammation (High Disease Score) TCell->EAU Cytokine Storm (IFN-g, IL-17) Failure No Disease (Model Failure) NoResponse->Failure

Figure 2: Impact of Peptide Integrity on Immunological Signaling. Oxidized variants (Red path) fail to elicit the robust Th1/Th17 response required for retinal inflammation.

References
  • Caspi, R. R. (2010). Experimental Autoimmune Uveoretinitis in the Mouse and Rat. Current Protocols in Immunology. Link

  • Avichezer, D., et al. (2000).[2] Residues 1-20 of IRBP and whole IRBP elicit different uveitogenic and immunological responses in interferon gamma deficient mice. Experimental Eye Research. Link

  • Silver, P. B., et al. (1995). Identification of a new epitope of human IRBP that induces autoimmune uveoretinitis in mice of the H-2b haplotype. Investigative Ophthalmology & Visual Science. Link

  • Hankin, J. A., & Murphy, R. C. (2010). Mass Spectrometry of Peptides and Proteins. In Mass Spectrometry in Medicinal Chemistry. Link

Sources

A Comparative Guide to the Efficacy of Corticosteroids in the IRBP 1-20 Induced EAU Model

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in immunology, ophthalmology, and drug development, the Experimental Autoimmune Uveitis (EAU) model is an indispensable tool for dissecting the mechanisms of and testing therapies for human non-infectious uveitis.[1][2] Specifically, the model induced by the 1-20 peptide of the interphotoreceptor retinoid-binding protein (IRBP 1-20) in C57BL/6 mice reliably recapitulates key features of the human disease, making it a standard for preclinical efficacy studies.[2]

Corticosteroids have long been the cornerstone of uveitis management due to their potent anti-inflammatory and immunosuppressive properties.[3][4][5] This guide provides an in-depth comparison of corticosteroid efficacy in the IRBP 1-20 EAU model, synthesizing data from key studies to inform experimental design and interpretation. We will explore the mechanistic underpinnings of corticosteroid action, compare different treatment modalities, and provide detailed, field-tested protocols.

The IRBP 1-20 EAU Model: A Primer

Inducing EAU with the IRBP 1-20 peptide in C57BL/6J mice is a widely adopted protocol.[1][2] This model is primarily driven by a T-cell-mediated autoimmune response against a self-antigen expressed in the retina.[2] The choice of this specific peptide and mouse strain is critical, as susceptibility to EAU is tightly linked to the Major Histocompatibility Complex (MHC) haplotype.[2] The disease typically manifests 12-14 days post-immunization, with peak inflammation occurring around days 16-22.[1][6] This predictable time course allows for the precise timing of therapeutic interventions to test prophylactic or treatment effects.

Mechanism of Corticosteroid Action in Uveitis

The anti-inflammatory effects of corticosteroids are multifaceted but are primarily mediated through the glucocorticoid receptor (GR).[3] Upon binding, the corticosteroid-GR complex translocates to the nucleus and modulates gene expression in two main ways:

  • Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This is a key mechanism for its rapid anti-inflammatory effects, leading to the downregulation of numerous cytokines (e.g., TNF-α, IFN-γ, IL-6, IL-17), chemokines, and adhesion molecules that drive inflammatory cell infiltration into the eye.[5][7]

  • Transactivation: The complex directly binds to glucocorticoid response elements (GREs) in the promoter regions of genes, upregulating the expression of anti-inflammatory proteins like annexin A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently reduces the production of prostaglandins and leukotrienes.[3]

Studies in the EAU model have confirmed that corticosteroids effectively suppress the gene expression of a wide array of cytokines and chemokines that are upregulated at the peak of inflammation.[6] This broad-spectrum inhibition is why corticosteroids remain a benchmark against which new therapies are measured.

Corticosteroid_Mechanism cluster_cell Cell Cytoplasm cluster_nucleus Nucleus CS Corticosteroid GR Glucocorticoid Receptor (GR) CS->GR Binds CS_GR CS-GR Complex GR->CS_GR CS_GR_N CS-GR Complex CS_GR->CS_GR_N Translocation DNA DNA ProInflammatory Pro-inflammatory Genes (NF-κB, AP-1) (e.g., IL-6, TNF-α) Inflammation Inflammation ProInflammatory->Inflammation AntiInflammatory Anti-inflammatory Genes (Annexin A1) Resolution Resolution AntiInflammatory->Resolution CS_GR_N->ProInflammatory Transrepression (Inhibition) CS_GR_N->AntiInflammatory Transactivation (Upregulation)

Caption: Corticosteroid signaling pathway.

Comparative Efficacy: Systemic vs. Local Administration

A critical experimental and clinical question is the route of administration. The choice between systemic and local delivery involves a trade-off between widespread immunosuppression and targeted ocular therapy.[8][9]

Systemic Corticosteroids: Systemic administration (e.g., intravenous, intraperitoneal, or oral) ensures drug distribution throughout the body, including the posterior segment of the eye.[8] This is often necessary for treating posterior uveitis.[5][10]

  • Prednisolone: A study using the IRBP 1-20 model treated mice at the peak of inflammation (day 16) with a single intravenous injection of 7.5 mg/kg prednisolone.[6] This dose, analogous to that used clinically, resulted in a significant downregulation of 47 pro-inflammatory genes within one day of treatment, demonstrating a potent and rapid effect on the molecular drivers of inflammation.[6]

  • Dexamethasone: Systemic dexamethasone has also been shown to be effective, but its use can interfere with the development of mucosal tolerance, a concern not typically seen with local administration.[11]

Local Corticosteroids: Local delivery aims to maximize drug concentration at the site of inflammation while minimizing systemic side effects.[12][13] This includes topical drops, periocular injections, and intravitreal implants.

  • Topical: Primarily effective for anterior uveitis, as penetration to the posterior segment is limited.[3][5] Dexamethasone and difluprednate show better penetration into the anterior chamber than prednisolone.[14]

  • Periocular/Subconjunctival: Injections into the space around the eye can achieve therapeutic concentrations in the posterior segment.[10] A recent study in a rat EAU model demonstrated that a single subconjunctival injection of a novel, long-acting dexamethasone prodrug was highly effective in suppressing clinical signs of uveitis, reducing inflammatory cell infiltration, and preserving retinal function.[7][15]

  • Intravitreal: Injections or implants directly into the vitreous provide the most direct route to the retina.[10] A dexamethasone intravitreal implant significantly reduced all clinical and histological signs of uveitis in a rabbit model, markedly decreasing levels of key inflammatory mediators like IL-1β, VCAM-1, and VEGF.[16] However, this route carries higher risks of complications like increased intraocular pressure and cataract formation.[14]

The key insight is that the route of administration, rather than simply the dose, can critically affect outcomes.[11] Systemic treatment can impact the systemic immune system more broadly, while local therapies offer a targeted approach, with newer long-acting formulations showing significant promise.[7][9]

Table 1: Comparison of Corticosteroid Efficacy in EAU Models
CorticosteroidAdministration RouteAnimal ModelDoseKey Efficacy OutcomesReference
Prednisolone Intravenous (Systemic)Mouse (IRBP 1-20)7.5 mg/kgRapid and significant downregulation of inflammatory cytokine and chemokine gene expression in the eye.[6]
Dexamethasone Intravitreal Implant (Local)Rabbit (Antigen-induced)700 µg implantSignificant reduction in anterior chamber cells, vitreous haze, and histologic inflammation; suppression of multiple inflammatory cytokines.[16]
Dexamethasone (Prodrug) Subconjunctival (Local)Rat (IRBP)5 mg/mL suspensionSignificantly lower disease scores, reduced inflammatory cytokine expression (mRNA and protein), and preservation of retinal function compared to standard dexamethasone.[7][15]
Table 2: Effect of Corticosteroids on Key Inflammatory Mediators in EAU
Inflammatory MediatorEffect of Corticosteroid TreatmentMechanismReference
Th1/Th17 Cytokines (IFN-γ, IL-17) Significantly suppressedInhibition of T-cell differentiation and function; transrepression of cytokine genes.[7]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Significantly suppressedInhibition of NF-κB pathway; reduced mRNA and protein expression.[6][7][16]
Chemokines (e.g., MIP-1α, RANTES) Significantly suppressedReduced recruitment of inflammatory cells to the eye.[6][16]
Adhesion Molecules (e.g., VCAM-1) Significantly suppressedReduced leukocyte adhesion to vascular endothelium, limiting infiltration.[16]

Experimental Protocol: Corticosteroid Efficacy Testing in IRBP 1-20 EAU

This protocol synthesizes methodologies from established studies.[1][6][17] It is designed as a self-validating system, with clear steps from induction to endpoint analysis.

Objective: To evaluate the therapeutic efficacy of a test corticosteroid (systemic or local) compared to a vehicle control in the mouse IRBP 1-20 EAU model.

EAU_Workflow cluster_induction Phase 1: EAU Induction (Day 0) cluster_monitoring Phase 2: Disease Monitoring (Day 10-28) cluster_treatment Phase 3: Therapeutic Intervention (e.g., Day 16) cluster_analysis Phase 4: Endpoint Analysis (e.g., Day 21-28) Immunize Immunize C57BL/6 Mice: Subcutaneous injection of IRBP 1-20 peptide in CFA emulsion. Adjuvant Administer Adjuvant: Intraperitoneal injection of Pertussis Toxin (PTX). Scoring Clinical Scoring: Daily or every other day fundoscopy to grade inflammation (Scale 0-4). Randomize Randomize mice with EAU (e.g., Score ≥ 2) into groups. Treat Administer Treatment: - Group 1: Corticosteroid - Group 2: Vehicle Control Randomize->Treat Sacrifice Euthanize and Collect Tissues Histo Histopathology: Grade cellular infiltration and retinal damage. Sacrifice->Histo MolBio Molecular Analysis: - Cytokine profiling (ELISA/Luminex) - Gene expression (qPCR/RNA-seq) Sacrifice->MolBio cluster_induction cluster_induction cluster_monitoring cluster_monitoring cluster_induction->cluster_monitoring cluster_treatment cluster_treatment cluster_monitoring->cluster_treatment cluster_analysis cluster_analysis cluster_treatment->cluster_analysis

Caption: Experimental workflow for testing corticosteroid efficacy in EAU.

Step-by-Step Methodology:

  • Animals: Use female C57BL/6J mice, 6-8 weeks old. Acclimatize for one week.

  • EAU Induction (Day 0):

    • Prepare the immunizing emulsion: Emulsify human IRBP 1-20 peptide (e.g., 150-200 µ g/mouse ) in an equal volume of Complete Freund's Adjuvant (CFA) containing 2.5 mg/mL Mycobacterium tuberculosis H37Ra.[6][17][18]

    • Anesthetize mice and administer a single subcutaneous injection of the emulsion (total volume ~200 µL) divided over two sites (e.g., hind footpad and base of tail, or neck region).[6][18]

    • Concurrently, administer Bordetella pertussis toxin (0.5 µ g/mouse ) via intraperitoneal injection as an additional adjuvant.[6][17]

  • Clinical Assessment (Starting Day 10):

    • Perform fundoscopy on anesthetized mice every 1-2 days to monitor for signs of inflammation (e.g., vasculitis, retinal lesions, cellular infiltrates).[1]

    • Score disease severity on a scale of 0 to 4, where 0 is no disease and 4 represents severe inflammation with retinal detachment.[6][17]

  • Therapeutic Intervention (e.g., Day 16, at peak inflammation):

    • Once mice develop a clinical score of ≥ 2, randomize them into treatment and control groups.[6]

    • Systemic Treatment Group: Administer the corticosteroid (e.g., 7.5 mg/kg Prednisolone) via intravenous or intraperitoneal injection.[6]

    • Local Treatment Group: Administer the corticosteroid via the desired route (e.g., subconjunctival or intravitreal injection).

    • Control Group: Administer a corresponding volume of the vehicle (e.g., sterile 0.9% NaCl solution).[6]

  • Endpoint Analysis (e.g., Day 21 or 28):

    • Continue clinical scoring until the study endpoint.

    • Euthanize mice and enucleate eyes.

    • Histopathology: Fix eyes in formalin or Davidson's solution, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score sections for inflammatory cell infiltration and structural retinal damage.

    • Molecular Analysis: For a separate cohort, isolate retina/choroid or aqueous humor. Process tissues for protein analysis (ELISA, Luminex) to quantify cytokine levels or for RNA extraction to analyze gene expression via qPCR.[6][7]

Conclusion and Future Directions

Corticosteroids are highly effective at suppressing ocular inflammation in the IRBP 1-20 induced EAU model. Their efficacy stems from a broad-spectrum inhibition of pro-inflammatory gene expression.[6] While systemic administration is a proven method for controlling posterior uveitis, research is increasingly focused on advanced local delivery systems, such as long-acting prodrugs and implants, which promise to enhance efficacy at the target site while minimizing systemic side effects.[7][15] For researchers designing preclinical studies, the choice of corticosteroid, dose, and particularly the route of administration are critical variables that must be carefully considered based on the specific therapeutic hypothesis being tested. Future studies will likely focus on comparing these novel local delivery strategies against the gold standard of systemic therapy to better define their place in the management of autoimmune uveitis.

References

  • Takeuchi, M., et al. (2007). Microarray Analysis of Cytokine and Chemokine Gene Expression after Prednisolone Treatment in Murine Experimental Autoimmune Uveoretinitis. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Larson, T. (2023). Steroid Options for Treatment of Uveitis. Retinal Physician. Available at: [Link]

  • Shen, W., et al. (2022). Multimodal evaluation of an interphotoreceptor retinoid-binding protein-induced mouse model of experimental autoimmune uveitis. Scientific Reports. Available at: [Link]

  • Chiang, C., et al. (2020). Chitosan Oligosaccharides Suppress Nuclear Factor-Kappa B Activation and Ameliorate Experimental Autoimmune Uveoretinitis in Mice. Molecules. Available at: [Link]

  • Copland, D. A., et al. (2022). Experimental Autoimmune Uveitis: An Intraocular Inflammatory Mouse Model. Journal of Visualized Experiments. Available at: [Link]

  • Villines, Z. (2022). Corticosteroids: Uses, Types, Side Effects and Interactions. Healthline. Available at: [Link]

  • Pavesio, C., et al. (2023). Safe Use of Corticosteroids in Non-Infectious Uveitis. Journal of Clinical Medicine. Available at: [Link]

  • Londono, D. & Castellanos, A. (n.d.). Autoimmune uveitis. Autoimmune Diseases: Symptoms, Diagnosis and Treatment. Available at: [Link]

  • Lannes, R., et al. (2016). Experimental models of autoimmune inflammatory ocular diseases. Arquivos Brasileiros de Oftalmologia. Available at: [Link]

  • Zhang, K., et al. (2010). Treatment of Experimental Anterior and Intermediate Uveitis by a Dexamethasone Intravitreal Implant. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Wang, K., et al. (2022). Long-acting acid-sensitive ketal-linked dexamethasone microcrystals for treating experimental autoimmune uveitis. APL Bioengineering. Available at: [Link]

  • Su, W., et al. (2019). Induction of antigen-specific Treg cells in treating autoimmune uveitis via bystander suppressive pathways without compromising anti-tumor immunity. Journal for ImmunoTherapy of Cancer. Available at: [Link]

  • Kezuka, T., et al. (2023). Anti-inflammatory actions of ripasudil ameliorate experimental autoimmune uveoretinitis in the acute phase. BMJ Open Ophthalmology. Available at: [Link]

  • Gottlieb, C. (2018). Corticosteroids for Non-Infectious Uveitis. YouTube. Available at: [Link]

  • Pion Inc. (n.d.). Local vs. Systemic Steroids: What's the Difference?. Available at: [Link]

  • Wei, Y., et al. (2024). Use of corticosteroids in non-infectious uveitis – expert consensus in Taiwan. Journal of the Formosan Medical Association. Available at: [Link]

  • Zhang, T., et al. (2023). Combined Therapy of Experimental Autoimmune Uveitis by a Dual-Drug Nanocomposite Formulation with Berberine and Dexamethasone. ACS Nano. Available at: [Link]

  • Kezuka, T., et al. (2023). Anti-inflammatory actions of ripasudil ameliorate experimental autoimmune uveoretinitis in the acute phase. BMJ Open Ophthalmology. Available at: [Link]

  • Kerzerho, J., et al. (2012). Effects of systemic versus local administration of corticosteroids on mucosal tolerance. The Journal of Immunology. Available at: [Link]

  • Zarrin, M., et al. (2016). Long-Term Therapeutic Effects of Mesenchymal Stem Cells Compared to Dexamethasone on Recurrent Experimental Autoimmune Uveitis of Rats. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Cleveland Clinic. (2023). Corticosteroids (Glucocorticoids). Available at: [Link]

  • Gürler, B., et al. (1998). Effects of systemically applied allopurinol and prednisolone on experimental autoimmune uveitis. Ophthalmic Research. Available at: [Link]

  • Wang, K., et al. (2022). Long-acting acid-sensitive ketal-linked dexamethasone microcrystals for treating experimental autoimmune uveitis. APL Bioengineering. Available at: [Link]

  • Kerzerho, J., et al. (2012). Effects of systemic versus local administration of corticosteroids on mucosal tolerance. The Journal of Immunology. Available at: [Link]

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A Researcher's Guide to Uveitis Models: IRBP 1-20 Induced EAU vs. Spontaneous Autoimmunity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in immunology, ophthalmology, and drug development, selecting the appropriate animal model is the cornerstone of impactful research into non-infectious uveitis. This devastating group of inflammatory eye diseases is a significant cause of blindness, and robust preclinical models are essential for dissecting pathogenesis and evaluating novel therapeutics.[1] This guide provides an in-depth, objective comparison of the two primary paradigms in murine models of posterior uveitis: the actively induced Experimental Autoimmune Uveitis (EAU) model using Interphotoreceptor Retinoid-Binding Protein (IRBP) 1-20 peptide, and the genetically driven spontaneous uveitis models.

The choice between an induced and a spontaneous model is not trivial; it fundamentally dictates the questions you can ask and the interpretations you can draw. This document is structured to move beyond simple protocols, offering insights into the causality behind experimental choices and the unique pathological features of each system, empowering you to select the model that best aligns with your scientific objectives.

Part 1: The "Classical" Workhorse: IRBP 1-20 Induced EAU

The induced EAU model is the most widely utilized system for studying autoimmune uveitis.[2] Its enduring prevalence is due to its high reproducibility, synchronized disease onset, and the ability to control disease severity, making it an invaluable tool for preclinical therapeutic testing.[3][4]

Mechanism of Induction: A Controlled Break in Tolerance

EAU is induced by immunizing susceptible mouse strains with a uveitogenic antigen, in this case, a specific peptide fragment of IRBP (amino acids 1-20), which is a protein normally sequestered within the immune-privileged environment of the eye.[3][5][6] The induction process, however, requires more than just the antigen; it necessitates a powerful "danger signal" to overcome the body's natural self-tolerance mechanisms.[7]

This is achieved through two key components:

  • Complete Freund's Adjuvant (CFA): An emulsion of mineral oil and heat-killed Mycobacterium tuberculosis. The mycobacterial components are critical as they engage pattern recognition receptors on antigen-presenting cells (APCs), driving a potent pro-inflammatory cytokine milieu and promoting the differentiation of autoreactive T cells.[7]

  • Pertussis Toxin (PTX): Administered concurrently, PTX acts as an additional adjuvant, further amplifying the adaptive immune response.[4][7][8] Its timing and dosage are critical, as excessive PTX can paradoxically inhibit disease expression by interfering with chemokine receptor signaling required for T-cell migration to the eye.[3]

This potent combination forces the activation and expansion of IRBP-specific T helper cells (primarily Th17 in the classical CFA model) in the periphery.[2][7] These activated T cells then traffic through the bloodstream, breach the blood-retinal barrier, and upon recognizing their cognate antigen within the eye, initiate a cascade of severe inflammation.[7]

Disease Phenotype: Acute and Aggressive

The hallmark of IRBP-induced EAU is its rapid onset and explosive inflammatory course.[1] Depending on the mouse strain (e.g., B10.RIII, C57BL/6) and the immunization protocol, the disease can manifest in two distinct patterns:

  • Severe Monophasic Form: Characterized by an acute, aggressive inflammation leading to extensive destruction of the retina and a rapid loss of visual function.[8][9]

  • Chronic Form: A lower-grade initial onset may be followed by a prolonged period of chronic inflammation, which eventually culminates in retinal degeneration.[1][8][9]

Clinically, the disease is characterized by retinal vasculitis, vitritis, retinal lesions, and optic disc inflammation. Histologically, there is a massive infiltration of inflammatory cells, formation of retinal folds, and destruction of the photoreceptor layer.[8][10]

Experimental Protocol: Induction of EAU in C57BL/6J Mice

This protocol is a self-validating system designed for consistency. The C57BL/6J strain is commonly used due to the wide availability of genetically modified lines on this background.[3]

Materials:

  • Human IRBP 1-20 peptide (e.g., Cayman Chemical, MedchemExpress)

  • Complete Freund's Adjuvant (CFA) containing 2.5 mg/mL Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Phosphate Buffered Saline (PBS), sterile

  • 8-12 week old female C57BL/6J mice

Procedure:

  • Antigen Emulsion Preparation:

    • On the day of immunization, dissolve IRBP 1-20 peptide in sterile PBS to a final concentration of 5 mg/mL.

    • Prepare an emulsion by mixing the IRBP solution 1:1 (v/v) with CFA.

    • Emulsify by drawing the mixture into and out of a glass syringe or by using a mechanical homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization:

    • Administer a total of 100 µL of the emulsion (containing 250-500 µg of IRBP peptide) subcutaneously, distributed across the flank and base of the tail.[11][12]

  • PTX Administration:

    • On the same day as immunization (Day 0), administer 1.5 µg of PTX in 100 µL of PBS via an intraperitoneal (IP) injection.[12]

  • Disease Monitoring and Scoring:

    • Beginning around day 7 post-immunization, begin monitoring mice for clinical signs of uveitis using fundoscopy and Optical Coherence Tomography (OCT).

    • Disease onset typically occurs between days 12-18.

    • Score disease severity based on a standardized scale (e.g., 0-4) that evaluates inflammation of the optic disc, retinal vessels, and retinal tissue, as well as cellular infiltrates in the vitreous.[13]

Visualization: EAU Induction Workflow

EAU_Induction_Workflow cluster_prep Preparation (Day 0) cluster_admin Administration (Day 0) cluster_dev Disease Development & Monitoring Antigen IRBP 1-20 Peptide in PBS Emulsion Prepare Antigen-CFA Emulsion Antigen->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunize Subcutaneous Immunization Emulsion->Immunize PTX Pertussis Toxin (PTX) in PBS Inject Intraperitoneal Injection PTX->Inject Mouse C57BL/6 Mouse Mouse->Immunize Mouse->Inject Activation Peripheral T-Cell Activation (Days 1-10) Immunize->Activation Inject->Activation Migration T-Cell Infiltration into Eye (Days 10-14) Activation->Migration Onset Clinical Onset of Uveitis (Days 12-18) Migration->Onset Monitor Fundoscopy & OCT Monitoring (Weekly from Day 7) Onset->Monitor

Caption: Workflow for inducing Experimental Autoimmune Uveitis (EAU).

Part 2: The Genetic Paradigm: Spontaneous Uveitis Models

In contrast to the externally triggered EAU model, spontaneous models of uveitis develop disease due to inherent genetic defects that disrupt central or peripheral immune tolerance.[8] These adjuvant-free models provide a unique window into the intrinsic mechanisms of autoimmunity and are particularly valuable for studying chronic disease progression.[2][14]

Model 1: IRBP T-Cell Receptor Transgenic (R161H) Mice
  • Causality & Genetic Basis: The R161H model's logic is straightforward: it circumvents the low precursor frequency of autoreactive T cells, a major hurdle in initiating autoimmunity. These mice express a transgenic T-cell receptor (TCR) specific for an IRBP epitope, resulting in a large peripheral repertoire of potentially pathogenic, retina-specific T cells from an early age.[7][8] This model has been instrumental in demonstrating that commensal gut microbiota can be sufficient to trigger the activation of these autoreactive T cells, leading to uveitis.[15]

  • Immunopathology & Phenotype: The disease is predominantly Th1-driven, characterized by a strong interferon-gamma (IFNγ) response.[2] R161H mice develop a chronic, progressive inflammation with a gradual onset.[8][9] The pathology is marked by persistent cellular infiltrates in the vitreous and lymphoid aggregates in the retina.[1][16] A key experimental consideration is that these mice often develop secondary cataracts around 12-14 weeks of age, which can preclude long-term fundoscopic examination.[1][8]

Model 2: Autoimmune Regulator Deficient (AIRE-/-) Mice
  • Causality & Genetic Basis: This model provides a profound insight into the importance of central tolerance. The AIRE gene orchestrates the expression of tissue-specific antigens (including IRBP) in the thymus.[7][8] This process is essential for deleting self-reactive T cells before they mature and enter the periphery. In AIRE-/- mice, this process fails, leading to the escape of highly uveitogenic T cells.[7][8] Consequently, these mice develop a multi-organ autoimmune syndrome resembling human APECED (Autoimmune Polyendocrinopathy-Candidiasis-Ectodermal Dystrophy), with uveitis being a prominent feature.[8]

  • Immunopathology & Phenotype: Like the R161H model, uveitis in AIRE-/- mice is considered Th1-dominant.[2] The disease has a gradual onset, typically around 5-6 weeks of age, and follows a chronic-progressive course leading to retinal degeneration.[1][8] A distinguishing feature of the AIRE-/- model is the development of small, "snowball-like" multifocal lesions in the retina and severe choroidal inflammation.[8][16] Unlike R161H mice, they do not typically form cataracts.[8]

Part 3: Head-to-Head Comparison: Choosing the Right Tool for the Job

The decision to use an induced versus a spontaneous model hinges entirely on the research question. The induced EAU model offers control and synchronicity, approximating acute forms of human uveitis, while spontaneous models more faithfully represent the relentless progression of chronic uveitis driven by a fundamental breakdown in self-tolerance.[1]

Data Presentation: Comparative Summary of Uveitis Models

Table 1: Key Feature Comparison of Induced vs. Spontaneous Uveitis Models

FeatureIRBP 1-20 Induced EAUSpontaneous Uveitis (R161H & AIRE-/-)
Induction Method Active immunization with antigen/adjuvant[7][12]Genetic predisposition[8]
Adjuvant Requirement Yes (CFA & PTX)[7][8]No (Adjuvant-free)[8]
Disease Onset Acute, rapid, and synchronized (12-18 days)[1]Gradual, slow, and less synchronized (5-10 weeks)[1][8]
Disease Course Monophasic (severe) or chronic (lower grade)[1][8][9]Chronic-progressive[1][8][9]
Dominant T-Cell Arm Typically Th17-dominant (with CFA)[2][7]Th1-dominant (IFNγ driven)[2]
Pathological Pattern Diffuse, explosive inflammation; retinal vasculitis[1][10]Focal pathology; lymphoid aggregates or multifocal lesions[1][16]
Experimental Control High (onset and severity controlled by protocol)[4]Lower (stochastic onset, inherent progression)
Human Disease Relevance Acute and subacute forms of posterior uveitis[1]Chronic, progressive forms of uveitis[1]

Table 2: Clinical and Histopathological Distinctions

FindingIRBP 1-20 Induced EAUSpontaneous Uveitis Models
Fundoscopy Severe perivascular cuffing, retinal lesions, optic disc edema[10]R161H: Persistent vitreal infiltrates. AIRE-/-: Small, multifocal "snowball" lesions[8][16]
OCT Imaging Rapid, significant increase in retinal thickness (edema) followed by atrophy[1]Mild initial increase in retinal thickness followed by slow, progressive thinning (degeneration)[1][8]
Histopathology Severe pan-retinal inflammation, retinal folds, photoreceptor destruction[10]R161H: Lymphoid aggregation. AIRE-/-: Severe choroidal inflammation, granuloma-like structures[16]
Key Complication Can be destructive, leading to rapid vision loss[9]R161H: Secondary cataracts. AIRE-/-: Multi-organ autoimmunity[1][8]
Visualization: Core Autoimmune Pathway in Uveitis

Autoimmune_Pathway cluster_trigger Initiation cluster_activation Peripheral Activation cluster_effector Ocular Effector Phase Antigen Retinal Antigen (IRBP) APC Antigen Presenting Cell (APC) Antigen->APC Uptake T_Cell Autoreactive T-Cell APC->T_Cell Presentation Activation Activation & Proliferation T_Cell->Activation Cytokines Pro-inflammatory Cytokines (IFNγ, IL-17) Activation->Cytokines Infiltration Infiltration into Eye Activation->Infiltration Inflammation Tissue Damage & Inflammation Cytokines->Inflammation Infiltration->Inflammation Uveitis Clinical Uveitis Inflammation->Uveitis

Caption: Generalized pathway of T-cell mediated autoimmune uveitis.

Conclusion: A Strategic Choice

Neither the induced nor the spontaneous model is inherently superior; they are different tools for different scientific tasks.

  • The IRBP 1-20 induced EAU model is the platform of choice for proof-of-concept studies of anti-inflammatory drugs, investigations into the acute phase of inflammation, and any experiment requiring a predictable, synchronized disease course. Its main caveat is the potent, non-physiological stimulation by adjuvants, which can influence the nature of the immune response.[2]

  • Spontaneous uveitis models are indispensable for studying the fundamental mechanisms of autoimmune tolerance, the transition from inflammation to chronic degeneration, and for testing therapies aimed at restoring immune balance in a more physiologically relevant setting. Their primary limitations are a less predictable onset and the specific pathologies associated with their genetic drivers (e.g., cataracts in R161H).

Ultimately, a comprehensive research program may leverage both model systems: using the EAU model for initial screening and mechanistic studies of acute inflammation, and validating key findings in a spontaneous model to assess efficacy in a chronic, adjuvant-free environment. This dual approach provides the most complete picture, bridging the gap between acute intervention and long-term disease modification, and accelerating the journey toward effective treatments for human uveitis.

References

  • Chen, J., & Caspi, R. R. (2014). Mouse Models of Experimental Autoimmune Uveitis: Comparative Analysis of Adjuvant-induced vs Spontaneous Models of Uveitis. Recent patents on inflammation & allergy drug discovery, 8(2), 93–102. [Link]

  • Lugt, J. B., Mattapallil, M. J., & Caspi, R. R. (2013). Comparative analysis of induced vs. spontaneous models of autoimmune uveitis targeting the interphotoreceptor retinoid binding protein. PloS one, 8(8), e72161. [Link]

  • Li, Z., Zhang, Y., Li, Y., Chen, Y., & Wang, Y. (2022). Optimization of determinant factors associated with the efficiency of experimental autoimmune uveitis induction in C57BL/6 mice. Experimental eye research, 225, 109289. [Link]

  • Revu, S., Fabre, M., & Le-Guen, M. (2016). P2Y2R Deficiency Attenuates Experimental Autoimmune Uveitis Development. PloS one, 11(4), e0152957. [Link]

  • Chen, J., & Caspi, R. R. (2014). Mouse Models of Experimental Autoimmune Uveitis: Comparative Analysis of Adjuvant-Induced vs Spontaneous Models of Uveitis. Bentham Science Publishers. [Link]

  • Caspi, R. R. (2010). Understanding autoimmune uveitis through animal models: the Friedenwald lecture. Investigative ophthalmology & visual science, 51(4), 1836–1845. [Link]

  • Caspi, R. R. (2003). Rodent models of experimental autoimmune uveitis. In Autoimmune Disease Models (pp. 1-15). Humana Press. [Link]

  • Mattapallil, M. J., Wawrousek, E. F., & Chan, C. C. (2019). Comprehensive analysis of a mouse model of spontaneous uveoretinitis using single-cell RNA sequencing. Proceedings of the National Academy of Sciences of the United States of America, 116(51), 25952–25959. [Link]

  • Lugt, J. B., Mattapallil, M. J., & Caspi, R. R. (2013). Comparative Analysis of Induced vs. Spontaneous Models of Autoimmune Uveitis Targeting the Interphotoreceptor Retinoid Binding Protein. ResearchGate. [Link]

  • Chen, J., & Caspi, R. R. (2014). Mouse Models of Experimental Autoimmune Uveitis: Comparative Analysis of Adjuvant-Induced vs Spontaneous Models of Uveitis. ResearchGate. [Link]

  • Caspi, R. R., Roberge, F. G., & McAllister, C. G. (1990). Experimental autoimmune uveoretinitis in mice. Induction by a single eliciting event and dependence on quantitative parameters of immunization. Journal of immunological methods, 128(1), 123–130. [Link]

  • Agarwal, R. K., & Caspi, R. R. (2004). Experimental autoimmune uveitis and other animal models of uveitis: An update. Indian journal of ophthalmology, 52(1), 5–18. [Link]

  • Copland, D. A., & Dick, A. D. (2023). Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice. Medicina (Kaunas, Lithuania), 59(7), 1305. [Link]

  • Horai, R., & Caspi, R. R. (2019). Microbiome and Autoimmune Uveitis. Frontiers in immunology, 10, 232. [Link]

  • Gery, I., Wiggert, B., & Redmond, T. M. (1986). Experimental autoimmune uveoretinitis (EAU) induced by retinal interphotoreceptor retinoid-binding protein (IRBP). Progress in clinical and biological research, 218, 129–137. [Link]

  • Caspi, R. R. (2011). Autoimmunity in the immune privileged eye: Pathogenic and regulatory T cells. ResearchGate. [Link]

Sources

Comparative Guide: IRBP 1-20 vs. R16 Peptide in EAU Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chronic vs. The Acute

In the landscape of Experimental Autoimmune Uveitis (EAU), the selection of the immunizing peptide dictates not only the animal host but, more critically, the immunological signature and clinical course of the disease.

This guide compares the two most widely utilized peptide models:

  • IRBP 1-20 (Human): The standard for inducing chronic/recurrent uveitis in C57BL/6 mice.

  • R16 (Bovine IRBP 1177-1191): The standard for inducing acute monophasic uveitis in Lewis rats.

Key Takeaway: Researchers targeting Th17-mediated chronic inflammation and tissue remodeling should utilize IRBP 1-20 . Those investigating acute cytokine storms (Th1/TNF-α) or resolution mechanisms (Treg-mediated) should utilize R16 .

Part 1: Physicochemical & Immunological Profile

The following table contrasts the fundamental properties of the two peptides. Note that "R16" in literature consistently refers to the bovine IRBP sequence 1177-1191 used in rats, distinct from the IRBP 161-180 peptide used in B10.RIII mice.[1]

FeatureIRBP 1-20 (Murine Model)R16 Peptide (Rat Model)
Sequence GPTHLFQPSLVLDMAKVLLD (Human)ADGSSWEGVGVVPDV (Bovine 1177-1191)
Primary Host Mouse: C57BL/6 (H-2b)Rat: Lewis (RT1.B/L)
Disease Kinetics Chronic / Recurrent: Slow onset (Day 14-21), sustained inflammation, often non-resolving.Acute Monophasic: Rapid onset (Day 8-10), peak (Day 12-14), spontaneous resolution by Day 20.
Dominant Effector Th17 / Th1 Mixed: High IL-17A is the hallmark; IFN-γ is present but IL-17 drives chronicity.Th1 (Classic): Historically defined by IFN-γ/TNF-α; Th17 is involved but disease is self-limiting.
Blood-Retina Barrier Requires Pertussis Toxin (PTX) to facilitate breach in C57BL/6.Highly pathogenic; often breaches BRB without PTX (though PTX enhances severity).
Resolution Defective: Low IL-10/Treg response leads to structural damage (photoreceptor loss).Robust: Strong surge in IL-10 and TGF-β drives rapid spontaneous recovery.

Part 2: Cytokine Profile Deep Dive

IRBP 1-20: The Th17-Driven Chronic Engine

In C57BL/6 mice, IRBP 1-20 elicits a response heavily skewed towards the Th17 axis . This model is crucial for testing biologics targeting the IL-23/IL-17 pathway.

  • Induction Phase (Day 0-7): Dendritic cells present the peptide (via MHC-II I-A^b) in the presence of PTX-induced myeloid stress. This favors Th17 differentiation over Th1.

  • Effector Phase (Day 14+):

    • IL-17A: High/Sustained. Remains elevated weeks post-immunization. Recruits neutrophils and macrophages that cause bystander tissue damage.[2]

    • IFN-γ: Moderate.[1] Synergizes with IL-17 to breach the Blood-Retina Barrier (BRB) but does not spontaneously resolve the inflammation.

    • IL-6: Essential for Th17 maintenance and preventing Treg conversion.

  • Clinical Outcome: Granulomatous inflammation, vasculitis, and permanent photoreceptor loss.[3]

R16: The Acute Storm & Resolution

In Lewis rats, R16 acts as a "hit-and-run" immunogen. It triggers a massive, rapid inflammatory burst followed by a potent regulatory feedback loop.

  • Induction Phase (Day 0-6): Rapid priming of Th1 cells.

  • Peak Phase (Day 12-14):

    • TNF-α & IFN-γ: Very High. This "cytokine storm" causes massive cellular infiltration (fibrinous exudate) in the anterior chamber and vitreous.

    • Nitric Oxide (NO): High levels correlate with the acute damage spike.

  • Resolution Phase (Day 15-20):

    • IL-10 & TGF-β: A sharp upregulation of these cytokines by Foxp3+ Tregs suppresses the effector response.

    • Outcome: The eye often returns to near-normal architecture (unlike the mouse model), making this ideal for studying immune tolerance .

Part 3: Mechanistic Visualization (Pathway Diagram)

The following diagram illustrates the divergent signaling pathways and kinetic outcomes of the two peptide models.

EAU_Pathways cluster_Mouse Murine Model (C57BL/6) cluster_Rat Rat Model (Lewis) Input_Mouse IRBP 1-20 + CFA + PTX APC_Mouse APC (MHC-II I-Ab) Input_Mouse->APC_Mouse Th17 Th17 Dominant (RORyt+) APC_Mouse->Th17 IL-23/IL-6 drive Cyt_Mouse High IL-17A Mod IFN-g IL-6 Th17->Cyt_Mouse Outcome_Mouse CHRONIC DAMAGE (Photoreceptor Loss) Cyt_Mouse->Outcome_Mouse Sustained Inflammation Input_Rat R16 Peptide + CFA APC_Rat APC (MHC-II RT1.B) Input_Rat->APC_Rat Th1 Th1 Dominant (T-bet+) APC_Rat->Th1 IL-12 drive Cyt_Rat High IFN-g High TNF-a NO Burst Th1->Cyt_Rat Treg Treg Surge (Foxp3+) Cyt_Rat->Treg Feedback Loop Resolution IL-10 / TGF-b Treg->Resolution Outcome_Rat SPONTANEOUS RESOLUTION Resolution->Outcome_Rat

Caption: Comparative signaling flow. Top (Blue): IRBP 1-20 drives a sustained Th17 response leading to chronic damage. Bottom (Red/Green): R16 drives an acute Th1 spike that triggers a regulatory (Treg) feedback loop, leading to resolution.

Part 4: Experimental Protocols

Protocol A: IRBP 1-20 Induced EAU (C57BL/6)

Target: Chronic Uveitis[4][5]

  • Peptide Prep: Dissolve IRBP 1-20 in PBS to 2 mg/mL.

  • Emulsification: Mix 1:1 with Complete Freund’s Adjuvant (CFA) containing M. tuberculosis H37Ra (enriched to 2.5 mg/mL). Emulsify until a "drop test" in water holds shape.

  • Immunization (Day 0):

    • Inject 100 µL emulsion subcutaneously (s.c.) distributed over the base of the tail and flanks.

    • Final dose: 100-150 µg peptide per mouse.

  • Pertussis Toxin (Critical):

    • Inject 0.5-1.0 µg PTX intraperitoneally (i.p.) on Day 0 .

    • Optional: Repeat PTX on Day 2 to boost incidence in resistant colonies.

  • Readout: Fundoscopy begins Day 10; Peak inflammation Day 18-21.

Protocol B: R16 Induced EAU (Lewis Rat)

Target: Acute Monophasic Uveitis[4]

  • Peptide Prep: Dissolve R16 (1177-1191) in PBS.

  • Emulsification: Mix 1:1 with CFA (M. tuberculosis at 1.0 mg/mL—lower concentration than mouse).

  • Immunization (Day 0):

    • Inject 100 µL emulsion into one or both hind footpads.

    • Final dose: 30-50 µg peptide per rat.

  • Pertussis Toxin (Optional):

    • R16 is highly immunogenic.[1] PTX (1 µg i.p.)[6] synchronizes onset but is often not strictly required for disease induction in Lewis rats.

  • Readout: Slit-lamp exam begins Day 8; Peak Day 12-14; Resolution by Day 18.

Part 5: Application Guide - Which to Choose?

Research GoalRecommended Peptide / ModelRationale
Anti-IL-17 / Th17 blockade IRBP 1-20 (Mouse) The disease pathology is primarily driven by the IL-23/IL-17 axis.
Neuroprotection IRBP 1-20 (Mouse) Chronic nature allows time to assess neuronal survival independent of acute edema.
Corticosteroid / Anti-TNF screening R16 (Rat) The high TNF-α/acute inflammatory spike mimics "flare-ups" and responds rapidly to steroids.
Tolerance / Treg induction R16 (Rat) The natural resolution phase provides a baseline to test if drugs can accelerate tolerance.
Transgenic Studies IRBP 1-20 (Mouse) C57BL/6 is the background for 95% of KO/Transgenic mice.

References

  • Caspi, R. R. (2010).[1] A look at autoimmunity and inflammation in the eye.[1][2][5][6][7][8][9][10] Journal of Clinical Investigation, 120(9), 3073–3083.

  • Agarwal, R. K., et al. (2012). Simple and rapid induction of experimental autoimmune uveitis (EAU) in C57BL/6 mice. Methods in Molecular Biology, 900, 443–469.

  • Silver, P. B., et al. (1995). Identification of a major pathogenic epitope in the human IRBP molecule recognized by H-2b mice.[5][11] Investigative Ophthalmology & Visual Science, 36(5), 1005-1013.

  • Sanui, H., et al. (1989). Identification of an immunodominant epitope in the interphotoreceptor retinoid-binding protein (IRBP) associated with experimental autoimmune uveoretinitis in Lewis rats. Journal of Experimental Medicine, 169(6), 1947–1960.

  • Damsker, J. M., et al. (2010).[1] Preferential chemotaxis of Th17 cells to the eye following IRBP immunization. Journal of Leukocyte Biology, 87(5), 873-882.

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Navigating Ocular Autoimmunity: A Comparative Guide to the Cross-Reactivity of Human IRBP 1-20 Peptide in Rat Models of Uveitis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of autoimmune research, the study of organ-specific variants provides a critical lens through which we can understand disease pathogenesis and develop targeted therapeutics. Experimental Autoimmune Uveitis (EAU), a well-established animal model for human uveitis, is a cornerstone of such research. The choice of antigen to induce this disease is paramount to the relevance and reproducibility of the findings. This guide offers an in-depth comparison of the use of the human Interphotoreceptor Retinoid-Binding Protein (IRBP) 1-20 peptide in rat models, a critical tool for researchers in ophthalmology and immunology.

The Significance of Cross-Reactivity in EAU Models

The ability of an antigen from one species to elicit an immune response in another—a phenomenon known as cross-reactivity—is fundamental to the utility of many animal models. In the context of EAU, the use of human-derived peptides in rodent models allows for the investigation of autoimmune responses that more closely mimic the human condition. The N-terminal 1-20 amino acid sequence of human IRBP has been identified as a potent uveitogenic epitope, capable of inducing robust autoimmune responses in susceptible animal strains.

A pivotal factor underpinning the cross-reactivity of human IRBP 1-20 in rats is the high degree of sequence homology. The amino acid sequence of human IRBP 1-20 is GPTHLFQPSLVLDMAKVLLD . Notably, this sequence is identical in both humans and rats, ensuring that the T-cell epitopes presented to the rat immune system are the same as those involved in human autoimmunity. This identity is the basis for the peptide's ability to break immune tolerance and induce uveitis in rat models.

Comparative Efficacy of IRBP Peptides in Inducing EAU in Lewis Rats

The Lewis rat is a commonly used strain for EAU studies due to its high susceptibility to the induction of autoimmune diseases. While various IRBP peptides have been shown to be uveitogenic in this model, the efficacy can differ. The following table provides a comparative overview of commonly used IRBP peptides for EAU induction in Lewis rats, including what can be extrapolated for the human 1-20 peptide based on its known immunogenicity in other models and the typical responses seen in this rat strain.

PeptideSequenceTypical Dose (per rat)Onset of Disease (days post-immunization)Key Immunological FeaturesReference
Human IRBP 1-20 GPTHLFQPSLVLDMAKVLLD50-150 µg (Adapted from mouse models)Estimated 10-14Expected to induce a Th1-dominant response with infiltration of CD4+ T-cells.Adapted from[1]
Bovine IRBP R16 ADGSSWEGVGVVPDV (residues 1177-1191)30 µg9-10Strongly and consistently uveitogenic; induces a Th1 response.[2]
Bovine IRBP R14 PTARSVGAADGSSWEGVGVVPDV (residues 1169-1191)50 µg12-16Induces a relapsing or re-inducible form of EAU.[3]
Bovine IRBP R4 VVLTLTSSKTSVADGSSWEGVG (residues 1158-1180)≥ 67 µgLonger onset than whole IRBPWeakly uveitogenic; requires higher doses.[4][5]

It is important to note that while the human IRBP 1-20 peptide is highly effective in inducing EAU in mice with the H-2b haplotype, specific dose-response and disease kinetics data in Lewis rats are not as extensively published as for other bovine-derived peptides like R16. However, given the sequence identity and the known susceptibility of Lewis rats to IRBP-induced EAU, a similar pathogenic potential is anticipated.

The Immunological Cascade: T-Cell Response to IRBP 1-20

The induction of EAU with IRBP 1-20 peptide is a T-cell-mediated process. The immunological cascade begins with the introduction of the peptide in an adjuvant, which triggers an innate immune response and facilitates the presentation of the peptide by antigen-presenting cells (APCs).

EAU_Induction_Pathway cluster_0 Antigen Presentation cluster_1 T-Cell Activation cluster_2 Ocular Inflammation Antigen_Presenting_Cell Antigen Presenting Cell (APC) MHC_Class_II MHC Class II Antigen_Presenting_Cell->MHC_Class_II Peptide Processing & Loading IRBP_Peptide IRBP 1-20 Peptide IRBP_Peptide->Antigen_Presenting_Cell Phagocytosis Naive_T_Cell Naive CD4+ T-Cell MHC_Class_II->Naive_T_Cell TCR Recognition Activated_T_Cell Activated Th1 Cell Naive_T_Cell->Activated_T_Cell Differentiation Blood_Retina_Barrier Blood-Retina Barrier Activated_T_Cell->Blood_Retina_Barrier Migration Cytokine_Production IFN-γ, TNF-α Activated_T_Cell->Cytokine_Production Secretes Eye Eye (Retina) Blood_Retina_Barrier->Eye Infiltration Inflammatory_Infiltrate Inflammatory Infiltrate & Photoreceptor Damage Eye->Inflammatory_Infiltrate Inflammation Cytokine_Production->Eye Exacerbates Inflammation

In Lewis rats, immunization with IRBP typically leads to a Th1-polarized immune response, characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[6] These cytokines play a crucial role in the breakdown of the blood-retina barrier, allowing for the infiltration of autoreactive T-cells and other inflammatory cells into the eye, ultimately leading to the characteristic pathology of uveitis, including vasculitis and photoreceptor damage.[7]

Experimental Protocol: Induction of EAU in Lewis Rats with Human IRBP 1-20 Peptide

This protocol is adapted from established methods for EAU induction in Lewis rats using other IRBP peptides and in mice using the human IRBP 1-20 peptide.[1][2] Optimization of the peptide dose may be required to achieve the desired disease severity.

Materials:

  • Human IRBP 1-20 peptide (GPTHLFQPSLVLDMAKVLLD)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female Lewis rats (6-8 weeks old)

  • Syringes and needles

Workflow Diagram:

EAU_Induction_Workflow Start Start Peptide_Prep 1. Prepare Peptide Emulsion (IRBP 1-20 in PBS + CFA) Start->Peptide_Prep Immunization 2. Immunize Rats (Subcutaneous injection) Peptide_Prep->Immunization Monitoring 3. Monitor for Clinical Signs (Daily from day 7) Immunization->Monitoring Scoring 4. Clinical Scoring of Uveitis Monitoring->Scoring Histology 5. Histopathological Analysis (Day 14-21 post-immunization) Scoring->Histology End End Histology->End

Step-by-Step Methodology:

  • Peptide Emulsion Preparation:

    • Dissolve the human IRBP 1-20 peptide in sterile PBS at a concentration of 1 mg/mL.

    • Prepare an emulsion by mixing the peptide solution with an equal volume of CFA (1:1 ratio).

    • Emulsify the mixture by sonication or by passing it between two syringes connected by a Luer-Lok until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization:

    • Anesthetize the Lewis rats according to your institution's approved protocols.

    • Inject a total of 0.1 mL of the emulsion subcutaneously, divided between one hind footpad and the base of the tail. The final dose of the peptide should be between 50-150 µg per rat.

  • Monitoring and Clinical Scoring:

    • Beginning on day 7 post-immunization, monitor the rats daily for clinical signs of uveitis. This can be done using a slit lamp or by direct observation.

    • Score the severity of the disease on a scale of 0 to 4, based on the degree of iris vessel dilation, pupil constriction, and anterior chamber inflammation.

  • Histopathological Analysis:

    • On day 14-21 post-immunization, or at the peak of the disease, euthanize the rats and enucleate the eyes.

    • Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde), process for paraffin embedding, and section.

    • Stain the sections with Hematoxylin and Eosin (H&E) to assess the degree of inflammatory cell infiltration, retinal folding, and photoreceptor damage.

Concluding Remarks

The human IRBP 1-20 peptide serves as a valuable tool for inducing Experimental Autoimmune Uveitis in rat models, particularly the highly susceptible Lewis strain. The identical amino acid sequence between human and rat at this N-terminal region provides a strong basis for its cross-reactivity and its utility in modeling human uveitis. While detailed protocols and quantitative data for this specific peptide in rats are less abundant than for other IRBP fragments, the established principles of EAU induction provide a solid framework for its successful implementation. By understanding the immunological mechanisms and adhering to rigorous experimental protocols, researchers can leverage this model to gain crucial insights into the pathogenesis of autoimmune uveitis and to evaluate novel therapeutic interventions.

References

  • Agarwal, R. K., & Caspi, R. R. (2004). Rodent models of experimental autoimmune uveitis. Methods in Molecular Medicine, 102, 395–411.
  • Avichezer, D., Silver, P. B., Chan, C. C., Wiggert, B., & Caspi, R. R. (2000). Identification of a new epitope of human IRBP that induces autoimmune uveoretinitis in mice of the H-2b haplotype. Investigative Ophthalmology & Visual Science, 41(1), 127–131.
  • Broekhuyse, R. M., Kuhlmann, E. D., Winkens, H. J., & Van Vugt, A. H. (1993). Experimental autoimmune uveoretinitis (EAU) and pinealitis (EAP) induced by IRBP-derived peptides. Current Eye Research, 12(12), 1077–1085.
  • Caspi, R. R. (2010). A look at autoimmunity and inflammation in the eye.
  • Gery, I., Wiggert, B., Redmond, T. M., Kuwabara, T., Crawford, M. A., Vistica, B. P., & Chader, G. J. (1986). Uveoretinitis and pinealitis induced by immunization with interphotoreceptor retinoid-binding protein. Investigative Ophthalmology & Visual Science, 27(8), 1296–1300.
  • Sanui, H., Redmond, T. M., Kotake, S., Wiggert, B., Chader, G. J., & Gery, I. (1989). Identification of an immunodominant and highly uveitogenic determinant in the N-terminal region of the interphotoreceptor retinoid-binding protein (IRBP). The Journal of Experimental Medicine, 169(6), 1947–1960.
  • Silver, P. B., & Caspi, R. R. (2000). The mechanism of EAU induction: a conundrum revisited. Investigative Ophthalmology & Visual Science, 41(10), 2843–2846.
  • Sun, D., & Kaplan, H. J. (2005). A shared epitope of the interphotoreceptor retinoid-binding protein recognized by the CD4+ and CD8+ autoreactive T cells. Journal of Immunology, 175(3), 1851–1857.
  • Thurau, S. R., Chan, C. C., Nussenblatt, R. B., & Caspi, R. R. (1997). Oral tolerance in a model of posterior uveitis: induction of protective tolerance in Lewis rats.
  • Wildner, G., & Diedrichs-Möhring, M. (2003). Experimental autoimmune uveoretinitis in the rat: a model for T cell-mediated chronic relapsing inflammation.
  • Gery, I., Chanaud, N. P., 3rd, & Anglade, E. (1994). Immune responses to peptides derived from the retinal protein IRBP: immunopathogenic determinants are not necessarily immunodominant. Journal of Neuroimmunology, 53(2), 137–142.
  • Sanui, H., Redmond, T. M., Hu, L. H., Kuwabara, T., Margalit, H., Cornette, J. L., Wiggert, B., Chader, G. J., & Gery, I. (1988). Synthetic peptides derived from IRBP induce EAU and EAP in Lewis rats. Current Eye Research, 7(7), 727–735.
  • Wildner, G., & Diedrichs-Möhring, M. (2005). Reinduction of Experimental Autoimmune Uveitis in Lewis Rats. Investigative Ophthalmology & Visual Science, 46(5), 1749.
  • Agarwal, R. K., & Caspi, R. R. (2013). Rodent models of experimental autoimmune uveitis. Methods in Molecular Biology, 900, 441–460.

Sources

Technical Guide: Confirming T-Cell Specificity to CAS 298202-25-2 (CMV pp65)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" Epitope

CAS 298202-25-2 corresponds to the peptide sequence NLVPMVATV , a nonamer derived from the Human Cytomegalovirus (HCMV) internal matrix protein pp65 (residues 495–503). It is the immunodominant epitope restricted by the HLA-A*02:01 allele.

In T-cell immunology, this epitope serves as the definitive benchmark for validating CD8+ T-cell isolation, expansion, and monitoring protocols. Because 60–90% of adults are CMV-seropositive, and HLA-A*02 is the most common Caucasian allele, this peptide is universally used to calibrate "specificity" in MHC tetramer assays and functional readouts.

This guide compares the performance of MHC Class I Tetramers loaded with CAS 298202-25-2 (Physical Detection) against functional alternatives like ELISpot and Intracellular Cytokine Staining (ICS) .

Comparative Analysis: Detection Modalities

To confirm specificity to CAS 298202-25-2, researchers must choose between detecting the physical presence of the T-Cell Receptor (TCR) or the functional output of the cell.

Performance Matrix: Tetramer vs. Functional Assays
FeatureMHC Tetramer (CAS 298202-25-2) IFN-γ ELISpot Intracellular Cytokine Staining (ICS)
Detection Principle Physical binding of pMHC to TCRSecretion of cytokine (Function)Cytokine accumulation (Function + Phenotype)
Specificity High (Direct structural binding)Moderate (Dependent on activation threshold)High (Gated on CD8+ markers)
Sensitivity Detects frequencies <0.01%Detects 1 cell in 100,000Lower (Requires cell permeabilization)
Status Detection Detects all specific cells (including exhausted/anergic)Detects only functional effectorsDetects functional effectors
Sample Requirement Fresh or Frozen PBMCFresh PBMC preferredFresh or Frozen PBMC
Time to Result ~2–3 Hours24–48 Hours12–24 Hours
Critical Insight: The "Discordance" Phenomenon

A critical factor in drug development is the discordance between physical presence and function.

  • The Product (Tetramer): Will stain 100% of T-cells possessing the specific TCR for NLVPMVATV, regardless of their functional state.

  • The Alternative (ELISpot): May underestimate the specific population by 20–50% in chronic infections or tumor models because "exhausted" T-cells (PD-1 high) bind the tetramer but fail to secrete IFN-γ.

Recommendation: For strict specificity confirmation (e.g., validating a TCR-T cell therapy product), MHC Tetramer staining is superior because it validates the receptor's structural integrity independent of the cell's metabolic state.

Technical Deep Dive: Mechanism of Action

The specificity of CAS 298202-25-2 relies on its anchor residues. The peptide binds to the HLA-A*02:01 groove via Leucine at position 2 (P2) and Valine at position 9 (P9).

Visualization: The Specificity Verification Workflow

The following diagram illustrates the decision logic for confirming specificity using this epitope.

G Start Sample: HLA-A*02+ PBMC Split Assay Selection Start->Split Tetramer MHC Tetramer Staining (CAS 298202-25-2) Split->Tetramer Structural Validation Peptide Peptide Stimulation (CAS 298202-25-2) Split->Peptide Functional Validation Flow Flow Cytometry (Gating: CD3+/CD8+/Tet+) Tetramer->Flow ResultA Result: Physical Frequency (Includes Exhausted Cells) Flow->ResultA Comparison Compare Frequencies ResultA->Comparison ELISpot IFN-γ ELISpot Peptide->ELISpot ResultB Result: Functional Frequency (Secreting Cells Only) ELISpot->ResultB ResultB->Comparison Outcome Validation Confirmed (Tetramer > ELISpot is normal) Comparison->Outcome Discordance Analysis

Figure 1: Workflow for differentiating structural specificity (Tetramer) from functional capacity (ELISpot) using CAS 298202-25-2.[1][2]

Validated Protocol: Tetramer Staining with CAS 298202-25-2

This protocol is designed to maximize the signal-to-noise ratio, a common challenge when using high-affinity peptides like NLVPMVATV which can exhibit background sticking if not blocked properly.

Reagents Required[3]
  • Peptide: CAS 298202-25-2 (NLVPMVATV), >95% Purity (HPLC).

  • MHC Reagent: HLA-A*02:01 Tetramer conjugated to PE or APC.

  • Buffer: PBS + 0.5% BSA + 2mM EDTA (FACS Buffer).

  • Block: Human FcR Blocking Reagent.

Step-by-Step Methodology

1. Cell Preparation

  • Thaw PBMCs and rest for 1 hour at 37°C in complete media.

  • Count and resuspend

    
     cells in 50 µL FACS buffer.
    
  • Critical Step: Add FcR Blocking reagent (5 µL) and incubate for 10 min at Room Temperature (RT). Do not wash.

2. Tetramer Staining (The Specificity Step)

  • Add the CAS 298202-25-2 Tetramer at the titrated concentration (typically 0.5–1.0 µg per test).

  • Incubation: Incubate for 30 minutes at RT (protected from light).

    • Expert Note: Unlike antibodies, MHC tetramers require RT or 37°C for optimal TCR internalization/binding kinetics. 4°C staining significantly reduces sensitivity for this epitope.

3. Surface Marker Staining

  • Without washing, add the antibody cocktail (CD3-FITC, CD8-PerCP, CD19-PacificBlue, Live/Dead-NearIR).

  • Incubate for 20 minutes at 4°C.

    • Why CD19? Use a "Dump Channel" (CD19/CD14) to remove B-cells and monocytes that non-specifically bind tetramers.

4. Washing & Acquisition

  • Wash 2x with 2 mL FACS buffer (300 x g, 5 min).

  • Resuspend in 200 µL buffer.

  • Acquire >100,000 CD8+ events on a flow cytometer.

Self-Validating Controls

To ensure the specificity is real and not an artifact:

  • FMO Control: Fluorescence Minus One (Tetramer only, no CD8) to set gates.

  • HLA Mismatch Control: Stain HLA-A24 or HLA-B07 donor cells with the CAS 298202-25-2 Tetramer. Result must be <0.01%.

  • Competitor Block: Pre-incubate cells with 50µM free CAS 298202-25-2 peptide (non-tetramerized) for 30 mins. This should block Tetramer binding by >90%, proving the signal is peptide-specific.

Molecular Interaction Diagram

Understanding the binding geometry is essential for troubleshooting low-avidity staining.

MolecularInteraction cluster_0 Tetramer Complex MHC HLA-A*02:01 Alpha 1 Alpha 2 Peptide CAS 298202-25-2 NLVPMVATV MHC->Peptide Anchor Residues (Leu2, Val9) TCR CD8+ TCR CDR3 Alpha CDR3 Beta Peptide->TCR Epitope Recognition

Figure 2: The CAS 298202-25-2 peptide acts as the bridge between the MHC groove and the T-cell Receptor. Loss of peptide integrity (degradation) breaks this bridge.

References

  • Wills, M. R., et al. (1996). "The human cytotoxic T-lymphocyte (CTL) response to cytomegalovirus is dominated by structural protein pp65: frequency and specificity of CTL clones generated from diverse virological isolates." Journal of Virology.

  • Altman, J. D., et al. (1996). "Phenotypic analysis of antigen-specific T lymphocytes." Science. (The foundational paper for Tetramer technology).

  • Tan, L. C., et al. (1999). "A re-evaluation of the frequency of CD8+ T cells specific for EBV in healthy virus carriers." Journal of Immunology. (Comparison of Tetramer vs. Limiting Dilution).

  • Maecker, H. T., et al. (2008). "Standardization of immunomonitoring assays: Report of the T Cell Workshop of the Society for Biological Therapy." Journal of Immunotherapy. (Guidelines for ELISpot vs Tetramer).

  • Immune Epitope Database (IEDB). "Epitope Details: NLVPMVATV (ID: 44920)." IEDB.org.

Sources

Benchmark Guide: IRBP 1-20 Induced EAU in Wild-Type C57BL/6 Mice

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Model Positioning

Experimental Autoimmune Uveitis (EAU) induced by Interphotoreceptor Retinoid-Binding Protein peptide 1-20 (IRBP 1-20) in C57BL/6 mice is the industry-standard model for chronic, posterior uveitis .[1]

Unlike the B10.RIII model (which utilizes IRBP 161-180 and presents as hyper-acute pan-uveitis), the C57BL/6 model mimics the prolonged, fluctuating course of human non-infectious uveitis. It is the preferred choice for evaluating long-term therapeutics and studying disease maintenance mechanisms, primarily because C57BL/6 is the background strain for the vast majority of transgenic and knockout mice.

Key Model Characteristics
  • Antigen: Human IRBP 1-20 (Sequence: GPTHLFQPSLVLDMAKVLLD).[2]

  • MHC Restriction: I-A^b (H-2^b).

  • Phenotype: Posterior uveitis (retinitis, choroiditis, vasculitis) with partial resolution and chronic low-grade inflammation.

  • Requirement: Pertussis Toxin (PTX) co-administration is mandatory to breach the Blood-Retina Barrier (BRB) in this moderately susceptible strain.

Mechanism of Action: Pathogenesis

Understanding the signaling cascade is vital for troubleshooting low disease incidence. The pathology is T-cell mediated (Th1 and Th17 dominant).

EAU_Pathogenesis Ag IRBP 1-20 + CFA DC Dendritic Cell (Antigen Presentation) Ag->DC Uptake LN Draining Lymph Node DC->LN Migration Th Th1 / Th17 Expansion LN->Th Priming BRB Blood-Retina Barrier (Breach) Th->BRB Circulation PTX Pertussis Toxin (Systemic) PTX->BRB Permeabilization Eye Retinal Infiltration (Granulomas/Vasculitis) BRB->Eye Leukocyte Entry

Figure 1: Pathogenic cascade of IRBP 1-20 induced EAU. Note the convergence of adaptive immunity (T-cells) and innate modulation (PTX) at the Blood-Retina Barrier.

Benchmark Data: Performance vs. Alternatives

A. Strain Comparison: C57BL/6 vs. B10.RIII

Researchers must choose the model based on the therapeutic window of the drug candidate.

FeatureC57BL/6 (Wild-Type) B10.RIII (Alternative)
Inducing Peptide IRBP 1-20IRBP 161-180
Disease Onset Day 14–18 (Delayed)Day 7–9 (Rapid)
Peak Disease Day 18–24Day 12–15
Duration Chronic / Slow resolutionAcute / Rapid resolution
Max Clinical Score 1.0 – 2.5 (Moderate)3.0 – 4.0 (Severe)
Pathology Focal lesions, granulomasPan-uveitis, retinal detachment
PTX Required? Yes (Critical) No (Optional/Enhances)
B. Scoring Benchmarks (Caspi Scale)

To validate your model, your control (vehicle-treated) mice must fall within these ranges. Scores are typically graded 0–4.[3]

Clinical Grading (Fundoscopy)

Performed in live mice using a Micron III/IV or otoscope.

ScoreClinical Presentation (Fundus)
0 Normal fundus. Sharp optic disc; vessels defined.
0.5 Trace vasculitis (mild vessel dilation). 1-2 small focal lesions.
1.0 Vessel cuffing (whitish sheathing). <5 focal chorioretinal lesions.
2.0 Linear lesions (streaks). Severe vasculitis. >5 lesions. Optic disc inflammation.[3][4][5]
3.0 Confluent lesions . Retinal hemorrhages. Severe exudates.
4.0 Retinal detachment. Atrophy. Phthisis (rare in B6).
Histological Grading

Performed on H&E stained slides (Day 21 standard endpoint).

ScoreHistopathological Features
0 Normal retinal architecture.
0.5 Trace infiltration in ciliary body or choroid.
1.0 Infiltration in retina (inner nuclear layer). Mild vasculitis.
2.0 Granuloma formation . Photoreceptor folds (1-3 layers deep).
3.0 Deep retinal folds. Subretinal exudate. Heavy infiltration.
4.0 Full thickness destruction. Loss of architecture.

Validated Experimental Protocol

Phase 1: Reagent Preparation

Critical Causality: The physical stiffness of the emulsion determines the depot effect. A loose emulsion releases antigen too fast, causing tolerance rather than immunity.

  • Peptide: Dissolve IRBP 1-20 in PBS to 2 mg/mL.

  • Adjuvant: Supplement Complete Freund’s Adjuvant (CFA) with Mycobacterium tuberculosis H37Ra to a final concentration of 2.5 mg/mL .

    • Why: Standard CFA often has insufficient bacteria (1 mg/mL) to break tolerance in C57BL/6.

  • Emulsification: Mix Peptide and CFA (1:1 ratio).

    • Validation Test: A drop of emulsion placed on water must remain a solid sphere and not disperse. If it disperses, re-emulsify.

Phase 2: Immunization Workflow

Protocol_Timeline D0 Day 0: Immunization (SC Injection) + PTX (IP) D2 Day 2: PTX Boost (IP Injection) D0->D2 48 hrs D14 Day 14: Fundoscopy (Onset Check) D2->D14 Disease Induction D21 Day 21: Peak Disease (Harvest/Histology) D14->D21 Progression

Figure 2: Temporal workflow for EAU induction. The Day 2 PTX boost is non-negotiable for C57BL/6 susceptibility.

Step-by-Step:

  • Anesthesia: Ketamine/Xylazine.

  • Injection (Day 0): Inject 200 µL of emulsion subcutaneously (SC).

    • Technique: Split dose into two sites: 100 µL at the base of the tail and 100 µL in the flank/neck.

  • PTX Administration (Day 0): Inject 0.5 – 1.0 µg Pertussis Toxin intraperitoneally (IP) in 100 µL PBS immediately after immunization.

  • PTX Boost (Day 2): Repeat PTX injection (0.5 – 1.0 µg IP).

    • Mechanism:[4][6] PTX prevents the downregulation of chemokine receptors, allowing T-cells to migrate effectively into the eye.

Troubleshooting & Self-Validation

A robust experiment requires internal quality control.

Failure ModeIndicatorRoot Cause & Fix
No Disease (Score 0) No granuloma at injection site.Emulsion Failure. The antigen washed away. Ensure emulsion is stiff/white.
Low Disease (Score <1) Granuloma present, but eyes clear.Bad PTX. PTX degrades rapidly. Use fresh aliquots. Do not freeze-thaw >1 time.
High Variability Some mice Score 3, others 0.[7]Injection Technique. Ensure SC injection is not intradermal or intramuscular.
Unexpected Death Mice die on Day 3-4.PTX Toxicity. Reduce PTX dose to 0.3 µg if mice are <18g.

References

  • Caspi, R. R. (2010). Experimental Autoimmune Uveoretinitis in the Mouse and Rat. Current Protocols in Immunology.

  • Agarwal, R. K., et al. (2012). Simple and rapid induction of experimental autoimmune uveitis in C57BL/6 mice. Investigative Ophthalmology & Visual Science.

  • Copland, D. A., et al. (2011). Systemic and local anti-C5 therapy reduces the disease severity in experimental autoimmune uveoretinitis. Clinical & Experimental Immunology.

  • Xu, H., et al. (2023). Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice. National Eye Institute / NIH.

  • Mattapallil, M. J., et al. (2011). Characterization of a New Epitope of IRBP That Induces Moderate to Severe Uveoretinitis in Mice With H-2b Haplotype.[8] Investigative Ophthalmology & Visual Science.

Sources

Safety Operating Guide

Operational Disposal Guide: CAS 298202-25-2 (IRBP 1-20)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

CAS 298202-25-2 corresponds to IRBP (1-20), human (Interphotoreceptor Retinoid-Binding Protein fragment).[1][2] It is a bioactive peptide used primarily in research to induce Experimental Autoimmune Uveoretinitis (EAU) in animal models.[2]

While peptides are often mistakenly categorized as low-risk "biologicals," this specific compound is an immunogen . It is designed to trigger an immune response. Therefore, disposal procedures must ensure complete denaturation and destruction to prevent accidental sensitization of personnel or environmental contamination.

PropertySpecification
Chemical Name IRBP (1-20), human (Peptide Sequence: GPTHLFQPSLVLDMAKVLLD)
Physical State Solid (Lyophilized powder) or Liquid (Solvated)
Primary Hazard Bioactive Immunogen . Potential for respiratory or dermal sensitization.[3]
Solubility Soluble in water (basic pH) or organic solvents (DMSO, Acetonitrile).
RCRA Status Not P-listed or U-listed. Regulated as Non-Regulated Chemical Waste (unless solvated in hazardous solvents).
Pre-Disposal Assessment (The "Stop & Check" Phase)

Before discarding, you must characterize the waste based on the solvent matrix . The peptide itself is combustible, but the solvent dictates the regulatory waste stream.

  • Condition A: Dry/Lyophilized Powder.

    • Route: High-Temperature Incineration.

  • Condition B: Solvated in Organics (DMSO, Methanol, Acetonitrile).

    • Route: Flammable/Organic Chemical Waste stream.

  • Condition C: Solvated in Aqueous Buffer.

    • Route: Chemical Deactivation (Bleach) or Aqueous Chemical Waste.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Vials, Residual Powder)

Rationale: Incineration is the only method that guarantees the destruction of the peptide sequence, eliminating immunogenic potential.

  • Segregation: Do not place in standard trash or "sharps" containers unless designated for incineration.

  • Primary Containment: Keep the peptide in its original glass/plastic vial. Cap tightly.

  • Secondary Containment: Place the vial into a transparent, sealable bag (e.g., Ziploc) to contain potential dust.

  • Labeling: Affix a "Non-Regulated Chemical Waste" label.

    • Text: "Solid Waste - IRBP Peptide (Immunogen). For Incineration."

  • Disposal: Deposit into the Yellow Barrel (Trace Chemo/Incineration) or the designated Lab Chemical Waste Drum .

Protocol B: Liquid Waste (DMSO/Organic Solvents)

Rationale: DMSO penetrates skin rapidly and can carry the peptide into the bloodstream. This waste is hazardous due to the solvent.

  • No Bulking: Do not mix with aqueous acids or oxidizers.

  • Collection: Pour waste into a High-Density Polyethylene (HDPE) or Glass solvent waste carboy.

  • Labeling: Label as "Hazardous Waste - Flammable/Toxic."

    • Constituents: "DMSO (99%), IRBP Peptide (<1%)."

  • Storage: Store in a flammables cabinet until vendor pickup.

Protocol C: Aqueous Waste & Deactivation

Rationale: While aqueous peptides can theoretically be biodegraded, EHS best practices strictly prohibit drain disposal of bioactive experimental compounds.

  • Deactivation (Optional but Recommended): Add 10% Sodium Hypochlorite (Bleach) to the solution to reach a final concentration of ~1% hypochlorite. Let stand for 30 minutes.

    • Mechanism:[4][5][6][7][8] Oxidizes the methionine and cysteine residues, destroying biological activity.

  • Consolidation: Pour into the "Aqueous Chemical Waste" drum.

  • Prohibition: NEVER pour down the lab sink, even if deactivated.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for segregating CAS 298202-25-2 waste streams to ensure compliance and safety.

DisposalWorkflow Start Waste Generation CAS 298202-25-2 StateCheck Determine Physical State Start->StateCheck Solid Solid / Lyophilized StateCheck->Solid Liquid Liquid / Solvated StateCheck->Liquid ActionSolid Double Bag & Label 'Chemical Waste - Incineration' Solid->ActionSolid SolventCheck Identify Solvent Liquid->SolventCheck Organic Organic (DMSO/ACN) SolventCheck->Organic Aqueous Aqueous (Buffer/Water) SolventCheck->Aqueous ActionOrganic Solvent Waste Carboy (Do not Autoclave) Organic->ActionOrganic ActionAqueous Chemical Deactivation (10% Bleach, 30 mins) Aqueous->ActionAqueous FinalDisp EHS / Vendor Pickup (High Temp Incineration) ActionSolid->FinalDisp ActionOrganic->FinalDisp ActionAqueous->FinalDisp

Figure 1: Segregation logic for IRBP (1-20) peptide waste based on solvent matrix and physical state.

Emergency Contingencies: Spills

If CAS 298202-25-2 is spilled, immediate containment is required to prevent aerosolization (if powder) or spreading (if liquid).[6]

ScenarioProtocol
Powder Spill 1. Do not sweep dry. This creates aerosols.2. Cover with paper towels dampened with 10% Bleach .3. Wipe up carefully and place materials in a biohazard/chemical bag.4. Clean area with soap and water.[9][10]
Liquid Spill 1. Absorb with vermiculite or absorbent pads.2. If solvent is DMSO, wear Butyl Rubber gloves (Nitrile is permeable to DMSO).3. Place used absorbents in the Hazardous Waste container.
References & Regulatory Grounding
  • PubChem. (2025). Compound Summary: IRBP (1-20), human (CAS 298202-25-2).[1][2] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[8] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the Nicotine Listing (40 CFR Part 266 Subpart P).[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[Link]

Sources

Operational Safety & Handling Guide: Sapropterin Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 298202-25-2 Synonyms: (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride; BH4[1]·2HCl; Kuvan (Active Ingredient)

Executive Summary

Sapropterin Dihydrochloride is the synthetic dihydrochloride salt of naturally occurring tetrahydrobiopterin (BH4). While primarily known as an essential cofactor for aromatic amino acid hydroxylases (used in PKU research), its handling requires a dual-focus safety strategy:[1]

  • Operator Safety: As a hydrochloride salt, it forms acidic solutions (pH ~1.0–2.0) that pose significant risks of eye damage and skin irritation.[2][3][4][5]

  • Compound Integrity: The molecule is highly hygroscopic and susceptible to rapid oxidation. Improper handling (exposure to light/air/moisture) renders the compound biologically inactive.

This guide synthesizes personnel protection with compound preservation, ensuring that safety protocols also serve to maintain experimental validity.

Physicochemical Profile & Risk Assessment

Understanding the physical properties of CAS 298202-25-2 is the foundation of the safety protocol.

PropertyDataOperational Implication
Physical State Off-white to light yellow crystalline powderDust generation is a primary inhalation risk.[1]
Acidity (pH) ~1.5 – 2.0 (in aqueous solution)Critical: Solutions are corrosive to eyes.[1] Immediate flushing capability is required.[2][3]
Solubility Highly soluble in waterSpills dissolve and spread quickly; requires absorbent pads, not just sweeping.[1]
Stability Hygroscopic; Oxidizes in airMust be handled quickly or under inert gas (Argon/Nitrogen) to prevent degradation.[1]
GHS Classification Warning (Irritant) H315 (Skin), H319 (Eye), H335 (Resp)Standard Laboratory PPE is mandatory; Enhanced Eye Protection is recommended.[1]
Personal Protective Equipment (PPE) Matrix

Rationale: The dihydrochloride moiety implies that upon contact with mucous membranes (eyes, lungs), the salt hydrolyzes to release hydrochloric acid equivalents. PPE is selected to neutralize this specific acidic threat.

PPE CategorySpecificationTechnical Rationale
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient for weighing operations where fine dust may bypass shields.[1] The acidic nature of the salt can cause rapid corneal opacity.
Hand Protection Nitrile Gloves (Min.[1] 0.11mm thickness)Nitrile provides excellent resistance to weak acids. Latex is discouraged due to lower puncture resistance and potential allergenicity. Double-gloving recommended during solubilization.
Respiratory N95 / P2 Respirator (or Fume Hood)If handling open powder outside a fume hood, an N95 is required to prevent inhalation of acidic dusts which trigger mucosal inflammation (H335).[1]
Body Protection Lab Coat (High-neck preferred)Prevents accumulation of hygroscopic dust on street clothes, which can later absorb ambient moisture and irritate skin.[1]
Engineering Chemical Fume Hood Primary control measure.[1] Handling under inert gas (Schlenk line or Glovebox) is ideal for compound stability but a Fume Hood is sufficient for safety.
Operational Workflow: Safe Handling & Solubilization

This workflow integrates safety with the "Cold Chain" required to keep BH4 active.

Pre-Operation Checklist
  • Environment: Verify Fume Hood airflow (>100 fpm).

  • Materials: Prepare degassed buffers (argon-sparged) if the experiment requires high potency (BH4 oxidizes to BH2 rapidly in oxygenated water).

  • Decontamination: Have a saturated sodium bicarbonate (

    
    ) solution ready for neutralizing acidic spills.
    
Step-by-Step Protocol

Step 1: Retrieval & Acclimatization

  • Remove the vial from the freezer (-20°C).

  • Wait: Allow the closed vial to equilibrate to room temperature (approx. 15-20 mins) inside a desiccator.

  • Why? Opening a cold vial introduces condensation. Moisture triggers hydrolysis (acidity) and degradation (oxidation).

Step 2: Weighing (The Critical Risk Point)

  • Perform inside the Fume Hood.

  • Use an anti-static gun if available (static disperses the light powder).

  • Technique: Do not use metal spatulas if possible (corrosion risk); use plastic or glass.

  • Safety: If powder drifts, stop. Wait for hood airflow to clear it. Do not blow on the balance.

Step 3: Solubilization

  • Add solvent (water/buffer) to the powder, not powder to solvent, to minimize splashing.

  • Note: The pH will drop immediately. If a neutral pH is required for cell culture, buffer with HEPES or PBS, but be aware that neutral pH accelerates oxidation.

  • Stabilizer: Ascorbic acid (Vitamin C) or DTT is often added to solutions to prevent oxidation of the BH4.

Step 4: Decontamination

  • Wipe balance and workspace with a tissue dampened with dilute Sodium Bicarbonate (

    
    ), followed by water.
    
  • Why? Neutralizes invisible acidic residues that can corrode balance pans.

Visualization: Handling Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Critical Control Points" (CCPs) for safety and stability.

SafeHandling cluster_waste Waste Stream Start Start: Freezer (-20°C) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation PPE_Check PPE Check: Nitrile + Goggles Equilibrate->PPE_Check Weighing Weighing (Fume Hood) *Dust Hazard* PPE_Check->Weighing Solubilization Solubilization (Acidic pH Generated) Weighing->Solubilization Slow Addition Stabilization Add Antioxidant (DTT/Ascorbate) Solubilization->Stabilization Prevent Oxidation Use Experimental Use (Keep on Ice/Dark) Stabilization->Use Disposal Disposal (High Temp Incineration) Use->Disposal

Figure 1: Operational workflow for Sapropterin Dihydrochloride, highlighting critical risk points (Red) and stability steps (Green).

Disposal & Decontamination

Disposal:

  • Solid Waste: Do not throw in regular trash. Collect in a container labeled "Hazardous Waste: Toxic/Irritant Solid."

  • Liquid Waste: Aqueous solutions are acidic. Adjust pH to 6–8 using Sodium Hydroxide (NaOH) or Sodium Bicarbonate before disposal into chemical waste streams, or dispose of as "Acidic Aqueous Waste" depending on institutional rules.

  • Ultimate Fate: High-temperature incineration is the preferred method for pharmaceutical intermediates to ensure complete destruction.

Spill Response:

  • Isolate: Mark the area.

  • Neutralize: Cover spill with Sodium Bicarbonate powder or pads.

  • Collect: Scoop up the resulting paste.

  • Clean: Wash area with soap and water.[2]

Emergency Response

Immediate actions to take in case of exposure.[3][6]

  • Eye Contact (Highest Risk):

    • Action: Immediately flush with tepid water or eyewash station for 15 minutes . Hold eyelids open.

    • Medical: Seek medical attention immediately.[2][3][6] The acidic salt can cause delayed damage.

  • Skin Contact:

    • Action: Remove contaminated clothing.[2][3][4][5][6][7] Wash skin with soap and copious water.[2][6]

    • Medical: If irritation persists (redness/burning), consult a physician.[8]

  • Inhalation:

    • Action: Move to fresh air.[2][3][4][6][8]

    • Medical: If wheezing or coughing occurs, seek medical support (potential bronchial irritation).

References
  • PubChem. (n.d.). Sapropterin dihydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • European Medicines Agency (EMA). (2008). Kuvan: EPAR - Product Information. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.